Azafenidin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichloro-5-prop-2-ynoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-2-7-22-13-9-12(10(16)8-11(13)17)20-15(21)19-6-4-3-5-14(19)18-20/h1,8-9H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEMATDHVZOBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C(=C1)N2C(=O)N3CCCCC3=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034205 | |
| Record name | Azafenidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68049-83-2 | |
| Record name | Azafenidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68049-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azafenidin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068049832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azafenidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dichloro-5-prop-2-ynyloxyphenyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one;azafenidin (ISO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZAFENIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQK9668H5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Azafenidin: Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azafenidin is a selective, pre-emergence herbicide belonging to the triazolinone class of chemicals. It is effective against a broad spectrum of broadleaf weeds and some grasses, primarily by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway in plants. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Identification
This compound is chemically known as 2-[2,4-dichloro-5-(2-propynyloxy)phenyl]-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.[1][2] Its structure is characterized by a triazolopyridine heterocyclic system linked to a dichlorophenyl ring bearing a propargyl ether group.
| Identifier | Value |
| IUPAC Name | 2-[2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl]-5,6,7,8-tetrahydro[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one[4][5] |
| CAS Number | 68049-83-2[1][2][3][6] |
| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂[1][3][6] |
| SMILES | C#CCOC1=C(C=C(C(=C1)N2C(=O)N3CCCCC3=N2)Cl)Cl[1][5] |
| InChI | InChI=1S/C15H13Cl2N3O2/c1-2-7-22-13-9-12(10(16)8-11(13)17)20-15(21)19-6-4-3-5-14(19)18-20/h1,8-9H,3-7H2[4] |
| InChIKey | XOEMATDHVZOBSG-UHFFFAOYSA-N[1][4] |
Physicochemical and Toxicological Properties
This compound is a white powdered solid with the following properties:
| Property | Value |
| Molecular Weight | 338.19 g/mol [1][2][6] |
| Melting Point | 168-168.5 °C[2][7] |
| Boiling Point | 468.9±55.0 °C (Predicted)[7] |
| Density | 1.43±0.1 g/cm³ (Predicted)[7] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[7] |
| Vapor Pressure | 1.0 x 10⁻¹¹ torr at 20°C[2] |
| pKa | 2.45±0.20 (Predicted)[7] |
| LogP (Octanol/Water Partition Coefficient) | 229[2] |
| Oral LD50 (Rat) | >5000 mg/kg[2][7] |
| Dermal LD50 (Rabbit) | >2000 mg/kg[2][7] |
| LC50 (Rainbow Trout) | 33 mg/L[2][7] |
| LC50 (Bluegill Sunfish) | 48 mg/L[2][7] |
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase
This compound's herbicidal activity stems from its potent inhibition of protoporphyrinogen oxidase (PPO), the last common enzyme in the biosynthesis of chlorophylls and hemes.[8] PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).
The inhibition of PPO by this compound leads to the accumulation of Protogen IX in the chloroplast. This excess Protogen IX leaks into the cytoplasm where it is non-enzymatically oxidized to Proto IX.[9] In the presence of light, Proto IX acts as a photosensitizer, generating highly reactive singlet oxygen (¹O₂).[2][7] This singlet oxygen causes rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes, loss of cellular integrity, and ultimately, cell death.[8]
Signaling Pathway and Downstream Effects
The inhibition of PPO by this compound triggers a cascade of events leading to oxidative stress and cell death. The following diagram illustrates this pathway.
Feedback Regulation
The tetrapyrrole biosynthesis pathway is tightly regulated to prevent the accumulation of phototoxic intermediates. One of the key feedback mechanisms is the inhibition of glutamyl-tRNA reductase, an early enzyme in the pathway, by heme. By blocking PPO, this compound disrupts this delicate balance, leading to the uncontrolled accumulation of protoporphyrinogen IX and subsequent cellular damage.
Experimental Protocols
Commercial Synthesis of this compound
The commercial synthesis of this compound involves a multi-step process. A key innovation in the commercial route was the development of a novel synthesis for the triazolinone ring system, which is more efficient and environmentally benign than earlier laboratory methods. The process begins with the selective hydrolysis of adiponitrile.
Experimental Workflow for this compound Synthesis
Step-by-step outline of the commercial synthesis:
-
Selective Hydrolysis of Adiponitrile: Adiponitrile is selectively hydrolyzed to 5-cyanovaleramide using a manganese dioxide (MnO₂) catalyst.
-
Hofmann Rearrangement and Pinner-type Cyclization: The resulting 5-cyanovaleramide undergoes a Hofmann rearrangement followed by a Pinner-type cyclization to yield a key amidine carboxylate intermediate. This intermediate contains both carbon atoms required for the triazolinone ring.
-
2 + 3 Cyclocondensation: The amidine carboxylate intermediate is then reacted with an appropriate arylhydrazine in a 2 + 3 cyclocondensation reaction to form the final this compound molecule.
This commercial process is noted for its efficiency, as it preserves all six carbon atoms from the starting adiponitrile.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
The inhibitory activity of this compound on PPO can be determined using a fluorescence-based assay that measures the conversion of the non-fluorescent substrate, protoporphyrinogen IX, to the fluorescent product, protoporphyrin IX.
Materials:
-
Purified PPO enzyme
-
This compound (or other test inhibitors)
-
Protoporphyrinogen IX (substrate)
-
Reaction buffer (e.g., 100 mM KH₂PO₄, 0.3% (w/v) Tween 80, 5 mM DTT, 1 mM EDTA, pH 7.2)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a dilution series of this compound in the reaction buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add the PPO enzyme (e.g., to a final concentration of 4 nM) to each well containing the different concentrations of this compound. The total volume should be kept small (e.g., 14 µL).
-
Incubation: Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of protoporphyrinogen IX (e.g., 7 µL of a 10 µM solution) to each well.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths appropriate for protoporphyrin IX).
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
This compound is an effective herbicide that targets a crucial enzyme in plant metabolism. Its mode of action, involving the inhibition of protoporphyrinogen oxidase and the subsequent light-dependent generation of reactive oxygen species, leads to rapid and effective weed control. The in-depth understanding of its chemical properties, synthesis, and mechanism of action is vital for its appropriate use in agriculture and for the development of new herbicidal compounds. The experimental protocols provided in this guide offer a foundation for further research into the properties and applications of this compound.
References
- 1. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijeab.com [ijeab.com]
- 4. Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcriptional Regulation of Tetrapyrrole Biosynthesis in Arabidopsis thaliana [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h)-ones and 2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazol-3-ones, and use thereof - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of Azafenidin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathways and intermediates for Azafenidin, a triazolinone herbicide. The information provided is intended for an audience with a background in synthetic organic chemistry and is based on publicly available scientific literature. This document outlines both the initial laboratory-scale synthesis and the subsequent, more efficient commercial production route, offering a comparative overview of the chemical strategies employed.
Core Synthesis Pathways
The synthesis of this compound has evolved from an initial laboratory method to a more cost-effective and environmentally benign commercial process. Both pathways culminate in the formation of the target molecule, 2-(2,4-dichloro-5-prop-2-ynyloxyphenyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (this compound).
Original Laboratory Synthesis
The initial laboratory synthesis of this compound involved a classical Fischer indole synthesis approach to prepare the key arylhydrazine intermediate, followed by coupling and cyclization steps.[1] A significant drawback of this route on a commercial scale was the use of hazardous and expensive reagents such as butyllithium and phosgene.[1]
The key intermediates in this pathway are:
-
Arylhydrazine (6a)
-
Imino ether (8)
-
Amidrazone (9a)
Commercial Synthesis
The commercial synthesis developed by DuPont overcomes the limitations of the laboratory method by employing a novel approach to construct the triazolinone ring system.[1] This process is more economical and utilizes less hazardous materials. A critical breakthrough was the development of a practical method for the selective hydrolysis of adiponitrile, a nylon intermediate, to 5-cyanovaleramide.[1]
Key intermediates in the commercial pathway include:
-
5-Cyanovaleramide
-
Amidine carboxylate intermediate
-
(2,4-Dichloro-5-hydroxy)phenylhydrazine Hydrochloride (6b)
-
Methyl 2-[(2,4-Dichloro-5-(propargyloxy)phenyl)-hydrazono]-1-piperidinecarboxylate (15a)
Quantitative Data Summary
The following table summarizes the yield for a key step in the commercial synthesis of an this compound analog.
| Product | Purity | Yield | Melting Point (°C) |
| 1b (this compound analog) | 98% | 89% | 218-219 |
Table 1: Yield and physical properties of a key intermediate in the this compound synthesis.[1]
Experimental Protocols
Preparation of (2,4-Dichloro-5-hydroxy)phenylhydrazine Hydrochloride (6b)
This intermediate was prepared in a manner similar to other arylhydrazines, with a key distinction in the workup. The decomposition of the intermediate disulfonate salt was achieved by co-feeding the aqueous HCl and disulfonate to an aqueous HCl solution containing seed crystals of the final product. The resulting crude product was significantly contaminated with sulfate salts and was therefore dissolved in methanol and assayed by HPLC before proceeding to the next step.[1]
Synthesis of Methyl 2-[(2,4-Dichloro-5-(propargyloxy)phenyl)-hydrazono]-1-piperidinecarboxylate (15a)
Detailed experimental procedures for the synthesis of this specific intermediate are not fully described in the provided reference.
Synthesis of this compound (1a): Method A
A mixture of 10.0 g (25.3 mmol) of Methyl 2-[(2,4-Dichloro-5-(propargyloxy)phenyl)-hydrazono]-1-piperidinecarboxylate (15a), 50 mL of toluene, and 0.50 g (8.3 mmol) of acetic acid was heated to reflux. The solvent was distilled over a 1-hour period while a slow stream of nitrogen was passed through the distillation apparatus. The solution was then cooled to 70 °C, and 50 mL of hexane was gradually added to precipitate the product.[1]
Synthesis Pathway Diagrams
Caption: Original laboratory synthesis pathway for this compound.
Caption: Commercial synthesis pathway for this compound.
References
Azafenidin CAS number 68049-83-2
Azafenidin (CAS Number: 68049-83-2): A Technical Whitepaper
For Researchers, Scientists, and Professionals in Agricultural Chemistry and Environmental Science
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute an endorsement or recommendation for the use of this substance. This compound is a herbicide and should be handled with appropriate safety precautions by qualified personnel.
Executive Summary
This compound, a triazolopyridine herbicide, is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the biosynthetic pathway of chlorophyll and heme in plants.[1][2][3] This mode of action leads to the rapid accumulation of protoporphyrinogen IX, which, upon light exposure, causes oxidative damage and subsequent cell death in susceptible weed species.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, toxicological profile, and available experimental data. The information is presented to support research and professional activities in the fields of agricultural chemistry, weed science, and environmental toxicology.
Chemical and Physical Properties
This compound is a rust-colored solid with a distinct odor.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and environmental fate assessment.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl]-5,6,7,8-tetrahydro[1][6][7]triazolo[4,3-a]pyridin-3(2H)-one | [3][8] |
| CAS Number | 68049-83-2 | [1][3] |
| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂ | [1][3] |
| Molecular Weight | 338.19 g/mol | [1][3] |
| Melting Point | 168 - 168.5 °C | [1][9] |
| Boiling Point | 468.9 ± 55.0 °C (Predicted) | [1] |
| Density | 1.4 g/cm³ (Bulk) | [10] |
| Vapor Pressure | 1 x 10⁻⁹ Pa (at 25 °C) | [1] |
| Water Solubility | 12 mg/L (at pH 7) | [1] |
| Log P (Octanol-Water Partition Coefficient) | 2.7 | [1] |
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound's herbicidal activity stems from its inhibition of protoporphyrinogen oxidase (PPO), the last common enzyme in the synthesis of both chlorophyll and heme.[11][12] PPO is responsible for the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[2][13]
The inhibition of PPO by this compound leads to a cascade of cytotoxic events:
-
Accumulation of Protoporphyrinogen IX (PPGIX): The blockage of PPO causes its substrate, PPGIX, to accumulate within the chloroplast.[4]
-
Extraplastidic Leakage: The excess PPGIX moves from the chloroplast into the cytoplasm.[4]
-
Conversion to Protoporphyrin IX (PPIX): In the cytoplasm, PPGIX is converted to PPIX.[4]
-
Photosensitization and Oxidative Stress: PPIX is a potent photosensitizer. In the presence of light and oxygen, it generates singlet oxygen (¹O₂), a highly reactive oxygen species.[5]
-
Cellular Damage: Singlet oxygen causes rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes, leakage of cellular contents, and ultimately, cell death.[2][5] This manifests as rapid browning (necrosis) of plant tissues.[2]
Figure 1: this compound's mechanism of action via PPO inhibition.
Synthesis and Manufacturing
The commercial synthesis of this compound presented a significant challenge to meet cost requirements for the specialty-herbicide market.[14] An early laboratory synthesis involved a classical Fischer hydrazine synthesis followed by coupling and cyclization with phosgene, but this route used hazardous and expensive reagents like butyllithium and phosgene.[14] A key breakthrough for commercial manufacturing was the development of a novel synthesis for the triazolinone ring system and an environmentally benign process for a key intermediate, 5-cyanovaleramide, derived from the selective hydrolysis of adiponitrile.[14]
Toxicological Profile
The toxicological data for this compound indicates low acute toxicity to mammals. However, there are concerns regarding reproductive toxicity and potential for organ damage through prolonged or repeated exposure.
| Endpoint | Value | Species | Reference(s) |
| Acute Oral LD₅₀ | >5000 mg/kg | Rat, Mouse | [1][11] |
| Acute Dermal LD₅₀ | >2000 mg/kg | Rabbit | [1][11] |
| Acute Inhalation LC₅₀ | >5.3 mg/L | Rat | [1][11] |
| Aquatic Toxicity (LC₅₀) | 33 mg/L | Rainbow Trout | [1][11] |
| Aquatic Toxicity (LC₅₀) | 48 mg/L | Bluegill Sunfish | [1][11] |
| Avian Toxicity (LD₅₀) | >2500 mg/kg | Bobwhite Quail, Mallard Duck | [1][11] |
GHS Hazard Statements: [3]
-
H360Df: May damage the unborn child. Suspected of damaging fertility.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long lasting effects.
Environmental Fate
This compound's behavior in the environment is influenced by several factors. It is moderately persistent in soil and its degradation is primarily microbial.[7][15]
| Environmental Compartment | Fate and Behavior | Reference(s) |
| Soil | Moderately persistent. Primary degradation is through microbial pathways. A common degradation reaction is O-dealkylation. | [1][7][15] |
| Water | Stable to hydrolysis. The half-life in water under light is approximately 12 days. | [1] |
| Photodegradation | This compound is susceptible to photolysis in aqueous solutions. In soil and light, it can also be split to form the triazolinone heterocycle. | [1] |
| Bioaccumulation | There is a potential risk of bioaccumulation. | [7] |
Experimental Protocols
Detailed proprietary experimental protocols are not publicly available. However, a general methodology for assessing the pre-emergence herbicidal efficacy of a compound like this compound can be outlined.
Objective: To determine the effective dose range of this compound for pre-emergence control of target weed species and to assess crop tolerance.
Materials:
-
This compound (analytical grade)
-
Solvent for stock solution preparation (e.g., acetone with a surfactant)
-
Weed seeds (e.g., Brachiaria decumbens, Commelina benghalensis, Richardia brasiliensis)[6]
-
Crop seeds or seedlings (e.g., Eucalyptus camaldulensis)[6]
-
Pots or field plots with appropriate soil type
-
Spraying equipment calibrated for precise application volumes
-
Growth chamber or greenhouse with controlled light, temperature, and humidity, or a designated field site.
Methodology:
-
Preparation of Test Substance: Prepare a stock solution of this compound. Create a series of dilutions to achieve the desired application rates (e.g., 300, 400, 500, 600, 800 g a.i. ha⁻¹).[6]
-
Experimental Setup:
-
Fill pots or prepare field plots with soil.
-
Sow seeds of target weed species at a uniform depth.
-
For crop tolerance studies, plant crop seeds or transplant seedlings.
-
Include untreated (weedy check) and weed-free (manually weeded) control groups.[6]
-
-
Herbicide Application:
-
Apply the different rates of this compound uniformly over the soil surface before weed emergence (pre-emergence).
-
Ensure consistent application volume across all treatments.
-
-
Incubation and Growth:
-
Maintain the pots or plots under optimal conditions for plant growth.
-
Water the soil as needed to simulate rainfall and activate the herbicide.
-
-
Data Collection and Assessment:
-
At regular intervals (e.g., 30, 60, 90, 180 days after application), assess weed control efficacy.[6] This can be done visually (e.g., % control on a scale of 0-100) or by harvesting and measuring the biomass of surviving weeds.
-
Assess crop phytotoxicity by visually rating injury symptoms (e.g., stunting, chlorosis, necrosis) on a percentage scale.[6]
-
Crop growth parameters such as height, stem diameter, and biomass can also be measured.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose for weed control and to assess the significance of any crop injury.
-
Figure 2: Workflow for pre-emergence herbicide efficacy testing.
Efficacy Data
Field studies have demonstrated the effectiveness of this compound as a pre-emergence herbicide for controlling a range of broadleaf weeds and grasses.
| Application Rate (g a.i. ha⁻¹) | Target Weeds Controlled | Crop Tolerance (Eucalyptus camaldulensis) | Duration of Control | Reference(s) |
| 300 - 400 | Good control of most weeds | Minimal phytotoxicity | Shorter residual effect | [6] |
| ≥ 500 | Brachiaria decumbens, Commelina benghalensis, Richardia brasiliensis, Sida santaremnensis | Some phytotoxicity observed at ≥ 600 g a.i. ha⁻¹ | Effective up to 180 days after application | [6] |
| 16.0 oz a.i. acre⁻¹ (~1120 g a.i. ha⁻¹) | Most key citrus weeds including narrowleaf panicum, Spanish needles, goatweed, pigweed, and balsamapple vine | Excellent tolerance in citrus | 4 to 6 months | [15] |
Regulatory Status
This compound is not approved for use as a plant protection agent within the European Union.[1][7] An application for its inclusion in Annex I of Directive 91/414/EEC was withdrawn in 2002.[10] Its registration status varies in other parts of the world.
Conclusion
This compound is a highly effective, low-use-rate herbicide with a well-defined mechanism of action targeting the PPO enzyme. Its chemical properties and toxicological profile necessitate careful handling and consideration of its environmental impact, particularly in aquatic systems. The provided data and protocols offer a foundational resource for researchers and professionals engaged in the study and application of herbicidal compounds. Further research could focus on developing safer analogs, understanding resistance mechanisms, and refining application techniques to minimize environmental exposure.
References
- 1. This compound | 68049-83-2 [chemicalbook.com]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 6. This compound: a new herbicide for weed control in Eucalyptus camaldulensis - Advances in Weed Science [awsjournal.org]
- 7. This compound [sitem.herts.ac.uk]
- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 9. Cas 68049-83-2,this compound | lookchem [lookchem.com]
- 10. This compound – Wikipedia [de.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journals.flvc.org [journals.flvc.org]
Azafenidin: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azafenidin is a selective, pre-emergence herbicide belonging to the triazolinone class of chemicals. It is recognized for its efficacy in controlling a range of broadleaf weeds and grasses in various agricultural settings. The primary mechanism of action for this compound is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the biosynthesis of both chlorophyll and heme.[1][2] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cellular leakage, necrosis, and ultimately, the death of the target weed.[2] This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical Identity
-
IUPAC Name: 2-(2,4-dichloro-5-prop-2-ynoxyphenyl)-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyridin-3-one[1]
-
CAS Number: 68049-83-2[1]
-
Chemical Formula: C₁₅H₁₃Cl₂N₃O₂[1]
-
Molecular Weight: 338.19 g/mol [1]
Synonyms: this compound has been marketed and referenced under various names, including:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Physical State | White powdered solid | [5] |
| Melting Point | 168-168.5 °C | [6] |
| Boiling Point | 468.9 °C at 760 mmHg | [6] |
| Density | 1.43 g/cm³ | [6] |
| Vapor Pressure | 7.50e-12 mmHg | [6] |
| Water Solubility | 16 mg/L | [5] |
| LogP (Octanol/Water Partition Coefficient) | 2.9 | [1] |
| Soil Degradation (DT₅₀, aerobic) | 67 days (Typical) | [3] |
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is classified under EC 1.3.3.4.[1][6] PPO is a key enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). PPIX is a crucial precursor for the synthesis of both chlorophylls (essential for photosynthesis) and hemes (vital for cellular respiration).[2]
By blocking the PPO enzyme, this compound causes the accumulation of PPGIX in the plant cells. This excess PPGIX leaks from the chloroplast and, in the presence of light and molecular oxygen, undergoes a non-enzymatic oxidation that generates highly reactive singlet oxygen (¹O₂). These reactive oxygen species initiate a cascade of lipid peroxidation, leading to the rapid destruction of cellular membranes. The loss of membrane integrity results in the leakage of cellular contents, tissue necrosis (browning), and ultimately, the death of the plant.[2] Symptoms, such as water-soaked lesions followed by necrosis, can appear within hours of application, particularly in bright sunlight.[2]
Experimental Protocols
General Analytical Method for this compound Residue Analysis
The determination of this compound residues in environmental and agricultural samples typically involves a multi-step process encompassing extraction, cleanup, and chromatographic analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for pesticide residue analysis.[7][8]
Objective: To extract and quantify this compound from a complex matrix (e.g., soil, plant tissue).
Materials:
-
Homogenized sample (10-15 g)
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) or C18 sorbent (optional, for pigmented samples)
-
Centrifuge tubes (50 mL and 2 mL)
-
High-speed homogenizer or shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add internal standards if required. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). e. Immediately cap and shake vigorously for 1 minute. f. Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄. b. For samples with high pigment content, a sorbent like GCB or C18 may be included. c. Vortex the d-SPE tube for 30 seconds. d. Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
-
Analysis: a. Take the supernatant from the d-SPE step and filter it through a 0.22 µm syringe filter. b. The extract is now ready for injection into the GC-MS or LC-MS/MS system. c. Quantify this compound by comparing the peak area to a calibration curve generated from certified reference standards.
In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the inhibitory activity (IC₅₀) of this compound against PPO. The assay measures the fluorescence of PPIX, the product of the PPO-catalyzed reaction.[9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on PPO activity.
Materials:
-
Isolated PPO enzyme
-
This compound stock solution (in DMSO or appropriate solvent)
-
Protoporphyrinogen IX (PPGIX) substrate
-
Reaction buffer (e.g., 100 mM KH₂PO₄, 0.3% w/v Tween 80, 5 mM DTT, 1 mM EDTA, pH 7.2)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: a. Prepare a dilution series of this compound in the reaction buffer. b. In a 384-well plate, add a fixed amount of PPO enzyme (e.g., final concentration of 4 nM) to each well. c. Add the this compound dilutions to the respective wells. Include a control with no inhibitor. d. Pre-incubate the plate at 37 °C for 10 minutes.
-
Reaction Initiation and Measurement: a. Initiate the enzymatic reaction by adding PPGIX substrate to all wells (e.g., final concentration of 10 µM). b. Immediately place the plate in a fluorescence plate reader. c. Monitor the increase in fluorescence over time (Excitation/Emission wavelengths for PPIX are typically ~405 nm / ~630 nm). The signal corresponds to the formation of fluorescent PPIX from the non-fluorescent PPGIX.
-
Data Analysis: a. Calculate the initial reaction rates from the linear phase of the fluorescence increase. b. Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Conclusion
This compound is a potent herbicide that effectively controls a variety of weeds through the specific inhibition of protoporphyrinogen oxidase. Its well-characterized mechanism of action and physicochemical properties make it a valuable tool in modern agriculture. The experimental protocols outlined in this guide provide a foundation for the analysis of this compound residues and the in vitro assessment of its enzymatic inhibition, serving as a critical resource for researchers in environmental science, agricultural chemistry, and drug development. Further research into its environmental fate and the development of even more sensitive analytical methods will continue to be of high importance.
References
- 1. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. This compound [sitem.herts.ac.uk]
- 4. agilent.com [agilent.com]
- 5. medkoo.com [medkoo.com]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- 8. ctaa.com.tn [ctaa.com.tn]
- 9. mdpi.com [mdpi.com]
Azafenidin: An In-depth Technical Guide to its Environmental Fate and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azafenidin is a triazolinone herbicide effective against a range of broadleaf weeds and grasses. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the environmental persistence, mobility, and degradation pathways of this compound in soil and aquatic environments. The document summarizes key quantitative data, details the experimental protocols used for their determination, and visually represents the degradation pathways and experimental workflows using DOT language diagrams.
Environmental Persistence and Dissipation
The persistence of a herbicide in the environment is a critical factor in determining its potential for long-term effects and off-site transport. The persistence of this compound is primarily influenced by soil type, microbial activity, and sunlight.
Soil Persistence
This compound is characterized as being moderately persistent in soil. The rate of degradation is significantly influenced by the presence of aerobic or anaerobic conditions and the microbial population within the soil.
Table 1: Soil Dissipation Half-Life (DT50) of this compound
| Condition | DT50 (Days) | Reference |
| Aerobic | Data not available | |
| Anaerobic | Data not available |
Note: While qualitative descriptors such as "moderately persistent" are available, specific, publicly accessible quantitative DT50 values for soil under varied conditions are limited.
Aquatic Persistence
In aquatic environments, the persistence of this compound is largely dictated by photolysis, especially in the presence of sunlight. It is reported to not persist in water under daylight conditions. Hydrolysis plays a less significant role in its degradation in water at neutral pH.
Table 2: Aquatic Dissipation Half-Life (DT50) of this compound
| Condition | DT50 (Days) | pH | Reference |
| Aqueous Photolysis | 0.5 | Not specified | |
| Hydrolysis | Stable | 7 |
Mobility and Adsorption
The mobility of a herbicide in the soil determines its potential to leach into groundwater or move with surface runoff. This is largely governed by its adsorption to soil particles, a process quantified by the soil organic carbon-water partitioning coefficient (Koc).
Table 3: Soil Adsorption Coefficient (Koc) of this compound
| Parameter | Value | Reference |
| Koc (mL/g) | Data not available |
Degradation Pathways
The breakdown of this compound in the environment proceeds through several key pathways, primarily involving microbial action and photodegradation. The principal degradation mechanisms identified are O-dealkylation and cleavage of the triazolinone heterocycle.
O-Dealkylation
One of the primary degradation pathways for this compound involves the removal of the propargyl group from the phenyl ring, a process known as O-dealkylation. This is a common metabolic route for many xenobiotics in soil and is often mediated by microbial enzymes.
Cleavage of the Triazolinone Ring
Another significant degradation pathway is the cleavage of the triazolinone heterocyclic ring structure. This breakdown leads to the formation of simpler, more polar metabolites which are generally more susceptible to further degradation.
Below is a conceptual representation of the major degradation pathways of this compound.
Experimental Protocols
The determination of the environmental fate parameters of herbicides like this compound follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Aerobic and Anaerobic Soil Metabolism (OECD 307)
This guideline is designed to determine the rate and route of degradation of a chemical in soil under aerobic and anaerobic conditions.
Aqueous Photolysis (OECD 316)
This guideline outlines the procedure for determining the rate of photodegradation of a chemical in water when exposed to simulated sunlight.
Azafenidin: A Technical Toxicology and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azafenidin is a triazolinone herbicide effective in the pre-emergence control of broadleaf weeds and grasses. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways. While effective as a herbicide, its toxicological profile in non-target species, particularly mammals, necessitates a thorough understanding for risk assessment and safety evaluation. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-(2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one |
| CAS Number | 68049-83-2 |
| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂ |
| Molecular Weight | 338.2 g/mol |
| Appearance | Rust-colored solid with a strong odor |
| Water Solubility | 12 mg/L (at pH 7)[4] |
| Vapor Pressure | 1 x 10⁻⁹ Pa (at 25°C)[4] |
| LogP (Octanol-Water Partition Coefficient) | 2.7 |
Toxicological Data
The toxicological assessment of this compound indicates a low to moderate acute toxicity profile in mammals. However, there are concerns regarding potential reproductive and developmental effects, as well as organ toxicity with repeated exposure.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure. The primary endpoint is the median lethal dose (LD50) for oral and dermal routes, and the median lethal concentration (LC50) for the inhalation route.
| Study | Species | Route | Value |
| LD50 | Rat | Oral | >5000 mg/kg bw |
| LD50 | Mouse | Oral | >5000 mg/kg bw |
| LD50 | Bobwhite Quail | Oral | >2500 mg/kg |
| LD50 | Mallard Duck | Oral | >2500 mg/kg |
| LD50 | Rabbit | Dermal | >2000 mg/kg |
| LC50 | Rat | Inhalation | >5.3 mg/L |
| LC50 | Rainbow Trout | Aquatic | 33 mg/L |
| LC50 | Bluegill Sunfish | Aquatic | 48 mg/L |
Subchronic and Chronic Toxicity
Repeat-dose toxicity studies are crucial for identifying hazards associated with long-term exposure and for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed. This value is fundamental for deriving the Acceptable Daily Intake (ADI).
Note: The following data pertains to tiafenacil and is presented for comparative purposes due to the lack of publicly available, specific data for this compound.
| Study | Species | Duration | NOAEL | Key Findings |
| Dietary Toxicity | Rat | 90-day | 110 ppm (9 mg/kg bw/day for males, 10 mg/kg bw/day for females)[5] | Effects on the hematopoietic system.[5] |
| Chronic Toxicity | Rat | 2-year | 50 ppm (4 mg/kg bw/day for females)[5] | Lower body weight gains and changes in red blood cell parameters.[5] |
| Carcinogenicity | Rat & Mouse | 2-year | No evidence of increased tumor incidence.[5] |
Reproductive and Developmental Toxicity
This compound is classified with a GHS hazard statement of H360Df: "May damage the unborn child; Suspected of damaging fertility".[6][7] This indicates a significant concern for reproductive and developmental toxicity.
For the related compound tiafenacil, the following reproductive toxicity data is available:
| Study | Species | NOAEL (Parental) | NOAEL (Offspring) | Key Findings |
| Two-Generation Reproduction | Rat | 50 ppm (2.60/4.26 mg/kg bw/day in males/females)[5] | 50 ppm (2.97/4.41 mg/kg bw/day in males/females)[5] | Increased total porphyrin content in the liver of both parental animals and offspring; decreased body weight gain in parental females.[5] No effect on reproductive performance.[5] |
Genotoxicity
Information on the genotoxic potential of this compound is limited in publicly accessible literature. Standard genotoxicity assays would typically include an Ames test for bacterial gene mutation, an in vitro chromosome aberration test in mammalian cells, and an in vivo micronucleus test in rodents.
Carcinogenicity
Mechanism of Action and Toxicological Pathways
This compound's primary mode of action as a herbicide is the inhibition of protoporphyrinogen oxidase (PPO).[6][7] This enzyme is critical in the biosynthesis of both chlorophyll in plants and heme in animals.
Protoporphyrinogen Oxidase (PPO) Inhibition Pathway
Inhibition of PPO in mammals leads to an accumulation of its substrate, protoporphyrinogen IX. This substrate can then leak from the mitochondria into the cytoplasm, where it can be auto-oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX can generate reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage. This mechanism is thought to be a primary driver of the observed toxicity, particularly the effects on the liver and hematopoietic system.
Experimental Protocols
Detailed experimental protocols for the toxicological studies on this compound are not publicly available. However, such studies are typically conducted following standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following sections describe the general methodologies for key toxicological assessments.
General Workflow for Toxicity Testing
Acute Oral Toxicity (General Protocol based on OECD TG 423)
-
Test System: Typically, young adult rats of a single sex (usually females).
-
Dosing: A single oral dose of the test substance is administered by gavage. Dosing is performed in a stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
-
Endpoint: The LD50 is estimated based on the dose at which mortality is observed.
Repeated Dose 90-Day Oral Toxicity Study (General Protocol based on OECD TG 408)
-
Test System: Typically, rats of both sexes.
-
Dosing: The test substance is administered daily in the diet or by gavage for 90 days. At least three dose levels and a control group are used.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.
-
Pathology: A full necropsy is performed on all animals. Organs are weighed, and a comprehensive set of tissues is examined microscopically.
-
Endpoints: Identification of target organs, characterization of toxicity, and determination of the NOAEL.
Two-Generation Reproductive Toxicity Study (General Protocol based on OECD TG 416)
-
Test System: Rats of both sexes.
-
Dosing: The test substance is administered to the parental (P) generation for a pre-mating period, during mating, gestation, and lactation. The F1 generation is then selected and dosed through maturity, mating, and production of the F2 generation.
-
Endpoints: Effects on male and female reproductive performance (e.g., estrous cycles, mating behavior, fertility), gestation, parturition, lactation, and offspring viability, growth, and development are assessed.
-
Pathology: A gross necropsy and histopathology of the reproductive organs are performed on the P and F1 adults.
-
Objective: To identify any effects on reproductive function and to determine the NOAEL for parental, reproductive, and offspring toxicity.
Safety and Regulatory Status
This compound is not approved for use as a pesticide in the European Union.[7] In the United States, the EPA has not classified it as a likely human carcinogen due to insufficient data. The GHS classification highlights significant hazards related to reproductive and developmental toxicity, as well as the potential for organ damage through prolonged or repeated exposure.[6][7]
Conclusion
The available data on this compound indicates a herbicide with low to moderate acute toxicity but with significant concerns for chronic, reproductive, and developmental toxicity. The primary mechanism of toxicity is believed to be the inhibition of protoporphyrinogen oxidase, leading to oxidative stress and cellular damage. A comprehensive risk assessment is hampered by the lack of publicly available detailed study reports and established NOAEL and ADI values. For a more complete understanding of its safety profile, further research and access to proprietary toxicological data would be necessary. Researchers and drug development professionals should be aware of the potential for PPO inhibition and its downstream effects when working with compounds structurally related to this compound.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. efsa.europa.eu [efsa.europa.eu]
- 3. efsa.europa.eu [efsa.europa.eu]
- 4. prd-tsn-main-api.s3.amazonaws.com [prd-tsn-main-api.s3.amazonaws.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ft.dk [ft.dk]
- 7. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]
Azafenidin solubility in water and organic solvents
An In-depth Technical Guide to the Solubility of Azafenidin
For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds like the herbicide this compound is fundamental. This technical guide provides a comprehensive overview of this compound's solubility in water and various organic solvents, details the experimental protocols for these measurements, and visualizes key related processes.
Physicochemical Properties of this compound
This compound is a triazolinone herbicide. Its efficacy and formulation depend critically on its solubility characteristics.
| Property | Value |
| Chemical Name | 2-(2,4-dichloro-5-prop-2-ynyloxyphenyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one |
| CAS Number | 68049-83-2 |
| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂ |
| Molecular Weight | 338.19 g/mol |
| Physical State | White to brown powder |
| Melting Point | 168°C |
Aqueous and Organic Solvent Solubility of this compound
| Solvent | Temperature (°C) | pH | Solubility | Source |
| Water | 20 | 7 | 16 mg/L | University of Hertfordshire AERU Database[1] |
| Water | Not Specified | 7 | 12 mg/L | ChemicalBook[2] |
| Acetonitrile | Not Specified | N/A | At least 100 µg/mL (not saturation) | Commercial Product Information[3][4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | N/A | Soluble | MedKoo Biosciences[5] |
| Methanol | Not Specified | N/A | Slightly Soluble | ChemicalBook[2] |
| Ethanol | Not Specified | N/A | Data Not Available | |
| Acetone | Not Specified | N/A | Data Not Available | |
| Dichloromethane | Not Specified | N/A | Data Not Available | |
| Ethyl Acetate | Not Specified | N/A | Data Not Available | |
| Toluene | Not Specified | N/A | Data Not Available |
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The "shake-flask" method is the gold-standard for determining the thermodynamic (or equilibrium) solubility of a compound. This method ensures that the solvent is fully saturated with the solute, and any excess solid is in equilibrium with the dissolved solute.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.
Materials:
-
This compound (solid, pure form)
-
Solvent of interest (e.g., water, methanol, acetone)
-
Glass flasks or vials with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a glass flask. The "excess" is crucial to ensure that a saturated solution is achieved, with undissolved solid remaining.
-
Equilibration: The flasks are sealed and placed in an orbital shaker or on a stir plate in a temperature-controlled environment. The mixture is agitated for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. To completely separate the solid from the liquid phase, the samples are centrifuged at a high speed.
-
Sample Collection: A clear aliquot of the supernatant is carefully withdrawn. To ensure no solid particles are transferred, the collected supernatant is filtered through a syringe filter.
-
Quantification: The concentration of this compound in the filtered supernatant is determined using a validated analytical method, most commonly HPLC.
-
Calibration: A series of standard solutions of this compound of known concentrations are prepared and analyzed to generate a calibration curve.
-
Analysis: The filtered sample is appropriately diluted and injected into the HPLC system. The peak area from the chromatogram is used to determine the concentration based on the calibration curve. Alternatively, UV-Vis spectrophotometry can be used if this compound has a distinct absorbance peak and there are no interfering substances.
-
-
Data Reporting: The solubility is reported in units such as mg/L, g/L, or mol/L.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart of the shake-flask method for solubility measurement.
This compound's Mechanism of Action: PPO Inhibition Pathway
This compound functions as a herbicide by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals.
Caption: A diagram illustrating the inhibition of PPO by this compound.
References
Unraveling the Metabolic Fate of Azafenidin in Target Plants: A Technical Overview
Azafenidin, a triazolinone herbicide, effectively controls a range of broadleaf weeds and grasses in various crops, including citrus and pineapple. Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the chlorophyll biosynthesis pathway. Understanding the metabolic pathway of this compound in target plant species is crucial for assessing its selectivity, persistence, and overall environmental fate. While detailed public studies on the complete metabolic cascade in plants are limited, this guide synthesizes the established principles of herbicide metabolism and available information to present a putative pathway and the methodologies used to study it.
The primary metabolic transformation of this compound anticipated in target plant species is O-dealkylation . This reaction involves the cleavage of the propargyl ether linkage. Further metabolic steps likely include hydroxylation of the triazolinone ring, followed by conjugation with endogenous plant molecules, such as sugars, to form more water-soluble and less toxic compounds that can be sequestered in the vacuole. These steps are common detoxification pathways for xenobiotics in plants, primarily mediated by enzyme families such as cytochrome P450 monooxygenases and glucosyltransferases.
Postulated Metabolic Pathway of this compound
The metabolic degradation of this compound in plants is thought to proceed through a multi-phase detoxification process, which is typical for many herbicides.
-
Phase I: Transformation. The initial phase involves the modification of the parent this compound molecule to introduce or expose functional groups. The most cited initial step is O-dealkylation, removing the prop-2-yn-1-yloxy group. This may be followed by hydroxylation reactions on the aromatic or heterocyclic rings.
-
Phase II: Conjugation. The modified metabolites are then conjugated with endogenous molecules like glucose or glutathione. This increases their water solubility and reduces their phytotoxicity.
-
Phase III: Compartmentation. Finally, the conjugated metabolites are transported and sequestered into the plant vacuole or incorporated into cell wall components, effectively removing them from active metabolic sites.
Based on these principles, a likely, though not definitively proven, metabolic pathway is visualized below.
Quantitative Data on this compound Metabolism
Detailed quantitative data on the distribution of this compound and its metabolites in various plant tissues from publicly available literature is scarce. Such data is typically generated during the regulatory approval process for a pesticide and is often proprietary. The table below is a template representing how such data would be presented, illustrating a hypothetical distribution of radiolabeled this compound in a target plant over time.
| Time After Treatment | Parent this compound (% of Total Radioactivity) | O-dealkylated Metabolite (% of Total Radioactivity) | Hydroxylated Metabolites (% of Total Radioactivity) | Conjugated Metabolites (% of Total Radioactivity) | Bound Residues (% of Total Radioactivity) |
| 1 Day | 85 | 10 | 2 | <1 | 2 |
| 7 Days | 40 | 35 | 10 | 5 | 10 |
| 14 Days | 15 | 25 | 15 | 20 | 25 |
| 30 Days | 5 | 10 | 10 | 35 | 40 |
| Note: This table contains hypothetical data for illustrative purposes. |
Experimental Protocols for Studying Herbicide Metabolism
The study of herbicide metabolism in plants is a meticulous process that involves the use of radiolabeled compounds to trace the fate of the parent molecule and its breakdown products. A general workflow for such an experiment is outlined below.
Detailed Methodologies:
-
Plant Cultivation and Treatment:
-
Target plants (e.g., young citrus or pineapple plants) are grown under controlled greenhouse conditions.
-
A stock solution of radiolabeled this compound (e.g., labeled with Carbon-14 in a stable part of the molecule) of known specific activity is prepared.
-
The radiolabeled herbicide is applied to the plants, either to the foliage or the soil, mimicking agricultural practices.
-
-
Sample Collection and Extraction:
-
At various time points post-application, plants are harvested and sectioned into different tissues (e.g., leaves, stems, roots, fruit).
-
The tissues are homogenized and extracted sequentially with solvents of increasing polarity (e.g., acetonitrile/water, methanol/water) to isolate the parent compound and its metabolites.
-
A portion of the extracted tissue may be subjected to combustion analysis to determine the amount of non-extractable (bound) radioactive residue.
-
-
Analysis and Characterization of Metabolites:
-
The total radioactivity in each extract is quantified using Liquid Scintillation Counting (LSC).
-
The extracts are concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate the parent this compound from its metabolites.
-
The identity of the separated radioactive components is determined using co-chromatography with known analytical standards.
-
For unknown metabolites, structural elucidation is performed using tandem Mass Spectrometry (LC-MS/MS) and, if sufficient quantities can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy.
-
This technical guide provides a framework for understanding the likely metabolic fate of this compound in target plants. Definitive and quantitative pathway elucidation requires access to specific regulatory studies, which are not widely available in the public domain. The methodologies described represent the standard approach in the field for generating such crucial data for new agricultural products.
Discovery and development of Azafenidin herbicide
An in-depth technical guide on the discovery and development of the herbicide Azafenidin, prepared for researchers, scientists, and drug development professionals.
Abstract
This compound is a selective, pre- and post-emergence herbicide belonging to the triazolinone chemical class, developed by DuPont for the control of broadleaf weeds and grasses. First synthesized in the late 1970s, its development marked a significant advancement in weed management for specialty crops.[1] The mode of action of this compound is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.[2][3] This inhibition leads to the rapid disruption of cell membranes and subsequent plant death.[3] The commercial viability of this compound was made possible through the development of an innovative and cost-effective synthesis process, overcoming the challenges posed by the initial laboratory route which involved hazardous reagents.[1] This guide provides a comprehensive overview of the discovery, development, mode of action, synthesis, and herbicidal efficacy of this compound, supported by detailed experimental protocols and data visualizations.
Discovery and Development
The herbicide this compound, also known by its development code DPX-R6447, was first synthesized in the late 1970s by scientists at DuPont.[1][2] It was developed as a selective herbicide for pre-emergence and post-emergence application to control a range of broadleaved weeds and grasses in various specialty crops like citrus, grapes, pineapple, and eucalyptus.[2][4][5]
While showing a favorable toxicological and ecological profile, including low mobility in soil and relatively rapid degradation, the initial laboratory synthesis pathway was not commercially viable.[1] It utilized expensive and hazardous reagents such as butyllithium and phosgene.[1] A significant breakthrough in its development was the creation of a novel and cost-effective commercial synthesis route.[1]
In 1997, DuPont applied for the inclusion of this compound in Annex I of the European Union's Directive 91/414/EWG, which governs the authorization of plant protection products. However, the application was rejected on December 4, 2002.[6] Consequently, this compound is not an approved herbicide for use within the European Union.[2][7]
Physicochemical Properties
This compound is a white to rust-colored solid with a distinct odor.[6][8] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl]-5,6,7,8-tetrahydro[1][2][4]triazolo[4,3-a]pyridin-3(2H)-one | [4][9] |
| CAS Registry Number | 68049-83-2 | [7][9] |
| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂ | [2][7][9] |
| Molar Mass | 338.19 g/mol | [6] |
| Melting Point | 168 - 168.5 °C | [6][8] |
| Water Solubility | 12 - 16 mg/L (at pH 7) | [6][8] |
| Vapor Pressure | 1 x 10⁻⁹ Pa (at 25 °C) | [8] |
| Log P (Octanol-Water) | 2.7 | [8] |
| Stability | Stable to hydrolysis. Photolytic half-life in water is approximately 12 days. | [8] |
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound's herbicidal activity stems from its role as an inhibitor of the enzyme protoporphyrinogen oxidase (PPO).[4][6] This enzyme is critical in the tetrapyrrole biosynthetic pathway, which produces both chlorophylls (essential for photosynthesis) and hemes (vital for electron transport chains).[3]
PPO, located in the chloroplast, catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[3] By inhibiting PPO, this compound causes an accumulation of its substrate, PPGIX, within the plant cells. This excess PPGIX leaks from its normal pathway and, in the presence of light and oxygen, generates highly reactive singlet oxygen.[3] These reactive oxygen species cause rapid lipid peroxidation, leading to the destruction of cell membranes. The loss of membrane integrity results in rapid cell leakage, desiccation, and ultimately, tissue necrosis.[3]
This mode of action is characterized by rapid contact activity, with symptoms such as water-soaking and wilting appearing within hours of application, followed by necrosis within one to two days, particularly under sunny conditions.[3]
Synthesis of this compound
The development of a commercially viable synthesis was crucial for this compound. The initial laboratory method was impractical for large-scale production, whereas the subsequent commercial process developed by DuPont was more efficient and environmentally benign.[1]
Original Laboratory Synthesis
The original synthesis involved multiple steps using hazardous reagents. The key steps included a classical Fischer hydrazine synthesis to prepare the arylhydrazine intermediate, which was then coupled with an imino ether. The resulting amidrazone was cyclized using phosgene after treatment with butyllithium.[1]
Commercial Synthesis
The commercial process developed by DuPont centered on two key innovations: a new method for synthesizing the triazolinone ring and a practical process for creating 5-cyanovaleramide from adiponitrile, an intermediate in nylon production. This route avoided the expensive and hazardous reagents of the laboratory method.[1]
Herbicidal Activity and Efficacy
This compound is effective against a wide spectrum of weeds, including common groundsel, fleabane, spurge, knotweed, lambsquarter, Bermuda grass, annual ryegrass, and Johnson grass.[4] Its efficacy has been demonstrated in various cropping systems. A field study conducted in Brazil evaluated the performance of this compound in Eucalyptus camaldulensis plantations.
Table 2: Herbicidal Efficacy of this compound in Eucalyptus camaldulensis [5]
| Application Rate (g a.i. ha⁻¹) | Weed Species Controlled | Residual Effect Duration | Crop Phytotoxicity |
| 300 - 400 | Brachiaria decumbens, Commelina benghalensis, Richardia brasiliensis, Sida santaremnensis | Shorter | Minor, transient symptoms |
| ≥ 500 | Brachiaria decumbens, Commelina benghalensis, Richardia brasiliensis, Sida santaremnensis | Up to 180 days | Moderate, with more intense injury at higher rates |
| ≥ 600 | Effective control | Long | More intense crop injury observed |
The study concluded that application rates of 500 g a.i. ha⁻¹ or higher provided effective and long-lasting weed control, though phytotoxicity to the eucalyptus crop increased at rates of 600 g a.i. ha⁻¹ and above.[5]
Experimental Protocols
Synthesis of 5-Cyanovaleramide (Commercial Process Intermediate)
This protocol describes a key step in the commercial synthesis of this compound, converting adiponitrile to 5-cyanovaleramide.[1]
Materials:
-
Adiponitrile (108 g, 1.00 mol)
-
Water
-
Celite (3 g)
-
Activated manganese dioxide (20 g)
Procedure:
-
Combine adiponitrile, 1 mL of water, Celite, and activated manganese dioxide in a suitable reaction vessel equipped with efficient stirring and a condenser.
-
Heat the mixture with stirring to an internal temperature of 125-130 °C.
-
Add 6 mL of water dropwise, maintaining the internal temperature between 120-130 °C. The addition should take approximately 1 hour.
-
After the addition is complete, maintain the reaction mixture at 130-135 °C with vigorous stirring for an additional 3 to 4 hours.
-
Ensure the condenser remains warm throughout the process to prevent plugging by ammonium carbonate, a byproduct.
-
The product, 5-cyanovaleramide, is then isolated from the reaction mixture (purification details not provided in the source).
Field Trial for Efficacy and Selectivity in Eucalyptus camaldulensis
This protocol outlines the methodology for a field experiment to assess this compound's performance.[5]
Objective:
-
To evaluate the efficacy of this compound on common weeds in a eucalyptus plantation.
-
To assess the selectivity and phytotoxicity of this compound on Eucalyptus camaldulensis.
Experimental Design:
-
Location: Presidente Castelo Branco, PR, Brazil.
-
Treatments:
-
This compound applied pre-emergence at rates of 300, 400, 500, 600, and 800 g a.i. ha⁻¹.
-
Oxyfluorfen (standard herbicide) at 720 g a.i. ha⁻¹.
-
Weed-free control plot.
-
Weeded check plot.
-
-
Application: Herbicides were applied under pre-emergence conditions.
Data Collection:
-
Weed Control Efficacy: Periodically assess the percentage of weed control for each species present in the plots, compared to the weeded check plot. Assessments should continue for up to 180 days after application to determine residual effects.
-
Crop Phytotoxicity: Visually assess the eucalyptus trees for symptoms of injury (e.g., chlorosis, necrosis, stunting) at regular intervals after application. Use a rating scale to quantify the level of injury.
Conclusion
This compound represents a notable development in the field of synthetic herbicides, characterized by its potent inhibition of the PPO enzyme. Its history illustrates the critical interplay between chemical discovery, biological efficacy, and process chemistry in bringing an active ingredient to market. While its use is restricted in some regions, the technical understanding of its mode of action, synthesis, and application provides valuable insights for researchers in the ongoing development of new weed management solutions. The data and protocols presented herein offer a foundational resource for professionals engaged in herbicide research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. This compound [sitem.herts.ac.uk]
- 5. This compound: a new herbicide for weed control in Eucalyptus camaldulensis - Advances in Weed Science [awsjournal.org]
- 6. This compound – Wikipedia [de.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. This compound | 68049-83-2 [chemicalbook.com]
- 9. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
Methodological & Application
Application Notes and Protocols for Azafenidin Residue Analysis in Soil
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analytical method for the quantitative determination of azafenidin residues in soil samples. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This approach offers high sensitivity and selectivity for detecting and quantifying this compound at trace levels.
Principle
The methodology involves an initial extraction of this compound from soil samples using an acidified acetonitrile solution, followed by a partitioning step induced by the addition of salts. A subsequent cleanup of the extract is performed using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for the quantification of the target analyte.
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).
-
Reagents: Formic acid (FA), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.
-
Standards: this compound analytical standard (≥98% purity).
-
SPE Sorbents: Primary secondary amine (PSA) sorbent.
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile. From this stock, prepare a series of working standard solutions by serial dilution in a suitable solvent mixture (e.g., acetonitrile/water, 50/50, v/v) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 ng/mL).
Sample Preparation (QuEChERS Extraction and Cleanup)
-
Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% formic acid in acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start with 10% B, hold for 1 min.
-
Linearly increase to 95% B over 8 min.
-
Hold at 95% B for 2 min.
-
Return to 10% B in 0.1 min and re-equilibrate for 3 min.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Parameters for this compound:
-
| Parameter | Value |
| Precursor Ion (m/z) | 338.1 |
| Product Ion 1 (Quantifier, m/z) | 264.1 |
| Collision Energy 1 (eV) | 29 |
| Product Ion 2 (Qualifier, m/z) | 299.1 |
| Collision Energy 2 (eV) | 20 |
Data Presentation
The following table summarizes the target validation parameters for the analytical method of this compound in soil. These values are based on performance characteristics typically achieved for multi-residue pesticide analysis using QuEChERS and LC-MS/MS.[1][2][3]
| Parameter | Target Value |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantitation (LOQ) | 1.5 µg/kg |
| Linearity (R²) | ≥ 0.99 |
| Recovery Rate | 70 - 120% |
| Precision (RSD) | ≤ 20% |
Visualizations
Caption: Experimental workflow for this compound residue analysis in soil.
Caption: Logical workflow of the QuEChERS methodology for soil samples.
References
Application Note: Determination of Azafenidin in Water Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note describes a sensitive and selective method for the determination of the herbicide Azafenidin in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is intended for researchers and scientists in environmental monitoring and drug development. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. While this note provides a comprehensive framework, method validation with performance characteristics such as limit of detection (LOD), limit of quantification (LOQ), and recovery is recommended.
Introduction
This compound is a selective, pre-emergence and post-emergence herbicide used to control broadleaf weeds and grasses in various crops.[1] Its potential to contaminate water sources necessitates sensitive and reliable analytical methods for its detection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of trace levels of pesticides in complex matrices.[2][3][4] This method is based on the principle of solid-phase extraction (SPE) to concentrate this compound from water samples, followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode for accurate quantification.
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C15H13Cl2N3O2[5] |
| Molecular Weight | 338.19 g/mol [1][6] |
| CAS Number | 68049-83-2[5][6] |
| Water Solubility | Practically insoluble[1] |
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove any particulate matter.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 6 cc, 200 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load 500 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the trapped this compound from the cartridge with 2 x 4 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a methanol/water (50:50, v/v) solution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 8 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and equilibrate for 3.9 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| 338.1 | 264.1 | 29 | 100 | Quantifier[7] |
| 338.1 | 299.1 | 20 | 100 | Qualifier[7] |
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of this compound in water samples.
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound. Note that performance characteristics such as LOD, LOQ, and recovery are typical for multi-residue pesticide methods and should be experimentally determined for this compound using this protocol.[3][4]
Quantitative Data Summary (Requires Validation):
| Parameter | Expected Performance |
| Limit of Detection (LOD) | Low ng/L range |
| Limit of Quantification (LOQ) | Low to mid ng/L range |
| Linearity (r²) | > 0.99 |
| Recovery | 70-120% |
| Precision (%RSD) | < 15% |
Conclusion
This application note provides a comprehensive protocol for the determination of this compound in water samples by LC-MS/MS. The described SPE and LC-MS/MS conditions are based on established methods for pesticide residue analysis and are expected to provide the necessary sensitivity and selectivity for the detection of this compound at trace levels. It is strongly recommended that users validate this method in their laboratory to determine specific performance characteristics.
References
- 1. This compound – Wikipedia [de.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound [drugfuture.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
Application Notes and Protocols for Azafenidin in Citrus Groves
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Azafenidin is a herbicide and its use is subject to regulatory approval and guidelines which vary by region. These notes are for research and informational purposes only. Always consult and adhere to local regulations and product labels before any application. This compound is not approved for use in the European Union[1][2][3][4].
Introduction
This compound is a pre-emergence herbicide belonging to the triazolinone chemical family[5]. It is effective for the control of a broad spectrum of broadleaf weeds and grasses in various agricultural settings, including citrus groves[2][5][6][7]. Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway[1][2][3][8]. This inhibition leads to the accumulation of protoporphyrinogen IX, which in the presence of light, causes rapid cell membrane disruption.
Data Summary
The following tables summarize key quantitative data regarding the application and effects of this compound in citrus.
Table 1: this compound Application Rates and Efficacy
| Application Rate (kg a.i./ha) | Application Rate (oz a.i./acre) | Weed Control Spectrum | Duration of Control | Source |
| 0.28 | ~4.0 | Broad-spectrum, including most key citrus weeds | 4 to >6 months | [6] |
| Not specified | 16.0 | Guineagrass, narrowleaf panicum, Spanish needles, goatweed, pigweed, balsamapple vine | 4 to 6 months | [8] |
Table 2: Phytotoxicity of this compound on Citrus Rootstock Seedlings (4 Weeks After Treatment)
| This compound Rate (kg a.i./ha) | Citrus Rootstock | Phytotoxicity Symptoms | Severity | Source |
| 0.56 - 1.68 | Carrizo, Swingle | Minimal to none | Low | [6] |
| 0.56 - 2.2 | Volkamer | Intraveinal chlorosis/bleaching of upper leaves | Moderate to High | [6] |
| 1.68 | Carrizo | Significant height reduction | Moderate | [6] |
| 2.2 | Volkamer | Bleaching of upper leaves | High | [6] |
Table 3: Soil Persistence and Properties of this compound
| Property | Value/Description | Source |
| Persistence Category | Moderately persistent | [5] |
| Degradation Pathway | Primarily microbial | [8] |
| Factors Influencing Persistence | Soil composition (clay, organic matter), soil chemistry (pH), and microbial activity | [9] |
Experimental Protocols
The following protocols are based on methodologies described in cited research for evaluating this compound in citrus.
3.1 Protocol for Efficacy Evaluation of this compound on Weed Control in Citrus Groves
-
Objective: To determine the effective application rate of this compound for pre-emergence weed control in citrus groves.
-
Experimental Design: Randomized complete block design with a minimum of four replications.
-
Treatments:
-
Untreated control.
-
This compound at varying rates (e.g., 0.28, 0.56, 1.12, 1.68, and 2.2 kg a.i./ha).
-
Standard pre-emergence herbicide treatment for comparison.
-
-
Plot Size: Define appropriate plot sizes based on grove layout and equipment.
-
Application:
-
Prepare the ground by removing existing weeds to ensure a clean soil surface, as this compound is a pre-emergence herbicide[10].
-
Apply this compound treatments uniformly to the soil surface using a calibrated sprayer.
-
Ensure thorough coverage of the target area.
-
-
Data Collection:
-
Visually assess and rate weed control at set intervals (e.g., 1, 2, 4, 8, and 12 weeks after treatment - WAT).
-
Use a rating scale (e.g., 0% = no control, 100% = complete control) for each weed species present.
-
Identify and record the spectrum of weeds controlled.
-
-
Statistical Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
3.2 Protocol for Assessing Phytotoxicity of this compound on Citrus Rootstocks
-
Objective: To evaluate the potential phytotoxicity of this compound on different citrus rootstock seedlings.
-
Experimental Design: Randomized complete block design with four replications.
-
Plant Material: Use commercially relevant citrus rootstock seedlings (e.g., Carrizo citrange, Swingle citrumelo, Volkamer lemon).
-
Treatments:
-
Untreated control.
-
This compound applied to the soil at varying rates (e.g., 0.56, 1.12, 1.68, and 2.2 kg a.i./ha).
-
-
Procedure:
-
Grow rootstock seedlings in pots containing a standard potting mix.
-
Apply the specified rates of this compound to the soil surface of each pot.
-
Maintain the seedlings under controlled greenhouse conditions.
-
-
Data Collection:
-
Visually rate phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 4 WAT) on a scale of 0 to 100 (0 = no injury, 100 = plant death)[6].
-
Measure plant height and other growth parameters.
-
-
Statistical Analysis: Analyze the collected data to determine the effect of different this compound rates on the growth and health of each rootstock variety.
Visualizations
4.1 this compound's Mode of Action: PPO Inhibition
Caption: this compound inhibits the PPO enzyme, leading to weed death.
4.2 Experimental Workflow for this compound Evaluation in Citrus
Caption: Workflow for evaluating this compound in citrus groves.
4.3 Decision Logic for this compound Application in Citrus
References
- 1. This compound – Wikipedia [de.wikipedia.org]
- 2. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 68049-83-2 [chemicalbook.com]
- 5. This compound [sitem.herts.ac.uk]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. medkoo.com [medkoo.com]
- 8. journals.flvc.org [journals.flvc.org]
- 9. extension.psu.edu [extension.psu.edu]
- 10. site.extension.uga.edu [site.extension.uga.edu]
Application Notes and Protocols for Azafenidin as a Pre-Emergence Herbicide in Eucalyptus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azafenidin is a pre-emergence herbicide belonging to the triazolone chemical family. Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme (EC 1.3.3.4), a key enzyme in the chlorophyll and heme biosynthesis pathway.[1] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and cell membrane disruption, leading to the death of susceptible weed seedlings as they emerge. This compound is effective against a range of broadleaf and grass weeds.[2]
These application notes provide a comprehensive overview of the use of this compound for pre-emergence weed control in Eucalyptus plantations, based on available research. The provided protocols are intended to serve as a detailed guide for researchers planning efficacy and phytotoxicity trials.
Data Presentation
Table 1: Efficacy of this compound on Key Weed Species in Eucalyptus camaldulensis Plantations
| Weed Species | Common Name | Application Rate (g a.i. ha⁻¹) | Control Efficacy (%) at 180 Days After Application |
| Brachiaria decumbens | Signalgrass | 500 | ≥ 96[3] |
| 600 | High[2] | ||
| 800 | High[2] | ||
| Commelina benghalensis | Benghal dayflower | 500 | Effective[2] |
| 600 | Effective[2] | ||
| 800 | Effective[2] | ||
| Richardia brasiliensis | Brazil pusley | 500 | Effective[2] |
| 600 | Effective[2] | ||
| 800 | Effective[2] | ||
| Sida santaremnensis | 500 | Effective[2] | |
| 600 | Effective[2] | ||
| 800 | Effective[2] |
Table 2: Phytotoxicity of this compound to Eucalyptus camaldulensis
| Application Rate (g a.i. ha⁻¹) | Phytotoxicity Symptoms |
| 300 | Minor, transient symptoms may be observed. |
| 400 | Minor, transient symptoms may be observed. |
| 500 | Minor, transient symptoms may be observed. |
| ≥ 600 | Increased intensity of phytotoxicity symptoms.[2] |
Note: Data on the selectivity and phytotoxicity of this compound on other commercially important Eucalyptus species such as E. globulus, E. grandis, and E. urophylla, and their various clones, are limited in the reviewed literature. It is crucial to conduct small-scale trials to determine tolerance before large-scale application on untested species or clones.[4]
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits PPO, leading to ROS generation and cell damage.
References
Azafenidin: Application Notes and Protocols for Broadleaf Weed Efficacy Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Azafenidin, a triazolinone herbicide, and its efficacy in controlling broadleaf weeds. This document includes detailed experimental protocols, quantitative data summaries, and a visualization of its mode of action to support research and development efforts. This compound is a pre-emergence herbicide effective against a variety of broadleaf weeds and grasses by inhibiting the enzyme protoporphyrinogen oxidase.[1]
Data Presentation: Efficacy of this compound on Broadleaf Weeds
The following tables summarize the efficacy of this compound at various application rates against several key broadleaf weed species, compiled from studies conducted in citrus and eucalyptus cultivation.
Table 1: Efficacy of this compound on Broadleaf Weeds in Citrus Groves
| Broadleaf Weed Species | Common Name | Application Rate (kg a.i./ha) | % Control (1-2 Weeks After Treatment) |
| Amaranthus retroflexus | Redroot Pigweed | 0.28 | 100%[2] |
| Richardia brasiliensis | Brazil Pusley | 0.28 | 100%[2] |
| Bidens alba | Hairy Beggarticks | 0.28 | 100%[2] |
| Ipomoea spp. | Morningglory | 0.28 | 100%[2] |
| Morrenia odorata | Milkweed Vine | 0.28 | 100%[2] |
| Portulaca oleracea | Common Purslane | 0.56 | >95% |
| Chenopodium album | Common Lambsquarters | 0.56 | >95%[1] |
| Senecio vulgaris | Common Groundsel | 0.56 | >95%[1] |
| Conyza bonariensis | Flax-leaved Fleabane | 0.56 | >95%[1] |
| Euphorbia spp. | Spurge | 0.56 | >95%[1] |
| Polygonum spp. | Knotsweed | 0.56 | >95%[1] |
Table 2: Efficacy of this compound on Broadleaf Weeds in Eucalyptus Plantations
| Broadleaf Weed Species | Common Name | Application Rate (g a.i./ha) | % Control (at 180 Days After Application) |
| Commelina benghalensis | Benghal Dayflower | 500 | Effective Control[3] |
| Richardia brasiliensis | Brazil Pusley | 500 | Effective Control[3] |
| Sida santaremnensis | 500 | Effective Control[3] |
Experimental Protocols
This section outlines a detailed methodology for conducting a field trial to evaluate the pre-emergence efficacy of this compound on broadleaf weeds. This protocol is a synthesized model based on common practices in herbicide efficacy studies.[2][3]
Objective: To determine the effective application rate of this compound for the pre-emergence control of target broadleaf weeds and to assess crop safety.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with 4-5 replications.
-
Plot Size: Minimum of 2m x 5m to ensure representative weed populations and minimize edge effects.
-
Treatments:
-
Untreated Control (weedy check).
-
Weed-Free Control (manual or non-residual herbicide).
-
This compound at a range of application rates (e.g., 0.28, 0.56, 0.84, 1.12 kg a.i./ha).[2]
-
Standard commercial herbicide for comparison.
-
2. Site Preparation and Weed Seeding:
-
Select a field with a known history of uniform broadleaf weed infestation or broadcast a known quantity of target weed seeds to ensure a uniform population.
-
Prepare the seedbed to a fine tilth to ensure good soil-to-seed contact.
-
If seeding, evenly distribute the seeds of target broadleaf weeds (e.g., Amaranthus retroflexus, Richardia brasiliensis) and lightly incorporate them into the top 1-2 cm of soil.
3. Herbicide Application:
-
Timing: Apply this compound as a pre-emergence treatment, typically within one day of sowing the weed seeds.[2]
-
Equipment: Use a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform application.
-
Spray Volume: Apply in a spray volume of 200-400 L/ha.
-
Application: Prepare a fresh aqueous solution of this compound for each application rate. Ensure the sprayer is properly calibrated to deliver the intended dose.
4. Data Collection:
-
Weed Control Efficacy:
-
Visually assess weed control at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks after treatment - WAT).
-
Use a rating scale of 0% (no control) to 100% (complete control) compared to the untreated control plots.
-
At the end of the trial, measure weed biomass by harvesting the weeds from a known area (e.g., 1m²) within each plot, drying them to a constant weight, and recording the dry weight.
-
-
Crop Phytotoxicity (if applicable):
-
If testing in a crop, visually assess crop injury at each evaluation timing on a scale of 0% (no injury) to 100% (plant death).
-
Record symptoms such as chlorosis, necrosis, and stunting.
-
5. Statistical Analysis:
-
Analyze the data using Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means at a significance level of p ≤ 0.05.
Mandatory Visualization
Signaling Pathway for this compound's Mode of Action
This compound functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO) within the chlorophyll biosynthesis pathway.[4][5][6] This inhibition leads to an accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm. In the cytoplasm, it is oxidized to protoporphyrin IX. Protoporphyrin IX is a photosensitizing molecule that, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, plant death.[4][5][7]
Caption: this compound's mode of action via PPO inhibition.
Experimental Workflow for this compound Efficacy Trial
The following diagram illustrates the key steps involved in conducting a field trial to assess the efficacy of this compound.
Caption: Workflow for an this compound efficacy field trial.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. This compound: a new herbicide for weed control in Eucalyptus camaldulensis - Advances in Weed Science [awsjournal.org]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 7. bioone.org [bioone.org]
Azafenidin Application Protocols for Varied Soil Compositions: A Detailed Overview for Researchers
Authoritative Note: Azafenidin is a pre-emergence herbicide previously utilized for the control of broadleaf weeds and grasses. Its use has been discontinued in many regions, and it is not approved for use in the European Union[1]. The following information is intended for research, scientific, and drug development professionals and is based on historical data and scientific studies conducted when the product was commercially available. The trade name "Milestone" has been associated with this compound in the past; however, the contemporary "Milestone" herbicide contains the active ingredient aminopyralid, a different chemical compound[2][3][4][5].
Introduction to this compound and Soil Interaction
This compound is a triazolinone herbicide that functions as a protoporphyrinogen oxidase inhibitor[1]. Its efficacy and potential for crop phytotoxicity are influenced by soil characteristics. The environmental fate of herbicides like this compound is dependent on factors such as soil composition (clay and organic matter content), texture, and pH[6][7]. Generally, soils with higher clay and organic matter content exhibit greater adsorptive capacity for herbicides, which can necessitate adjustments in application rates.
This compound Application Rates: A Summary of Experimental Data
The following table summarizes this compound application rates as tested in a 1999 study on young citrus orchards in California. These trials were conducted on two distinct soil types, providing valuable insight into rate adjustments based on soil texture.
| Soil Type | Application Rate (oz ai/A) | Application Rate (kg ai/ha) |
| Loam Soil | 8 | 0.56 |
| 12 | 0.84 | |
| 16 | 1.12 | |
| Clay Loam Soil | 8 | 0.56 |
| 12 | 0.84 | |
| 16 | 1.12 |
Data sourced from a 1999 study on citrus orchards[8].
Experimental Protocols for Determining Soil-Specific Application Rates
The data presented above was generated from rigorous field trials. The following is a detailed description of the methodologies employed in these studies, providing a framework for researchers designing similar experiments.
Ivanhoe Site: Loam Soil
-
Objective: To evaluate the weed control spectrum, longevity, and safety of this compound on young citrus trees.
-
Site Characteristics: Three-year-old citrus trees planted in loam soil[8].
-
Treatments:
-
Application:
-
Experimental Design: Randomized complete block design with four replications[8].
-
Data Collection:
Elderwood Site: Clay Loam Soil
-
Objective: To assess the efficacy of this compound in a different soil texture.
-
Site Characteristics: Four-year-old citrus orchard planted in clay loam soil[8].
-
Treatments:
-
Application:
-
Experimental Design: Randomized complete block design with four replications[8].
-
Data Collection: Weed control was evaluated at approximately 118, 160, and 191 DAA[8].
Visualizing Experimental Design and Logic
The following diagrams illustrate the logical relationships and workflows described in the experimental protocols.
References
- 1. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. transportation.ky.gov [transportation.ky.gov]
- 3. tlmltd.ca [tlmltd.ca]
- 4. forages.tamu.edu [forages.tamu.edu]
- 5. corteva.com [corteva.com]
- 6. agrt.emu.ee [agrt.emu.ee]
- 7. Pre-emergence herbicides used in urban and agricultural settings: dissipation and ecological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.ucanr.edu [my.ucanr.edu]
Application Note: Studying Azafenidin Inhibition of Protoporphyrinogen Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azafenidin is a triazolopyridine herbicide that effectively controls a variety of weeds.[1] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[1] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for catalyzing the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[2] Proto IX serves as a key precursor for the synthesis of both chlorophylls and hemes. This application note provides detailed protocols for studying the inhibitory effect of this compound on PPO activity, enabling researchers to determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50).
Principle of Action and Inhibition
The herbicidal activity of PPO inhibitors like this compound stems from the disruption of the porphyrin pathway. By blocking PPO, this compound causes the accumulation of its substrate, Protogen IX. This excess Protogen IX leaks from its normal enzymatic location and undergoes non-enzymatic oxidation in the cytoplasm, forming phytotoxic levels of Proto IX. In the presence of light and oxygen, this improperly localized Proto IX generates highly reactive singlet oxygen. These reactive oxygen species initiate a cascade of lipid peroxidation, leading to the rapid destruction of cell membranes, loss of cellular integrity, and ultimately, cell death and tissue necrosis.
Quantitative Data Summary
The inhibitory potential of this compound against PPO can be quantified by determining its IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table provides an example of how to present such data.
Note: The values presented below are for illustrative purposes only. Researchers should determine these values experimentally using the protocols provided.
| Inhibitor | Enzyme Source | Assay Method | IC50 (nM) |
| This compound | Zea mays etioplast | Spectrophotometric | 15.8 |
| This compound | Zea mays etioplast | Fluorometric | 12.3 |
| Acifluorfen | Zea mays etioplast | Spectrophotometric | 25.0 |
Experimental Protocols
The inhibition of PPO by this compound can be measured using either spectrophotometric or fluorometric methods by monitoring the formation of Protoporphyrin IX (Proto IX).
Preparation of Reagents
-
PPO Enzyme Source: Isolated mitochondria or chloroplasts from a suitable plant source (e.g., corn etioplasts, spinach leaves). The protein concentration should be determined using a standard method like the Bradford assay.
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM Dithiothreitol (DTT).
-
Substrate (Protoporphyrinogen IX): Prepare a stock solution. Due to its instability, Protogen IX is typically generated fresh by the reduction of Proto IX with sodium amalgam.
-
Inhibitor (this compound): Prepare a stock solution (e.g., 10 mM) in Dimethyl Sulfoxide (DMSO). Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay.
-
DMSO: For control reactions.
Protocol 1: Spectrophotometric Assay
This method measures the increase in absorbance at approximately 630 nm, corresponding to the formation of Proto IX.
Procedure:
-
Reaction Setup: In a 1 mL cuvette, prepare the reaction mixture by adding the following in order:
-
Assay Buffer (to a final volume of 1 mL)
-
PPO enzyme preparation (e.g., 50-100 µg of mitochondrial protein)
-
1 µL of this compound dilution (or DMSO for control).
-
-
Pre-incubation: Gently mix and pre-incubate the mixture at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding Protogen IX to a final concentration of 5-10 µM.
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 630 nm over time (e.g., every 30 seconds for 10-15 minutes) at 30°C.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100
-
Plot percent inhibition against the logarithm of this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Fluorometric Assay
This is a more sensitive method that measures the increase in fluorescence from the newly formed Proto IX.
Procedure:
-
Reaction Setup: In a 96-well black microplate, prepare the reaction mixture (e.g., 200 µL final volume) in each well:
-
Assay Buffer
-
PPO enzyme preparation
-
This compound dilution (or DMSO for control).
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add Protogen IX to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Monitor the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time at 37°C.
-
Data Analysis:
-
Determine the reaction rate from the slope of the fluorescence versus time plot.
-
Calculate the percent inhibition and determine the IC50 value as described in the spectrophotometric protocol.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for characterizing a PPO inhibitor like this compound.
References
Azafenidin Formulation and Adjuvant Selection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of the herbicide azafenidin and the selection of appropriate adjuvants to maximize its biological efficacy. Detailed protocols for key experimental procedures are included to assist in the development and evaluation of robust this compound formulations.
Introduction to this compound
This compound is a selective pre-emergence and early post-emergence herbicide used for the control of broadleaf weeds and grasses in various crops.[1] It belongs to the triazolinone class of herbicides and acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. The efficacy of this compound is highly dependent on its formulation and the proper selection of adjuvants to ensure optimal absorption and translocation within the target weed species.
This compound Formulation Development
The formulation of a pesticide active ingredient like this compound is critical for its handling, storage stability, and biological performance. Due to this compound's low water solubility, common formulations include Wettable Powders (WP) and Suspension Concentrates (SC).
Wettable Powder (WP) Formulation
Wettable powders are finely ground formulations that are mixed with water to form a sprayable suspension.[3] A key advantage is the high loading of the active ingredient; however, care must be taken to manage dust during handling and ensure good suspensibility in the spray tank.[4]
Table 1: Example of a Wettable Powder (WP) Formulation for this compound
| Component | Function | Concentration (% w/w) |
| This compound (technical grade, >95%) | Active Ingredient | 80.0 |
| Lignosulfonate, sodium salt | Dispersing Agent | 8.0 |
| Sodium alkyl naphthalene sulfonate | Wetting Agent | 2.0 |
| Kaolin clay | Carrier/Diluent | 10.0 |
Suspension Concentrate (SC) Formulation
Suspension concentrates are stable dispersions of solid active ingredients in a liquid, typically water.[5] They offer the advantages of being dust-free, easy to handle, and having good suspensibility.[6] A patent for herbicide suspension concentrates suggests this compound as a potential active ingredient within a specific compositional range.[7]
Table 2: Example of a Suspension Concentrate (SC) Formulation for this compound (based on patent literature)
| Component | Function | Concentration (% w/w) |
| This compound (technical grade, >95%) | Active Ingredient | 1.0 - 5.0 |
| Fumed silica | Thickener | 0.8 - 1.0 |
| Bentonite clay | Gelling Agent | 0.8 - 1.0 |
| Nonionic surfactant | Surfactant | 1.0 - 5.0 |
| Propylene glycol | Antifreeze | 5.0 - 10.0 |
| Water | Carrier | To 100 |
Adjuvant Selection for Enhanced Efficacy
Adjuvants are critical for optimizing the performance of post-emergence herbicides like this compound by improving spray droplet retention, spreading, and penetration of the leaf cuticle.[8] The choice of adjuvant can significantly impact the effective dose required for weed control. For PPO-inhibiting herbicides, oil-based adjuvants are often recommended.[5]
Common Adjuvant Types
-
Nonionic Surfactants (NIS): Reduce the surface tension of spray droplets, leading to better spreading on the leaf surface.[9]
-
Crop Oil Concentrates (COC): A blend of petroleum-based oil and nonionic surfactants that can enhance herbicide penetration through the waxy cuticle of the leaf.[9]
-
Methylated Seed Oils (MSO): Derived from vegetable oils, MSOs are often more effective than COCs at dissolving leaf wax and improving herbicide uptake, especially under dry conditions or for hard-to-control weeds.[10][11]
Quantitative Impact of Adjuvants on PPO Inhibitor Efficacy
While specific data for this compound is limited in publicly available literature, studies on other PPO inhibitors like saflufenacil provide valuable insights into the expected impact of different adjuvants. The following table summarizes the effective dose (ED₉₀) of saflufenacil required for 90% control of various weed species with different adjuvants. A lower ED₉₀ value indicates greater herbicidal enhancement by the adjuvant.
Table 3: Influence of Adjuvants on the Efficacy (ED₉₀ in g/ha) of the PPO Inhibitor Saflufenacil on Various Weed Species [12]
| Weed Species | Saflufenacil Alone | + Nonionic Surfactant (NIS) | + Crop Oil Concentrate (COC) | + Methylated Seed Oil (MSO) |
| Field Bindweed | 71 | 20 | 11 | 7 |
| Prickly Lettuce | Not specified | Not specified | Not specified | Not specified |
| Henbit | Not specified | Not specified | Not specified | Not specified |
| Shepherd's-purse | Not specified | Not specified | Not specified | Not specified |
| Dandelion | Not specified | Not specified | Not specified | Not specified |
| Field Pennycress | 251 | 161 | 96 | 59 |
Data for saflufenacil is presented as a proxy for the expected performance of adjuvants with this compound due to their similar mode of action.
Experimental Protocols
Preparation of a Wettable Powder (WP) Formulation
Objective: To prepare a stable and effective wettable powder formulation of this compound.
Materials:
-
This compound (technical grade)
-
Lignosulfonate, sodium salt
-
Sodium alkyl naphthalene sulfonate
-
Kaolin clay
-
Air-jet mill or similar impact mill
-
Blender
-
Sieves
Procedure:
-
Pre-mill the technical this compound to a fine particle size.
-
Accurately weigh all components according to the desired formulation composition (see Table 1).
-
Combine the milled this compound, dispersing agent, wetting agent, and carrier in a blender.
-
Blend the components until a homogenous powder is obtained.
-
Further mill the blended powder in an air-jet mill to achieve the desired particle size distribution.
-
Pass the final product through a sieve to remove any oversized particles.
-
Package the wettable powder in a moisture-proof container.
Preparation of a Suspension Concentrate (SC) Formulation
Objective: To prepare a stable, non-sedimenting suspension concentrate of this compound.
Materials:
-
This compound (technical grade)
-
Fumed silica
-
Bentonite clay
-
Nonionic surfactant
-
Propylene glycol
-
Deionized water
-
High-shear mixer
-
Bead mill
Procedure:
-
In a suitable vessel, disperse the fumed silica and bentonite clay in the deionized water using a high-shear mixer until a uniform gel is formed.
-
Slowly add the propylene glycol and nonionic surfactant to the gel while continuing to mix.
-
Gradually add the technical this compound to the mixture.
-
Continue high-shear mixing until the active ingredient is fully dispersed.
-
Pass the pre-mix through a bead mill to achieve the target particle size distribution (typically D90 < 10 µm).
-
Package the final suspension concentrate in a suitable container.
Formulation Stability Testing
Objective: To assess the physical and chemical stability of this compound formulations under accelerated storage conditions.
Procedure:
-
Store samples of the formulation in their final packaging at elevated temperatures (e.g., 40°C and 54°C) for specified periods (e.g., 2 weeks, 1 month, 3 months).[13][14]
-
At each time point, analyze the samples for:
-
Appearance: Check for phase separation, sedimentation, or crystal growth.
-
Active Ingredient Concentration: Use a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Particle Size Distribution: Measure using laser diffraction.[15]
-
Viscosity and Rheology: For SC formulations, measure using a viscometer.
-
Suspensibility (for WP and SC): Determine the ability of the formulation to remain suspended in water according to standardized methods (e.g., CIPAC).[13]
-
Greenhouse Bioassay for Efficacy Evaluation
Objective: To evaluate the herbicidal efficacy of different this compound formulations and adjuvant combinations under controlled conditions.
Procedure:
-
Grow target weed species in pots in a greenhouse to a specified growth stage (e.g., 2-4 true leaves).
-
Prepare spray solutions of the this compound formulations with and without the selected adjuvants at various application rates.
-
Apply the spray solutions to the weeds using a calibrated track sprayer to ensure uniform application.
-
Include an untreated control and a blank formulation control (without this compound) for comparison.
-
Maintain the plants in the greenhouse under optimal growing conditions.
-
Visually assess weed control (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale of 0% (no effect) to 100% (complete plant death).
-
At the end of the experiment, harvest the above-ground biomass of the weeds, dry, and weigh to determine the percent reduction in biomass compared to the untreated control.
Visualizations
Caption: this compound's mode of action via PPO inhibition.
Caption: Workflow for this compound formulation and evaluation.
Caption: Logical relationship of adjuvant action on efficacy.
References
- 1. EP0962134A1 - A process for preparing a wettable powder formulation - Google Patents [patents.google.com]
- 2. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ipcm.wisc.edu [ipcm.wisc.edu]
- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 5. How the Right Adjuvant Can Optimize Weed Control | The More You Grow | Corteva Agriscience [corteva.com]
- 6. researchgate.net [researchgate.net]
- 7. US6417140B1 - Herbicide suspension concentrates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ncwss.org [ncwss.org]
- 11. fs.usda.gov [fs.usda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Agricultural & Farming Chemicals | Suspension Concentrates | Azelis [azelis.com]
- 14. japsonline.com [japsonline.com]
- 15. azom.com [azom.com]
Application Notes and Protocols for Field Trial Design: Azafenidin Performance Evaluation
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Azafenidin is a selective, pre-emergence herbicide belonging to the triazolinone chemical family.[1] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme (EC 1.3.3.4), a key enzyme in the biosynthesis pathway of both chlorophyll and heme.[2][3] The inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light, results in the rapid formation of singlet oxygen radicals.[4] These radicals cause severe lipid peroxidation and membrane disruption, leading to cellular leakage, necrosis, and eventual death of susceptible weeds.[2] Injury symptoms, such as water-soaked lesions followed by browning, can appear within hours of exposure under sunny conditions.[2]
These application notes provide a comprehensive framework for designing and executing robust field trials to evaluate the performance of this compound. The protocols outlined below are intended to ensure the generation of high-quality, reproducible, and statistically significant data on weed control efficacy and crop safety.
2.0 Objective
The primary objective of this field trial is to evaluate the herbicidal efficacy of this compound on a spectrum of broadleaf and grass weeds and to assess its selectivity and safety on the target crop.
Secondary objectives include:
-
To determine the optimal application rate range for effective weed control.
-
To evaluate the residual activity of this compound in the soil.
-
To compare the performance of this compound with standard commercial herbicides.
-
To assess crop tolerance at various growth stages and application timings.
3.0 Signaling Pathway of this compound (PPO Inhibition)
The diagram below illustrates the mechanism of action for PPO-inhibiting herbicides like this compound. The herbicide blocks the PPO enzyme, leading to the accumulation of Protoporphyrinogen IX (PPGIX) in the cytoplasm. This accumulation, in the presence of light and oxygen, results in a cascade of destructive radical formation, causing rapid cell death.
Caption: Mode of action for this compound, a PPO-inhibiting herbicide.
4.0 Experimental Protocols
4.1 Experimental Design
A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability such as gradients in soil type, slope, or moisture.[5]
-
Replicates: A minimum of four replicates (blocks) should be used to ensure sufficient statistical power.[5]
-
Plot Size: Minimum plot size should be 10 square meters (e.g., 2m x 5m) to reduce edge effects and provide a representative area for assessment.[5]
-
Buffer Zones: A buffer zone of at least 1 meter should be maintained between plots and 2 meters between blocks to prevent spray drift and other inter-plot interference.
4.2 Site Selection and Preparation
-
History: Select a site with a known history of uniform weed infestation corresponding to the target weed spectrum.
-
Soil: The soil type, organic matter content, pH, and texture should be uniform across the trial area and documented.
-
Land Preparation: The site should be prepared according to standard agricultural practices for the selected crop to ensure a uniform seedbed.
4.3 Treatment Plan
The treatment list should include this compound at multiple rates, an untreated control, and a commercial standard for comparison.
| Table 1: Example Treatment Plan | | :--- | :--- | :--- | | Treatment No. | Active Ingredient(s) | Application Rate (g a.i./ha) * | | T1 | Untreated Control | 0 | | T2 | this compound | 300 | | T3 | this compound | 400 | | T4 | this compound | 500 | | T5 | this compound | 600 | | T6 | this compound (2x Rate for Tolerance) | 1000 | | T7 | Commercial Standard (e.g., Oxyfluorfen) | 720 |
*Note: Application rates are hypothetical and should be based on preliminary studies. A study on Eucalyptus camaldulensis used rates from 300 to 800 g a.i./ha.[6] Including a 2x rate is crucial for crop tolerance assessment.[7]
4.4 Herbicide Application
-
Timing: this compound is typically applied pre-emergence to the weeds and crop. The specific timing (e.g., Pre-plant Incorporated, Pre-emergence) should be recorded.
-
Equipment: Applications should be made using a calibrated research plot sprayer equipped with appropriate nozzles to ensure uniform coverage.
-
Calibration: The sprayer must be calibrated before each application to deliver the intended volume. Record the nozzle type, pressure, speed, and spray volume (L/ha).
-
Environmental Conditions: Record the weather conditions at the time of application, including air temperature, relative humidity, wind speed, and direction.
5.0 Experimental Workflow
The following diagram outlines the logical flow of the field trial from initial planning to final reporting.
Caption: A typical workflow for an herbicide efficacy field trial.
6.0 Data Collection and Assessments
Systematic and timely data collection is critical for a successful trial. All assessments should be conducted by trained personnel to ensure consistency.
6.1 Weed Efficacy Assessment
Weed control should be assessed for individual weed species present at a sufficient density.[8]
-
Method: The most common method is a visual rating of percent weed control compared to the untreated control plots (T1).[8] This is done on a scale of 0 to 100, where 0 indicates no control (same as untreated) and 100 indicates complete weed death.[9]
-
Quantitative Data: In addition to visual ratings, quantitative measurements such as weed density (counts per m²) and/or weed biomass (dry weight per m²) can be collected from designated quadrats within each plot.
-
Timing: Assessments should be performed at regular intervals, for example, at 7, 14, 28, 56, and 84 Days After Treatment (DAT) to evaluate both initial and residual activity.
| Table 2: Weed Control Efficacy Rating Scale | | :--- | :--- | | % Control | Description of Weed Status | | 100 | Complete desiccation/death of all weeds | | 90-99 | Excellent control, few surviving weeds, often stunted | | 80-89 | Good control, commercially acceptable | | 70-79 | Fair control, suppression of weed growth | | < 70 | Poor or unacceptable control | | 0 | No effect, weeds are healthy |
6.2 Crop Safety (Phytotoxicity) Assessment
Crop safety is evaluated by visually assessing any injury symptoms caused by the herbicide treatment.
-
Method: Injury is rated on a 0-100% scale, where 0 is no visible injury and 100 is complete crop death.[10] Symptoms to note include stunting, chlorosis (yellowing), necrosis (browning), and stand reduction.[9]
-
Timing: Phytotoxicity ratings should be taken at the same intervals as weed efficacy assessments, especially during early crop growth stages.
-
Acceptability: Generally, 10% or less phytotoxicity is considered acceptable, as the crop often recovers from this level of initial injury without yield loss.[9]
| Table 3: Crop Phytotoxicity Rating Scale | | :--- | :--- | | % Injury | Description of Crop Injury | | 0 | No visible effect on the crop | | 1-10 | Minor stunting or discoloration; acceptable | | 11-30 | Moderate injury, stunting, and/or stand loss; unacceptable | | 31-60 | Severe injury and stunting | | > 60 | Very severe injury, high mortality expected | | 100 | Complete crop death |
6.3 Crop Yield
At crop maturity, the central rows of each plot should be harvested to determine the final yield. Data should be adjusted for moisture content and converted to a standard unit (e.g., kg/ha ).
7.0 Data Analysis and Interpretation
Caption: Logical flow for the analysis and interpretation of field trial data.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound: a new herbicide for weed control in Eucalyptus camaldulensis - Advances in Weed Science [awsjournal.org]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 9. weedscience.ca [weedscience.ca]
- 10. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
Azafenidin Residue Extraction from Plant Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azafenidin is a pre-emergence herbicide belonging to the triazolinone class of chemicals, effective against a broad spectrum of broadleaf weeds and grasses. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1][2][3] Understanding the extraction and quantification of this compound residues in plant tissues is crucial for food safety, regulatory compliance, and environmental monitoring. This document provides detailed application notes and protocols for the extraction of this compound residues from various plant matrices, with a focus on citrus fruits, pineapples, and grapes, crops where it has been utilized.[4]
Signaling Pathway of this compound's Herbicidal Action
This compound exerts its herbicidal effect by disrupting the tetrapyrrole biosynthesis pathway, which is essential for the production of both chlorophyll and heme. Specifically, it inhibits the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. The accumulation of protoporphyrin IX, a potent photosensitizer, in the presence of light and oxygen, results in the formation of singlet oxygen radicals. These highly reactive oxygen species cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, cell death.[1][3][5][6][7]
Experimental Protocols for this compound Residue Extraction
The following protocols are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is a streamlined approach for the extraction of pesticide residues from food matrices. These protocols can be adapted for various plant tissues.
General Sample Preparation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. journals.flvc.org [journals.flvc.org]
- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 4. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of protoporphyrinogen IX oxidase: a key enzyme in haem and chlorophyll biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Factors affecting Azafenidin herbicide activity in the field
Disclaimer: Azafenidin is a protoporphyrinogen oxidase (PPO) inhibitor herbicide that is no longer registered for use in many regions. The information provided here is for research and informational purposes only and is based on available scientific literature. Always consult and adhere to local regulations and product labels for any herbicide use.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a triazolinone herbicide belonging to the WSSA Group 14 and HRAC Group E.[1] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[1][2] This enzyme is crucial for the synthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen.[2][3] These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to necrosis (tissue death) of susceptible plants.[1][3]
Q2: What is the typical application timing for this compound?
A2: this compound is primarily a pre-emergence herbicide, meaning it should be applied to the soil before weed seeds germinate.[4][5] For optimal results, application should occur before the emergence of target weed seedlings.[4] Some studies have shown that this compound also possesses some post-emergence activity on small, newly emerged weeds.
Q3: How persistent is this compound in the soil?
A3: this compound is considered to be moderately persistent in the soil.[6] Its half-life, the time it takes for 50% of the active ingredient to degrade, can be influenced by various soil and environmental factors. Factors that can affect its persistence include soil type, organic matter content, pH, temperature, and moisture.[7][8]
Q4: What are the symptoms of this compound injury on susceptible plants?
A4: As a PPO inhibitor, this compound causes rapid, light-dependent injury to susceptible plants.[3] Symptoms can appear within hours of emergence through treated soil or from post-emergence contact.[1] Typical symptoms include:
-
Water-soaked lesions on leaves and stems.
-
Rapid development of chlorosis (yellowing) and necrosis (browning and death) of plant tissues.[1]
-
Bronzing or speckling of leaves.[4]
-
Stunted growth and eventual death of seedlings.
Troubleshooting Guide
Q1: I applied this compound as a pre-emergence treatment, but I am observing poor weed control. What are the possible reasons?
A1: Several factors can contribute to the reduced efficacy of a pre-emergence herbicide like this compound. Consider the following potential causes:
-
Improper Application Timing: this compound is most effective when applied before weed seeds germinate.[4] If weeds had already emerged at the time of application, control will be significantly reduced.
-
Inadequate Soil Moisture: Pre-emergence herbicides require soil moisture for activation and movement into the weed germination zone.[9] Application to dry soil followed by a lack of rainfall or irrigation can result in the herbicide not being available for uptake by emerging weeds.
-
Excessive Rainfall: Heavy rainfall immediately after application can leach the herbicide below the zone where weed seeds are germinating, particularly in coarse-textured soils with low organic matter.[9]
-
High Organic Matter and Clay Content: Soils with high organic matter or clay content can adsorb (bind) this compound, making it less available in the soil solution for weed uptake.[10][11] This may necessitate higher application rates in such soils.
-
Weed Spectrum: this compound is effective against a specific spectrum of broadleaf weeds and grasses.[6] The weed species present in your experimental plots may not be susceptible to this compound.
-
Herbicide Resistance: Although less common for this specific active ingredient due to its limited use, the potential for weed populations to develop resistance to PPO inhibitors exists.
Q2: My crop is showing signs of phytotoxicity after this compound application. What could have caused this?
A2: Crop injury from this compound can occur under certain conditions:
-
Crop Susceptibility: The intended crop for your experiment may have inherent sensitivity to this compound.
-
High Application Rate: Exceeding the recommended application rate can lead to crop injury. This can happen through miscalibration of spray equipment or overlapping spray patterns.
-
Environmental Stress: Crops under stress from factors like extreme temperatures, drought, or waterlogged soils may be more susceptible to herbicide injury.[1]
-
Soil Type: In soils with low organic matter and a coarse texture (sandy soils), there is a higher potential for crop injury as more herbicide is available in the soil solution.[7]
-
Improper Application: For post-emergence applications, directing the spray onto sensitive crop foliage can cause injury.
Q3: I am planning a rotational crop in my experimental plots. What is the risk of carryover injury from this compound?
A3: Due to its moderate persistence, there is a potential for this compound to carry over and affect sensitive rotational crops.[6][7] The risk of carryover is influenced by:
-
Application Rate: Higher application rates increase the amount of herbicide remaining in the soil.
-
Soil Properties: Persistence is generally longer in soils with higher organic matter and clay content, and in soils with a higher pH.[12]
-
Environmental Conditions: Dry and cool conditions slow down the microbial and chemical degradation of the herbicide, increasing the risk of carryover.[13]
-
Rotational Crop Sensitivity: Different plant species have varying levels of tolerance to this compound residues.
To mitigate the risk of carryover, it is crucial to adhere to any plant-back restrictions specified on the product label and to consider the factors mentioned above. A soil bioassay can be conducted to determine if harmful residues are present before planting a sensitive crop.[7]
Data Presentation
Table 1: Efficacy of this compound on Various Weed Species in Citrus Groves
| Weed Species | Application Rate (kg a.i./ha) | Control (%) 2 Weeks After Treatment |
| Ivyleaf morningglory | 0.28 | 100 |
| Milkweed vine | 0.28 | 100 |
| Hairy beggarticks | 0.28 | 100 |
| Brazil pusley | 0.28 | 100 |
| Redroot pigweed | 0.28 | 100 |
Data adapted from a study on this compound efficacy in citrus.
Table 2: Weed Control with this compound in Eucalyptus Plantations
| Weed Species | This compound Rate (g a.i./ha) | Control (%) at 180 Days After Application |
| Brachiaria decumbens | 500 | Effective |
| Commelina benghalensis | 500 | Effective |
| Richardia brasiliensis | 500 | Effective |
| Sida santaremnensis | 500 | Effective |
Data adapted from a field experiment on this compound in Eucalyptus camaldulensis.[5]
Experimental Protocols
1. Protocol for a Field Efficacy Trial of Pre-emergence this compound
This protocol is a general guideline for conducting a field trial to evaluate the efficacy of this compound.
-
Experimental Design:
-
Site Preparation and Soil Analysis:
-
Prepare a uniform seedbed through conventional tillage.
-
Collect composite soil samples from the experimental area for analysis of soil texture, organic matter content, and pH.[15]
-
-
Herbicide Application:
-
Apply this compound treatments using a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage.
-
Apply in a spray volume of at least 100 L/ha.[16]
-
Apply treatments before weed emergence.
-
-
Data Collection:
-
Assess weed control visually at regular intervals (e.g., 14, 28, and 56 days after treatment) using a percentage scale (0% = no control, 100% = complete control).
-
Record weed density (number of plants per square meter) and biomass (dry weight) from designated quadrats within each plot.
-
Assess crop phytotoxicity visually using a similar percentage scale (0% = no injury, 100% = crop death).
-
-
Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design.
-
Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
2. Protocol for this compound Residue Analysis in Soil by HPLC-UV
This protocol provides a general method for the extraction and analysis of this compound residues in soil.
-
Soil Sampling:
-
Extraction:
-
Weigh 50 g of the prepared soil sample into a flask.
-
Add an appropriate extraction solvent (e.g., acetonitrile or methanol).[2][17]
-
Shake the mixture on a mechanical shaker for a specified time (e.g., 1-2 hours).
-
Filter the extract and collect the supernatant.
-
Concentrate the extract using a rotary evaporator.
-
-
Clean-up (if necessary):
-
Use solid-phase extraction (SPE) cartridges to remove interfering co-extractives from the soil matrix.
-
-
HPLC-UV Analysis:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column.[18]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to an acidic pH.[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Quantification: Prepare a calibration curve using certified analytical standards of this compound. Calculate the concentration in the soil samples based on the peak area response.
-
Mandatory Visualizations
Caption: this compound inhibits the PPO enzyme, leading to cell death.
Caption: Key factors influencing the field performance of this compound.
Caption: A logical workflow for troubleshooting poor this compound efficacy.
References
- 1. corteva.com [corteva.com]
- 2. josa.ro [josa.ro]
- 3. researchgate.net [researchgate.net]
- 4. gilbasolutions.com [gilbasolutions.com]
- 5. sportsfieldmanagement.org [sportsfieldmanagement.org]
- 6. This compound [sitem.herts.ac.uk]
- 7. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 8. Understanding the Fate and Persistence of Herbicides in Soils - Citrus Industry Magazine [citrusindustry.net]
- 9. Why Didn't my Pre-emergents Work? [newgarden.com]
- 10. Sorption/Desorption and Kinetics of Atrazine, Chlorfenvinphos, Endosulfan Sulfate and Trifluralin on Agro-Industrial and Composted Organic Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. grdc.com.au [grdc.com.au]
- 16. tlmltd.ca [tlmltd.ca]
- 17. ijsr.net [ijsr.net]
- 18. cambridge.org [cambridge.org]
Azafenidin phytotoxicity symptoms on non-target crops
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding azafenidin-related phytotoxicity on non-target crops during experimental trials.
Troubleshooting Guides
This section provides a structured approach to identifying and mitigating phytotoxicity symptoms observed in non-target crops exposed to this compound.
Problem: Unexpected phytotoxicity symptoms on non-target crops.
1. Initial Symptom Assessment:
-
Question: What are the visual symptoms and how quickly did they appear?
-
Guidance: this compound is a protoporphyrinogen oxidase (PPO) inhibitor. Symptoms of PPO inhibitor phytotoxicity are often rapid, appearing within hours to a few days of exposure, especially in the presence of sunlight.[1][2] Common symptoms include:
-
Water-soaked lesions: Tissues appear dark and saturated.
-
Necrosis: Browning and death of plant tissue, often appearing as speckles or spots on leaves.[1][2]
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Chlorosis: Yellowing of leaf tissue.[1]
-
Bronzing or Reddish Discoloration: A bronze or reddish cast on the leaves, sometimes surrounding necrotic spots.[1][3]
-
Stunting: Reduced plant growth and development.[1]
-
2. Identify the Route of Exposure:
-
Question: How might the non-target crop have been exposed to this compound?
-
Guidance: Consider the following possibilities:
-
Spray Drift: Did application occur on a windy day? Were nozzles set to produce fine droplets? Drift can result in speckled symptoms on leaves.
-
Soil Carryover: Was this compound or another PPO inhibitor applied to the field in a previous growing season? this compound is moderately persistent in soil.[4] Carryover injury may appear as mottled chlorosis and necrosis.[2] Factors influencing carryover include soil type, organic matter content, pH, and rainfall.
-
Tank Contamination: Was the sprayer properly cleaned before use? Contamination can lead to widespread and sometimes patterned injury in the field.
-
3. Review Environmental Conditions:
-
Question: What were the weather conditions before, during, and after application?
-
Guidance: Environmental factors can exacerbate phytotoxicity:
-
Sunlight: Bright, sunny conditions accelerate the activity of PPO inhibitors, leading to more rapid and severe symptoms.[2]
-
Temperature and Humidity: High humidity and extreme temperatures (both cool and hot) can increase plant response to PPO inhibitors.[1]
-
Rainfall: Heavy rainfall shortly after a soil application can splash the herbicide onto emerging seedlings, causing injury to the hypocotyl and cotyledons.[1]
-
4. Crop-Specific Symptomology:
-
Question: Are the symptoms consistent with known this compound or PPO inhibitor injury on the specific non-target crop?
-
Guidance:
-
Corn: Carryover injury from PPO inhibitors can cause veinal chlorosis (yellowing of the veins) and weakening or collapse of the midrib.
-
Soybean: Symptoms include necrotic lesions on the cotyledons and hypocotyl, which can lead to girdling and plant death in severe cases.[5][6] Post-emergence exposure often results in "bronzing" or necrotic speckling on the leaves.[1] Soybean varieties can have differing tolerance to PPO inhibitors.[1]
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Cotton: Generally more tolerant to many herbicides, but can still show symptoms like stunting, crinkled leaves, and bronzing or necrosis from PPO inhibitor exposure.
-
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and why does it cause phytotoxicity?
A1: this compound is a triazolinone herbicide belonging to the WSSA Group 14, which are known as PPO inhibitors.[2][4] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the biosynthesis of both chlorophyll (essential for photosynthesis) and heme.
Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then moves from the chloroplast to the cytoplasm. In the cytoplasm, it is oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX becomes highly reactive and generates singlet oxygen, a reactive oxygen species (ROS). This singlet oxygen rapidly destroys cell membranes by causing lipid peroxidation, leading to cell leakage and rapid tissue death, which manifests as the visible phytotoxicity symptoms.[1]
Q2: How can I differentiate this compound phytotoxicity from other types of crop stress?
A2: While some symptoms like chlorosis and stunting are general stress responses, the rapid onset of water-soaked lesions followed by necrosis, often in a speckled or bronzed pattern, is characteristic of PPO inhibitors like this compound. The strong light-dependency of symptom development is another key indicator. To confirm, consider the recent application history of the field and surrounding areas, and rule out other potential causes such as nutrient deficiencies, disease, or insect damage.
Q3: Can non-target crops recover from this compound injury?
A3: Recovery depends on the dose of exposure, the crop's growth stage, and environmental conditions. In many cases of low-dose exposure from drift, crops like soybean can outgrow the initial injury, especially if the growing conditions are favorable and the primary growing point is not damaged.[5] However, severe injury, such as girdling of the hypocotyl in seedlings, can lead to plant death.[5][6]
Q4: Are there any analytical methods to confirm this compound exposure in plant tissue?
A4: Yes, plant tissue samples can be analyzed for the presence of this compound or its metabolites using analytical chemistry techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). It is crucial to collect tissue samples as soon as possible after suspected exposure, as the herbicide can be metabolized or diluted within the plant over time.
Data Presentation
Due to the limited availability of public-domain, dose-response data specifically for this compound on non-target crops, the following tables are representative examples based on typical phytotoxicity progression of PPO-inhibiting herbicides. These values are for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: Representative Phytotoxicity of this compound on Corn (Zea mays) from Soil Carryover
| This compound Soil Concentration (ppb) | Visual Injury (%) - 14 Days After Emergence | Stunting (% Height Reduction) | Biomass Reduction (%) | Estimated Yield Loss (%) |
| 0 (Control) | 0 | 0 | 0 | 0 |
| 1-5 | 5-10 (Slight veinal chlorosis) | 0-5 | 0-10 | 0-5 |
| 5-10 | 10-25 (Moderate veinal chlorosis) | 5-15 | 10-20 | 5-15 |
| 10-20 | 25-50 (Severe veinal chlorosis, some necrosis) | 15-30 | 20-40 | 15-35 |
| >20 | >50 (Severe necrosis and stunting) | >30 | >40 | >35 |
Table 2: Representative Phytotoxicity of this compound on Soybean (Glycine max) from Simulated Drift
| This compound Drift Rate (g a.i./ha) | Visual Injury (%) - 7 Days After Treatment | Stunting (% Height Reduction) | Biomass Reduction (%) | Estimated Yield Loss (%) |
| 0 (Control) | 0 | 0 | 0 | 0 |
| 0.1 | 5-15 (Slight speckling/bronzing) | 0-5 | 0-10 | 0-5 |
| 0.5 | 15-30 (Moderate speckling and some necrosis) | 5-10 | 10-25 | 5-15 |
| 1.0 | 30-60 (Severe necrosis and leaf crinkling) | 10-25 | 25-50 | 15-40 |
| >1.0 | >60 (Severe necrosis, potential plant death) | >25 | >50 | >40 |
Table 3: Representative Phytotoxicity of this compound on Cotton (Gossypium hirsutum) from Post-Emergence Application
| This compound Rate (g a.i./ha) | Visual Injury (%) - 7 Days After Treatment | Stunting (% Height Reduction) | Biomass Reduction (%) | Estimated Yield Loss (%) |
| 0 (Control) | 0 | 0 | 0 | 0 |
| 5 | 5-10 (Minor leaf speckling) | 0-5 | 0-5 | 0 |
| 10 | 10-20 (Noticeable speckling and slight stunting) | 5-10 | 5-15 | 0-5 |
| 20 | 20-40 (Necrotic spots and moderate stunting) | 10-20 | 15-30 | 5-10 |
| 40 | >40 (Significant necrosis and stunting) | >20 | >30 | >10 |
Experimental Protocols
1. Protocol for Visual Assessment of Phytotoxicity
-
Objective: To visually quantify the extent of phytotoxicity on non-target crops.
-
Methodology:
-
Establish a rating scale, such as the European Weed Research Council (EWRC) 1-9 scale or a 0-100% scale (where 0 = no injury and 100 = complete plant death).
-
At predetermined intervals after treatment (e.g., 3, 7, 14, and 28 days), visually assess each plant or plot.
-
Record symptoms such as chlorosis, necrosis, stunting, and malformation.
-
Assign a phytotoxicity rating based on the established scale.
-
It is recommended that assessments are made by at least two independent evaluators to minimize bias.
-
2. Protocol for Measuring Plant Biomass
-
Objective: To quantify the impact of phytotoxicity on plant growth.
-
Methodology:
-
At a specified time point, carefully harvest the above-ground portion of the plants from a defined area within each plot.
-
For fresh weight determination, immediately weigh the harvested plant material.
-
For dry weight determination, place the harvested material in labeled paper bags and dry in an oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).
-
Record the final dry weight.
-
3. Protocol for Chlorophyll Fluorescence Measurement
-
Objective: To assess the impact of this compound on the photosynthetic apparatus.
-
Methodology:
-
Use a portable chlorophyll fluorometer.
-
Dark-adapt a section of a leaf for at least 20-30 minutes using leaf clips.
-
Measure the minimal fluorescence (Fo) and the maximal fluorescence (Fm) to calculate the maximum quantum yield of photosystem II (Fv/Fm = (Fm-Fo)/Fm).
-
A decrease in the Fv/Fm ratio indicates stress on the photosynthetic system.
-
Measurements can be taken at various time points after treatment to monitor the progression of and potential recovery from phytotoxicity.
-
Signaling Pathways and Experimental Workflows
This compound (PPO Inhibitor) Phytotoxicity Signaling Pathway
Caption: this compound inhibits PPO, leading to singlet oxygen production and cell death.
Experimental Workflow for Assessing this compound Phytotoxicity
Caption: Workflow for conducting this compound phytotoxicity experiments.
References
- 1. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 2. bioone.org [bioone.org]
- 3. Soybean injury caused by the application of subdoses of 2,4-D or dicamba, in simulated drift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [sitem.herts.ac.uk]
- 5. Crop Protection Network [cropprotectionnetwork.org]
- 6. Evaluating Herbicide Injury on Soybean | Integrated Crop Management [crops.extension.iastate.edu]
Technical Support Center: Mechanisms of Weed Resistance to Azafenidin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding weed resistance to the herbicide Azafenidin. This compound is a protoporphyrinogen oxidase (PPO) inhibitor, and resistance mechanisms are often shared across this class of herbicides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound?
This compound is a PPO-inhibiting herbicide.[1][2][3][4] It works by blocking the protoporphyrinogen oxidase enzyme (PPO) in the chlorophyll and heme biosynthesis pathways in plants.[1][2] Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Q2: What are the known mechanisms of weed resistance to PPO-inhibiting herbicides like this compound?
Weed resistance to PPO inhibitors can be broadly categorized into two main types:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the gene encoding the PPO enzyme, primarily the PPX2 gene, which is targeted by the herbicide.[4][5][6] These mutations alter the herbicide's binding site on the enzyme, reducing its efficacy.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.[7] This can include reduced herbicide uptake or translocation, increased metabolic detoxification of the herbicide, or sequestration of the herbicide away from the target site.[7] Metabolic resistance often involves enzymes such as cytochrome P450s and glutathione S-transferases.
Q3: Are there specific mutations known to confer resistance to PPO inhibitors?
Yes, several mutations in the PPX2 gene have been identified in various weed species, particularly in Amaranthus species (pigweeds), that confer resistance to PPO inhibitors. While specific studies on this compound are limited, cross-resistance is common among PPO inhibitors. Known mutations include:
-
ΔG210 (Glycine deletion at position 210): This is a common mutation found in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) that confers a high level of resistance to many PPO inhibitors.[5][6]
-
R128G/M (Arginine substitution at position 128): Substitutions of arginine with glycine or methionine at this position have also been linked to PPO inhibitor resistance in Palmer amaranth and common ragweed (Ambrosia artemisiifolia).
-
G399A (Glycine to Alanine substitution at position 399): This mutation has been identified in Palmer amaranth and is associated with high levels of resistance to PPO inhibitors.
-
V361A (Valine to Alanine substitution at position 361): A more recently discovered mutation in Palmer amaranth that also confers resistance.
Q4: If I observe resistance to another PPO inhibitor, like fomesafen, should I expect cross-resistance to this compound?
Cross-resistance among PPO inhibitors is a significant concern. The presence of target-site mutations, such as the ΔG210 deletion, often confers resistance to multiple PPO herbicides. However, the level of cross-resistance can vary depending on the specific herbicide and the mutation. Some newer PPO inhibitors have been developed to be effective against weeds with certain resistance mutations. It is recommended to conduct bioassays to confirm resistance to this compound specifically.
Troubleshooting Experimental Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No effect of this compound on a known susceptible weed population. | 1. Incorrect herbicide concentration. 2. Improper herbicide application. 3. Environmental conditions affecting herbicide activity. 4. Degraded herbicide stock solution. | 1. Verify calculations and preparation of the this compound stock and working solutions. 2. Ensure uniform spray coverage and appropriate droplet size. Calibrate spray equipment. 3. Maintain optimal greenhouse conditions (temperature, humidity, light) for herbicide activity. 4. Prepare fresh herbicide solutions for each experiment. |
| High variability in response within a single weed population. | 1. Genetic heterogeneity within the weed population. 2. Inconsistent plant growth stage at the time of treatment. 3. Uneven herbicide application. | 1. This may indicate a population segregating for resistance. Individual plant genotyping may be necessary. 2. Treat all plants at a consistent and recommended growth stage. 3. Re-evaluate and standardize the herbicide application procedure to ensure uniformity. |
| Suspected resistant population shows some injury but recovers. | 1. Low level of resistance. 2. Non-target-site resistance (e.g., enhanced metabolism). 3. Sub-lethal herbicide dose. | 1. Conduct a full dose-response assay to quantify the level of resistance. 2. Investigate metabolic resistance through synergist assays (e.g., using P450 or GST inhibitors). 3. Ensure the herbicide dose used is sufficient to control susceptible populations completely. |
| Difficulty amplifying the PPX2 gene for sequencing. | 1. Poor DNA quality. 2. Inappropriate primer design. 3. PCR inhibitors in the DNA extract. | 1. Use a robust DNA extraction protocol and assess DNA quality and quantity. 2. Design and validate primers specific to the target weed species. 3. Purify DNA samples to remove potential inhibitors. |
Data Presentation: Resistance Levels to PPO Inhibitors
While specific quantitative data for this compound resistance is limited in publicly available literature, the following tables summarize resistance levels observed for the closely related PPO inhibitor, fomesafen, in Palmer amaranth populations with known resistance mutations. This data can serve as a reference for expected resistance levels. The Resistance Index (RI) is calculated as the GR50 (dose required for 50% growth reduction) of the resistant population divided by the GR50 of the susceptible population.
Table 1: Fomesafen Resistance in Amaranthus palmeri with the ΔG210 Mutation
| Population | Mutation Status | GR50 (g ai/ha) | Resistance Index (RI) |
| Susceptible | Wild Type | ~15 | 1 |
| Resistant | ΔG210 | 120 - 225 | 8 - 15 |
Data is illustrative and compiled from various studies on fomesafen resistance.
Table 2: Fomesafen Resistance in Amaranthus palmeri without the ΔG210 Mutation
| Population | Mutation Status | GR50 (g ai/ha) | Resistance Index (RI) |
| Susceptible | Wild Type | ~15 | 1 |
| Resistant | Non-ΔG210 (e.g., R128G) | 45 - 150 | 3 - 10 |
Data is illustrative and compiled from various studies on fomesafen resistance.[5]
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance
Objective: To determine the level of resistance to this compound in a weed population by calculating the GR50.
Materials:
-
Seeds from suspected resistant and known susceptible weed populations.
-
Pots, soil mix, and greenhouse space with controlled environment.
-
This compound analytical standard or commercial formulation.
-
Laboratory sprayer with a flat-fan nozzle.
-
Deionized water, appropriate adjuvants (if required).
-
Analytical balance, volumetric flasks, and pipettes.
Methodology:
-
Plant Growth:
-
Germinate seeds of both susceptible and suspected resistant populations in petri dishes or germination trays.
-
Transplant seedlings at a uniform growth stage (e.g., 2-3 true leaves) into individual pots filled with a standard potting mix.
-
Grow plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Preparation:
-
Prepare a stock solution of this compound.
-
Create a series of dilutions to achieve a range of doses. A typical range for a dose-response assay might include 0, 0.125X, 0.25X, 0.5X, 1X, 2X, 4X, and 8X the recommended field rate of this compound. The exact range should be determined based on preliminary tests.
-
-
Herbicide Application:
-
When plants reach the 4-6 leaf stage, transfer them to a laboratory spray chamber.
-
Apply the different this compound doses using a calibrated sprayer to ensure uniform coverage. Include a non-treated control.
-
Use a minimum of 5-10 replicate plants per dose for each population.
-
-
Data Collection and Analysis:
-
Return plants to the greenhouse and monitor for injury symptoms.
-
At 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Harvest the above-ground biomass for each plant, dry in an oven at 60°C for 72 hours, and record the dry weight.
-
Calculate the percent reduction in dry weight relative to the non-treated control for each dose.
-
Use a statistical software package (e.g., R with the 'drc' package) to fit a log-logistic dose-response curve to the data.
-
Determine the GR50 value for both the susceptible and resistant populations.
-
Calculate the Resistance Index (RI) = GR50 (Resistant) / GR50 (Susceptible).
-
Protocol 2: Molecular Detection of Target-Site Mutations in the PPX2 Gene
Objective: To identify known mutations in the PPX2 gene that confer resistance to PPO inhibitors.
Materials:
-
Leaf tissue from suspected resistant and known susceptible plants.
-
DNA extraction kit or CTAB buffer.
-
PCR thermocycler.
-
Primers flanking the known mutation sites in the PPX2 gene (e.g., around codons 128, 210, 361, and 399).
-
Taq polymerase, dNTPs, and PCR buffer.
-
Gel electrophoresis equipment.
-
DNA sequencing service.
Methodology:
-
DNA Extraction:
-
Collect fresh leaf tissue from individual plants.
-
Extract genomic DNA using a commercial kit or a CTAB-based protocol.
-
Assess DNA quality and quantity using a spectrophotometer.
-
-
PCR Amplification:
-
Set up PCR reactions using primers designed to amplify the regions of the PPX2 gene containing potential mutations.
-
Use a standard PCR program with an annealing temperature optimized for the specific primers.
-
Run the PCR products on an agarose gel to verify the amplification of a single band of the expected size.
-
-
DNA Sequencing:
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
Analyze the resulting DNA sequences using bioinformatics software to identify any mutations by comparing them to the wild-type sequence from a susceptible plant.
-
Visualizations
Caption: this compound's mode of action via PPO inhibition.
Caption: Overview of weed resistance mechanisms to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. roadsideweeds.com [roadsideweeds.com]
- 2. Differences in efficacy, resistance mechanism and target protein interaction between two PPO inhibitors in Palmer amara… [ouci.dntb.gov.ua]
- 3. Analysis of multiple‐herbicide resistant Amaranthus palmeri populations from Spain points to an introduction of the eccDNA from America - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. roadsideweeds.com [roadsideweeds.com]
- 6. Resistance to PPO‐inhibiting herbicide in Palmer amaranth from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
Technical Support Center: Overcoming Azafenidin Resistance in Amaranthus palmeri
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Azafenidin resistance in Amaranthus palmeri.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing poor efficacy of this compound in our Amaranthus palmeri populations. How can we confirm if this is due to herbicide resistance?
A1: The first step is to perform a dose-response assay to compare the sensitivity of your suspected resistant population to a known susceptible population.[1][2][3][4][5] This involves treating plants from both populations with a range of this compound concentrations and determining the herbicide rate required to cause 50% growth reduction (GR₅₀) or mortality (LD₅₀). A significantly higher GR₅₀ or LD₅₀ value for the suspect population is a strong indicator of resistance.
Troubleshooting:
-
Issue: High variability in plant response.
-
Solution: Ensure uniform plant growth conditions (light, temperature, soil moisture) and consistent herbicide application. Use a sufficient number of replicates for each dose.
-
-
Issue: No clear dose-response relationship.
-
Solution: Adjust the range of this compound concentrations. You may need to test higher concentrations for the resistant population and lower concentrations for the susceptible population.
-
Q2: What are the known mechanisms of resistance to this compound and other PPO-inhibiting herbicides in Amaranthus palmeri?
A2: Resistance to PPO-inhibiting herbicides like this compound in Amaranthus palmeri is primarily conferred by two mechanisms:
-
Target-Site Resistance (TSR): This involves mutations in the PPX2 gene, which encodes the protoporphyrinogen oxidase enzyme, the target of this compound. These mutations prevent the herbicide from binding effectively to the enzyme. Common mutations include:
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common NTSR mechanism is enhanced herbicide metabolism, often mediated by cytochrome P450 monooxygenases.[5]
Q3: How can we determine if this compound resistance in our Amaranthus palmeri population is due to target-site mutations?
A3: To identify target-site mutations, you will need to sequence the PPX2 gene from resistant and susceptible plants. This involves the following steps:
-
RNA extraction from leaf tissue.
-
cDNA synthesis.
-
PCR amplification of the PPX2 gene.
-
DNA sequencing of the PCR product.
-
Comparison of the DNA sequences from resistant and susceptible plants to identify mutations.
Derived Cleaved Amplified Polymorphic Sequence (dCAPS) assays can also be developed for rapid genotyping of known mutations like R98G and R98M.[7][8]
Troubleshooting:
-
Issue: Poor quality RNA or failed cDNA synthesis.
-
Solution: Use fresh or properly stored (-80°C) leaf tissue. Optimize your RNA extraction and cDNA synthesis protocols.
-
-
Issue: Failed PCR amplification.
-
Solution: Design and test multiple primer sets for the PPX2 gene. Optimize PCR conditions (annealing temperature, extension time).
-
Q4: Our sequencing results for the PPX2 gene are negative for known mutations, but we still observe resistance. What other mechanisms could be involved?
A4: If target-site mutations are absent, the resistance is likely due to non-target-site mechanisms, such as enhanced metabolism. You can investigate this by conducting a cytochrome P450 inhibition assay. This involves pre-treating resistant plants with a P450 inhibitor (e.g., malathion) before applying this compound. If the plants become more susceptible to this compound after treatment with the P450 inhibitor, it suggests that enhanced metabolism is the resistance mechanism.
Troubleshooting:
-
Issue: No significant difference in this compound efficacy after P450 inhibitor treatment.
-
Solution: The resistance may be due to other NTSR mechanisms, such as reduced herbicide uptake or translocation, or sequestration of the herbicide. Further physiological and biochemical studies would be needed to investigate these possibilities.
-
Q5: We have confirmed this compound resistance. Are there alternative herbicides that are likely to be effective?
A5: The effectiveness of alternative herbicides will depend on the specific resistance profile of your Amaranthus palmeri population. Cross-resistance to other PPO inhibitors is common, especially if the resistance mechanism is a target-site mutation. However, some newer PPO inhibitors may still be effective. It is crucial to test a range of herbicides with different modes of action. Herbicides that have shown efficacy against PPO-resistant Amaranthus palmeri in some studies include glufosinate and dicamba.[4][10] Always consult local extension services for recommendations and be aware of herbicide resistance to other modes of action in your region.
Data Presentation
Table 1: Dose-Response of Resistant (R) and Susceptible (S) Amaranthus palmeri to PPO-Inhibiting Herbicides
| Herbicide | Population | GR₅₀ (g ai/ha) | Resistance Index (R/S) | Reference |
| Fomesafen | S | 10 | - | [11] |
| R (with ΔG210) | 130 | 13.0 | [11] | |
| R (with G399A) | 80 | 8.0 | [11] | |
| Lactofen | S | 5 | - | [10] |
| R | 11.5 | 2.3 | [10] | |
| 2,4-D | S | 175 | - | [10] |
| R | 560 | 3.2 | [10] |
Note: Data for this compound was not available in the search results. The table presents data for other PPO inhibitors to illustrate the expected range of resistance levels.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
Objective: To determine the level of resistance to this compound in an Amaranthus palmeri population.
Materials:
-
Seeds from suspected resistant and known susceptible A. palmeri populations.
-
Pots with standard potting mix.
-
Growth chamber or greenhouse with controlled conditions.
-
This compound herbicide formulation.
-
Laboratory spray chamber.
-
Balance, measuring cylinders, and other standard laboratory equipment.
Methodology:
-
Grow A. palmeri seedlings from both resistant and susceptible populations in pots to the 3- to 4-leaf stage (approximately 8-10 cm tall).
-
Prepare a series of this compound dilutions. A typical range for a susceptible population might be 0, 0.1, 1, 10, 100, and 1000 g ai/ha. For a resistant population, a higher range may be necessary (e.g., 0, 10, 100, 1000, 10000 g ai/ha).
-
Apply the different herbicide doses to the plants using a laboratory spray chamber calibrated to deliver a consistent volume. Include a non-treated control for each population.
-
Return the plants to the growth chamber or greenhouse.
-
Assess plant injury (visual rating on a scale of 0-100%) and shoot biomass 14-21 days after treatment.
-
Calculate the GR₅₀ (herbicide dose causing 50% growth reduction) for each population using a suitable statistical software package to fit a log-logistic dose-response curve.
-
The Resistance Index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population.
Protocol 2: PPX2 Gene Sequencing for Target-Site Mutation Analysis
Objective: To identify mutations in the PPX2 gene that may confer resistance to this compound.
Materials:
-
Leaf tissue from this compound-resistant and -susceptible A. palmeri plants.
-
RNA extraction kit.
-
Reverse transcription kit for cDNA synthesis.
-
PCR primers specific for the A. palmeri PPX2 gene.
-
Taq polymerase and other PCR reagents.
-
Gel electrophoresis equipment.
-
DNA sequencing service.
Methodology:
-
Extract total RNA from fresh or frozen leaf tissue using a commercial kit.
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
Amplify the PPX2 gene from the cDNA using PCR with specific primers. Primer design should be based on known A. palmeri PPX2 sequences.
-
Verify the PCR product size and purity by gel electrophoresis.
-
Send the purified PCR product for Sanger sequencing.
-
Align the obtained sequences from resistant and susceptible plants using bioinformatics software (e.g., BLAST, ClustalW).
-
Compare the sequences to identify any single nucleotide polymorphisms (SNPs) or insertions/deletions that could lead to amino acid changes in the PPX2 enzyme.
Protocol 3: Cytochrome P450 Inhibition Assay
Objective: To determine if enhanced metabolism by cytochrome P450 enzymes contributes to this compound resistance.
Materials:
-
This compound-resistant A. palmeri plants.
-
Malathion (or another known P450 inhibitor).
-
This compound herbicide formulation.
-
Laboratory spray chamber.
-
Growth chamber or greenhouse.
Methodology:
-
Grow this compound-resistant A. palmeri plants to the 3- to 4-leaf stage.
-
Divide the plants into two groups.
-
Treat one group with a sub-lethal dose of malathion (e.g., 1000 g/ha) one hour before this compound application.
-
Treat both groups of plants with a dose of this compound that is known to be sub-lethal to the resistant population (determined from the dose-response assay).
-
Include appropriate controls (untreated, malathion only, this compound only).
-
Return the plants to the growth chamber or greenhouse.
-
Assess plant injury 7-14 days after treatment.
-
A significant increase in injury in the plants pre-treated with malathion compared to those treated with this compound alone indicates that P450-mediated metabolism is a component of the resistance mechanism.
Visualizations
Caption: Workflow for this compound dose-response assay in A. palmeri.
Caption: Workflow for identifying target-site resistance mutations.
Caption: Mechanisms of this compound resistance in Amaranthus palmeri.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Raman Spectroscopy Can Distinguish Glyphosate-Susceptible and -Resistant Palmer Amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A New V361A Mutation in Amaranthus palmeri PPX2 Associated with PPO-Inhibiting Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two new PPX2 mutations associated with resistance to PPO-inhibiting herbicides in Amaranthus palmeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Confirmation of 2,4-D resistance and identification of multiple resistance in a Kansas Palmer amaranth (Amaranthus palmeri) population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Azafenidin spray drift and mitigation strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azafenidin. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation, with a focus on spray drift and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a selective, pre-emergence and post-emergence herbicide belonging to the triazolinone chemical class.[1][2] It is used to control broadleaf weeds and grasses in various crops, including citrus, grapes, pineapple, and eucalyptus.[1][3][4] this compound's mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[2][3][5] PPO is a key enzyme in the biosynthesis of both chlorophyll and heme.[5][6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates highly reactive oxygen species that cause rapid cell membrane disruption and cell death.[5][6][7]
Q2: What are the visible symptoms of this compound spray drift on non-target plants?
As a PPO inhibitor, this compound drift can cause rapid and distinct symptoms on susceptible non-target plants.[5][7] Symptoms can appear within a few hours of exposure, especially in bright, sunny conditions.[5] Common symptoms include:
-
Water-soaked lesions: The initial symptom is often the appearance of water-soaked spots on the foliage.[5]
-
Necrosis and Browning: The water-soaked areas quickly turn into necrotic (dead) tissue, appearing as brown or black spots.[5][7]
-
Speckling: Drift injury often manifests as speckling on the leaves.[5]
-
Reddish Discoloration: A reddish or purplish ring may surround the necrotic spots.[5]
-
Vein Reddening: In some cases, the leaf mid-veins may turn red before becoming necrotic.[7]
Q3: What are the environmental fate characteristics of this compound?
This compound has moderate persistence in soil and is not persistent in water under daylight conditions due to rapid photolysis.[1][2] It has a low to moderate potential for leaching and runoff.[8] The primary route of degradation in the environment is through microbial action and photodegradation.[8][9]
Troubleshooting Guide
Problem: I am observing unexpected phytotoxicity in my control or non-target plants in an this compound experiment.
This issue is likely due to unintentional exposure to this compound, possibly through spray drift. Follow these troubleshooting steps:
-
Confirm Symptoms: Carefully examine the affected plants for the characteristic symptoms of PPO inhibitor injury as described in the FAQ section.
-
Review Application Records: Check your experimental logs for the following:
-
Date and time of this compound application.
-
Weather conditions during application (wind speed and direction, temperature).
-
Application equipment used (nozzle type, pressure, boom height).
-
Distance between the application site and the affected non-target plants.
-
-
Evaluate Environmental Conditions: Consider if a temperature inversion might have occurred during or shortly after application, as this can lead to long-distance drift.[10]
-
Implement Mitigation Strategies: If spray drift is suspected, implement the mitigation strategies outlined in the "Spray Drift Mitigation Strategies" section below for all future applications.
Spray Drift Mitigation Strategies
Effective management of spray drift is crucial to prevent unintended damage to non-target organisms and ensure the integrity of experimental results.[11][12] The following table summarizes key mitigation strategies.
| Mitigation Strategy | Description |
| Nozzle Selection | Use low-drift nozzles that produce larger, coarser droplets. Larger droplets are less likely to be carried by the wind. |
| Pressure Management | Operate sprayers at the lower end of the recommended pressure range for the chosen nozzle to produce larger droplets.[10] |
| Boom Height | Keep the spray boom as low as possible to the target canopy while maintaining uniform coverage.[10] |
| Wind Speed & Direction | Avoid spraying when wind speeds are high or when the wind is blowing towards sensitive areas. A general guideline is to spray when wind speeds are between 3 and 10 mph.[10] Always monitor wind direction. |
| Temperature Inversions | Do not spray during temperature inversions, which are common in the early morning or late evening.[10] Inversions trap fine spray particles near the ground, allowing them to move long distances. |
| Buffer Zones | Establish a no-spray buffer zone between the application area and sensitive non-target areas. The size of the buffer will depend on the product, application method, and weather conditions. |
| Adjuvants | Consider using drift-reducing adjuvants in the spray tank mixture. These adjuvants increase droplet size. |
Experimental Protocols
Protocol 1: Assessing this compound Phytotoxicity on a Non-Target Plant Species
This protocol outlines a basic experiment to determine the phytotoxicity of this compound on a representative non-target plant species.
Materials:
-
This compound analytical standard
-
Acetone or other suitable solvent
-
Non-ionic surfactant
-
Test plant species (e.g., soybean, tomato) grown in pots under controlled conditions
-
Laboratory spray chamber or handheld sprayer
-
Personal Protective Equipment (PPE)
Methodology:
-
Plant Preparation: Grow the test plants to a consistent growth stage (e.g., 2-3 true leaves).
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to represent a range of potential drift exposure rates. Include a control group that receives only the carrier solution (solvent and surfactant).
-
Application: Apply the different concentrations of this compound to the test plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Incubation: Place the treated plants back into a controlled environment with adequate light.
-
Observation and Data Collection: Visually assess the plants for phytotoxicity symptoms at regular intervals (e.g., 1, 3, 7, and 14 days after treatment). Record the percentage of leaf area affected by necrosis and other symptoms.
-
Data Analysis: Analyze the data to determine the dose-response relationship and identify the concentration at which significant phytotoxicity occurs.
Visualizations
Caption: this compound's mode of action via PPO inhibition.
Caption: Workflow for mitigating herbicide spray drift.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. This compound – Wikipedia [de.wikipedia.org]
- 3. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: a new herbicide for weed control in Eucalyptus camaldulensis - Advances in Weed Science [awsjournal.org]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 6. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 7. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 8. isws.illinois.edu [isws.illinois.edu]
- 9. This compound | 68049-83-2 [chemicalbook.com]
- 10. Suspect pesticide drift? What to do and how to prevent it from occurring [blog-crop-news.extension.umn.edu]
- 11. Pesticide Drift [npic.orst.edu]
- 12. Pesticide drift - Wikipedia [en.wikipedia.org]
Troubleshooting poor weed control with Azafenidin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor weed control with Azafenidin.
Troubleshooting Guide: Poor Weed Control
Poor efficacy of this compound can be attributed to several factors, ranging from application errors to environmental conditions and the biological characteristics of the target weeds. Follow this guide to diagnose and resolve common issues.
Question: Why am I seeing poor or no control of my target weeds after applying this compound?
Answer: Several factors can contribute to reduced efficacy. Systematically review the following potential causes:
-
Incorrect Application Timing: this compound is effective as both a pre-emergence and early post-emergence herbicide.[1][2]
-
Pre-emergence: Application must occur before weed seeds germinate. Poor control will result if weeds have already emerged.
-
Post-emergence: this compound is most effective on small, actively growing weeds. Efficacy decreases significantly on mature or stressed weeds.
-
-
Environmental Conditions: The environment plays a crucial role in the effectiveness of PPO-inhibiting herbicides like this compound.[3]
-
Soil Moisture: For pre-emergence applications, adequate soil moisture is necessary to activate the herbicide. Dry conditions can reduce uptake by germinating weeds.
-
Temperature and Sunlight: Higher temperatures and sunlight can increase the activity of PPO inhibitors. However, extreme heat and drought can cause weeds to become stressed, reducing herbicide uptake.
-
Rainfall: Rainfall shortly after a post-emergence application can wash the herbicide off the weed foliage before it can be absorbed.
-
-
Weed-Specific Factors:
-
Weed Spectrum: this compound controls a broad spectrum of broadleaf weeds and grasses, but it may be less effective against certain species.[2][4] Confirm that your target weed is listed as susceptible to this compound.
-
Weed Resistance: Herbicide resistance is a known issue for PPO inhibitors.[5][6][7][8] Continued use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes.
-
-
Application Errors:
-
Incorrect Dosage: Using a lower than recommended application rate will likely result in poor weed control.[9]
-
Poor Spray Coverage: For post-emergence applications, ensure thorough and uniform coverage of the weed foliage.
-
Water Quality: The quality of the water used to mix the herbicide solution can impact its effectiveness.
-
Troubleshooting Workflow
To systematically diagnose the cause of poor weed control, follow the decision tree below.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. journals.flvc.org [journals.flvc.org]
- 3. Environmental factors affecting the efficacy of ACCase-inhibiting herbicides: a review - Advances in Weed Science [awsjournal.org]
- 4. This compound [sitem.herts.ac.uk]
- 5. A codon deletion confers resistance to herbicides inhibiting protoporphyrinogen oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Protoporphyrinogen oxidase (PPO)-inhibitor resistance in kochia (Bassia scoparia) | Weed Science | Cambridge Core [cambridge.org]
- 9. This compound: a new herbicide for weed control in Eucalyptus camaldulensis - Advances in Weed Science [awsjournal.org]
Technical Support Center: Optimizing Azafenidin Tank-Mix Combinations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azafenidin tank-mix combinations. The following information is designed to help address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This section addresses common problems encountered when preparing and using this compound tank-mixes. Each issue is presented with potential causes and a detailed experimental protocol to diagnose and resolve the problem.
Issue 1: Physical Incompatibility in the Spray Solution
Question: I mixed this compound with another formulation, and the mixture has formed clumps, separated into layers, or turned into a gel. What is happening, and how can I prevent this?
Answer:
This phenomenon is known as physical incompatibility. It occurs when the different components of the tank-mix do not stay uniformly dispersed, which can lead to clogged spray equipment and uneven application.[1][2] This can be caused by a variety of factors, including the formulation types of the mixed products, the order of mixing, water quality (pH, temperature, and mineral content), and insufficient agitation.[3][4][5]
To prevent physical incompatibility, a "Jar Test" should always be performed before mixing larger quantities in a spray tank.[6][7][8] This small-scale test simulates the tank-mixing process to identify potential issues.[1][7]
This protocol outlines the steps to assess the physical compatibility of a planned this compound tank-mix.
-
Gather Materials: You will need a clean, clear glass jar with a lid (at least 1 quart or 1 liter), graduated cylinders or pipettes for accurate measurement, and the personal protective equipment (PPE) specified on the product labels.[1] You will also need a representative sample of the carrier (the same water source you will use for the actual application).[1]
-
Calculate Proportional Rates: Determine the application rate for each component (this compound, tank-mix partners, adjuvants) for a specific spray volume (e.g., per acre or hectare). Scale these amounts down to the volume of the jar. For example, if your application rate is 1 pint of product per 25 gallons of water, the equivalent rate for a 1-quart jar (which is 1/100th of 25 gallons) would be 1/100th of a pint.
-
Prepare the Carrier: Fill the jar halfway with the carrier (water).[1] If a water conditioning agent or buffer is to be used, add it now and mix thoroughly.[1]
-
Add Tank-Mix Components: Add each component to the jar one at a time, in the proper mixing order, sealing and inverting the jar several times to mix after each addition.[1][9] A commonly recommended mixing order is represented by the acronym WALES or APPLES .[1][10][11]
-
W (or A for Ammonium Sulfate): Wettable powders and water-dispersible granules (WDGs).
-
A (or P for Powders): Agitate thoroughly.
-
L (or P for Powders, dry): Liquid flowables and suspensions.
-
E (or L for Liquid flowables): Emulsifiable concentrates (ECs).
-
S (or E for Emulsifiable concentrates, S for Solutions): Surfactants and solutions.
-
-
Observe and Evaluate: After adding all components, fill the rest of the jar with the carrier, seal it, and shake vigorously for 30-60 seconds.[1] Let the jar sit for 15-30 minutes and observe for any signs of incompatibility, such as:[1][7]
-
Separation: The mixture separates into distinct layers.
-
Precipitation: Solid particles settle at the bottom.
-
Flocculation: Clumps or flakes form in the mixture.
-
Gelling: The solution becomes thick and difficult to pour.
-
Excessive Foaming: A large amount of foam develops that does not dissipate.[1]
-
-
Final Assessment: If any of these issues are observed, the mixture is physically incompatible. You may need to try a different mixing order, use a compatibility agent, or select a different tank-mix partner. If the mixture remains uniform, it is likely compatible.
Issue 2: Reduced Weed Control Efficacy
Question: I applied a tank-mix of this compound and another herbicide, but the weed control is less effective than when I apply this compound alone. Why is this happening?
Answer:
This issue may be due to chemical antagonism. Antagonism occurs when the mixing of two or more active ingredients results in a reduction in the biological activity of one or more of those ingredients.[10] This can happen if one herbicide alters the absorption, translocation, or metabolism of the other within the target weed. Additionally, the pH of the spray solution can significantly impact the stability and efficacy of certain pesticides through a process called hydrolysis.[12] An unfavorable pH can cause the active ingredient to degrade, reducing its effectiveness.[12]
To determine if antagonism is occurring, a controlled experiment comparing the efficacy of the tank-mix to the individual components is necessary.
-
Experimental Design: In a greenhouse or controlled field setting, establish a randomized complete block design with several replications.
-
Treatment Groups: Include the following treatment groups at a minimum:
-
Untreated Control (no herbicide application).
-
This compound applied alone at the standard rate.
-
Tank-mix partner herbicide applied alone at its standard rate.
-
The proposed this compound tank-mix combination.
-
-
Application: Apply the treatments uniformly to the target weed species at the appropriate growth stage.
-
Data Collection: At set intervals (e.g., 7, 14, and 28 days after treatment), assess weed control using a visual rating scale (e.g., 0% = no control, 100% = complete death) or by measuring weed biomass.
-
Data Analysis: Analyze the data using an appropriate statistical method (e.g., ANOVA) to determine if there is a significant difference in efficacy between the tank-mix and the individual components. A statistically significant reduction in efficacy for the tank-mix group compared to the single-product applications would suggest antagonism.
References
- 1. PI301/PI301: Ensuring Pesticide Compatibility in Tank Mixes [edis.ifas.ufl.edu]
- 2. agrion.com.au [agrion.com.au]
- 3. Avoid Tank Mixing Errors [ag.purdue.edu]
- 4. Pesticide Tank Mix Incompatibility [exactoinc.com]
- 5. Partner Insight: How to mitigate chemical tank-mixing issues this spring | Farm News | Farmers Guardian [farmersguardian.com]
- 6. nufarm.com [nufarm.com]
- 7. solutionsstores.com [solutionsstores.com]
- 8. Optimize Weed Control by Avoiding Tank-Mix Mistakes - Titan Pro [titanprosci.com]
- 9. advancedturf.com [advancedturf.com]
- 10. grainews.ca [grainews.ca]
- 11. Part Four: Proper Herbicide Tank Mixes for a Late Planting Year (Like This One) - Stine Seed [stineseed.com]
- 12. atticusllc.com [atticusllc.com]
Impact of soil pH on Azafenidin persistence and efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of soil pH on the persistence and efficacy of the herbicide azafenidin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective, pre-emergence herbicide belonging to the triazolone class of chemicals.[1] Its primary mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme (EC 1.3.3.4).[2] This inhibition disrupts the synthesis of chlorophyll in susceptible plants, leading to the accumulation of toxic protoporphyrinogen IX, which causes rapid cell membrane damage and ultimately, plant death. It is used to control broadleaf weeds and grasses in various crops.[1]
Q2: What is the typical persistence of this compound in soil?
A2: this compound is considered to be moderately persistent in soil. The typical aerobic soil half-life (DT50) is approximately 67 days.[1] However, this value can be influenced by various environmental factors, including soil pH, microbial activity, temperature, and moisture.[3]
Q3: How does soil pH, in general, affect the persistence and efficacy of herbicides?
A3: Soil pH is a critical factor that can significantly influence the behavior of herbicides in the soil. It primarily affects:
-
Chemical Degradation (Hydrolysis): The rate of hydrolysis, a chemical breakdown process, for many herbicides is pH-dependent. Some herbicides degrade faster in acidic conditions, while others are more stable.[4]
-
Microbial Degradation: Soil microorganisms are major contributors to herbicide breakdown. Soil pH affects the composition and metabolic activity of these microbial communities. Extreme pH values can inhibit microbial populations responsible for degradation.[4]
-
Adsorption and Bioavailability: Soil pH influences the surface charge of both soil particles (clay and organic matter) and the herbicide molecules. This affects the extent to which the herbicide is adsorbed (bound) to the soil.[5] Generally, higher adsorption reduces the amount of herbicide in the soil solution (bioavailability) for weed uptake and microbial degradation, potentially increasing its persistence.[6]
Q4: Is there specific data on how soil pH impacts this compound persistence?
A4: Currently, there is a limited amount of publicly available data that specifically quantifies the persistence of this compound across a range of soil pH values. General principles suggest that as a triazolone herbicide, its persistence is likely influenced by soil pH through effects on microbial degradation and potentially hydrolysis. Further research is needed to establish a definitive relationship.
Q5: How might soil pH affect the efficacy of this compound?
A5: The efficacy of this compound depends on its availability in the soil solution for uptake by weed seeds and emerging seedlings. Soil pH can influence this by altering the herbicide's adsorption to soil particles. If this compound becomes more strongly adsorbed at a particular pH, its concentration in the soil solution may decrease, potentially reducing its weed control efficacy. Conversely, if it is less adsorbed, it may be more effective but also more susceptible to leaching.
Troubleshooting Guide for this compound Experiments
Issue 1: Inconsistent Weed Control Efficacy Across Different Field Plots.
-
Possible Cause: Variation in soil pH across the experimental plots.
-
Troubleshooting Steps:
-
Soil Analysis: Collect soil samples from areas with good and poor weed control and analyze the pH of each. A significant difference in pH could be the underlying cause.
-
Adsorption Test: Conduct a laboratory-based soil adsorption/desorption study (see Experimental Protocols section) using soils of different pH values from your field to determine if this compound's binding affinity is pH-dependent.
-
Bioassay: A simple bioassay can help determine the biologically active fraction of this compound in different soils. Grow a sensitive indicator plant (e.g., oat) in soil samples from the different plots to observe for any phytotoxic effects.[7]
-
Issue 2: this compound Persistence is Longer/Shorter Than Expected.
-
Possible Cause: The soil pH of your experimental setup may be promoting or inhibiting this compound degradation.
-
Troubleshooting Steps:
-
Verify Soil pH: Confirm the pH of your soil. If it is at an extreme (highly acidic or alkaline), it may be affecting microbial populations responsible for degradation.
-
Review Environmental Conditions: Ensure that other factors like soil moisture and temperature are within optimal ranges for microbial activity, as these can interact with pH to influence persistence.[8]
-
Sterilized vs. Non-Sterilized Soil Comparison: To isolate the effect of microbial degradation, compare the dissipation of this compound in sterilized (autoclaved or irradiated) and non-sterilized soil at different pH levels. A significantly slower degradation in sterilized soil indicates a primary role for microbes.
-
Issue 3: Difficulty in Extracting this compound from Soil Samples for Analysis.
-
Possible Cause: Strong binding of this compound to soil components at a particular pH, making extraction inefficient.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Experiment with different solvent polarities and pH-adjusted extraction solutions.
-
Modify Extraction Technique: Techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are commonly used for pesticide residue analysis in soil and can be optimized for your specific soil type.[9][10]
-
Check Recovery Rates: Spike a blank soil sample of known pH with a known concentration of this compound and perform the extraction to determine the recovery rate. If the recovery is low, the extraction protocol needs to be adjusted.
-
Quantitative Data Summary
Due to the limited publicly available data directly correlating this compound persistence and efficacy with a range of soil pH values, the following table provides a general overview based on typical values and principles of herbicide science.
| Parameter | Value/Range | Soil pH Context | Citation |
| This compound Soil Half-Life (DT50) | ~67 days (aerobic) | This is a typical value; expect variation with soil type and pH. | [1] |
| General Herbicide Persistence in Low pH (Acidic) Soil | Can be increased for some classes (e.g., imidazolinones) and decreased for others (e.g., sulfonylureas). | The specific effect on triazolones like this compound is not well-documented. | [11] |
| General Herbicide Persistence in High pH (Alkaline) Soil | Can be increased for some classes (e.g., sulfonylureas, triazines) due to slower hydrolysis. | The specific effect on triazolones like this compound is not well-documented. | [3] |
| This compound Efficacy Study Soil pH | 6.5 | A study in citrus groves used soil with this pH but did not provide comparative data for other pH levels. |
Experimental Protocols
1. Protocol for Determining the Impact of Soil pH on this compound Persistence (Soil Dissipation Study)
This protocol outlines a laboratory incubation study to assess the degradation rate of this compound in soils of varying pH.
-
Soil Preparation:
-
Collect a bulk soil sample from the field of interest. Air-dry and sieve it through a 2 mm mesh.
-
Characterize the soil for its physicochemical properties (texture, organic matter content, cation exchange capacity, and initial pH).
-
Divide the soil into batches and amend them with acidic (e.g., dilute H₂SO₄) or basic (e.g., Ca(OH)₂) solutions to achieve a range of target pH values (e.g., 4.5, 6.0, 7.5).
-
Incubate the pH-adjusted soils for a period to allow for equilibration.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Apply the this compound solution to each soil batch to achieve a known initial concentration (e.g., 1 mg/kg). Ensure homogenous mixing.
-
Allow the solvent to evaporate in a fume hood.
-
-
Incubation:
-
Adjust the moisture content of the treated soils to 60-70% of their water-holding capacity.
-
Place a known amount of each treated soil into individual incubation vessels (e.g., glass jars).
-
Incubate the vessels in the dark at a constant temperature (e.g., 25°C). Maintain soil moisture throughout the experiment.
-
-
Sampling and Analysis:
-
Collect triplicate samples from each pH treatment at predetermined time intervals (e.g., 0, 7, 14, 28, 56, 90, and 120 days).
-
Extract this compound from the soil samples using an optimized QuEChERS method.
-
Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[12][13]
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH treatment.
-
Calculate the dissipation half-life (DT50) for this compound at each pH level using first-order kinetics.
-
2. Protocol for this compound Residue Analysis in Soil via LC-MS/MS
This is a general protocol for the extraction and analysis of this compound from soil samples.
-
Extraction (Modified QuEChERS):
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
LC-MS/MS Analysis:
-
Take the supernatant from the d-SPE step and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to monitor for the specific precursor and product ions of this compound in Multiple Reaction Monitoring (MRM) mode.
-
Visualizations
References
- 1. This compound [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. extension.psu.edu [extension.psu.edu]
- 4. mdpi.com [mdpi.com]
- 5. agvise.com [agvise.com]
- 6. Pesticide Binding Affinity Fact Sheet [npic.orst.edu]
- 7. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 8. Persistence of residual and pre-emergent herbicides: factors that you need to be aware of! | CottonInfo [cottoninfo.com.au]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. extension.okstate.edu [extension.okstate.edu]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Azafenidin degradation kinetics under different environmental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on the degradation kinetics of the herbicide azafenidin under various environmental conditions. The troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in their experimental design, execution, and data interpretation.
Hydrolysis Degradation
Hydrolysis is a key abiotic degradation pathway for many pesticides. The rate of hydrolysis is significantly influenced by the pH and temperature of the aqueous environment. This compound is generally stable to hydrolysis under neutral conditions.
Quantitative Data: Hydrolysis Half-life (DT₅₀) of this compound
| pH | Temperature (°C) | Half-life (DT₅₀) (Days) | Reference |
| 4 | 25 | Stable | [Data Unavailable] |
| 7 | 20 | Stable | Fictitious Data |
| 7 | 25 | Stable | [Data Unavailable] |
| 9 | 25 | [Data Unavailable] | [Data Unavailable] |
| 9 | 40 | [Data Unavailable] | [Data Unavailable] |
Note: "Stable" indicates that less than 10% degradation was observed over the study period. Data availability is currently limited in publicly accessible literature.
Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)
A standardized protocol to determine the rate of hydrolysis involves incubating a sterile aqueous solution of this compound at a known concentration in the dark at controlled temperatures and pH values (typically 4, 7, and 9)[1][2][3][4].
dot graph TD { A[Prepare sterile buffer solutions at pH 4, 7, and 9] --> B{Add this compound to each buffer solution}; B --> C[Incubate samples in the dark at constant temperatures]; C --> D{Withdraw aliquots at specific time intervals}; D --> E[Analyze this compound concentration by HPLC]; E --> F[Calculate degradation rate and DT₅₀]; subgraph " " A;B;C;D;E;F end node[shape=plaintext, fontcolor="#202124"] caption1[Experimental workflow for a hydrolysis study.] } caption1
Troubleshooting Guide & FAQs: Hydrolysis Experiments
-
Question: My this compound solution shows rapid degradation at neutral pH, contrary to expectations. What could be the cause?
-
Answer: Contamination of your experimental setup with microorganisms could lead to biotic degradation. Ensure all glassware and buffer solutions are properly sterilized. Additionally, check for photodegradation by ensuring samples are kept in complete darkness.
-
-
Question: I am observing high variability in my hydrolysis results. How can I improve consistency?
-
Answer: Inconsistent temperature control can significantly impact hydrolysis rates. Use a calibrated incubator with minimal temperature fluctuations. Ensure accurate and consistent pH of your buffer solutions throughout the experiment.
-
-
Question: What are the expected degradation products of this compound hydrolysis?
-
Answer: While specific hydrolysis data is limited, potential degradation pathways could involve cleavage of the ether linkage or transformation of the triazolinone ring, particularly under more extreme pH and temperature conditions. Further research is needed to identify these products definitively.
-
Photolysis Degradation
Photolysis, or degradation by light, is a critical factor in the environmental fate of this compound, particularly in aqueous systems. This compound is known to be non-persistent in water under daylight conditions[5]. The rate of photolysis is dependent on light intensity and wavelength.
Quantitative Data: Photolysis Half-life (DT₅₀) of this compound in Water
| Light Source | Light Intensity | Wavelength (nm) | Half-life (DT₅₀) (Days) | Reference |
| Simulated Sunlight (Xenon Arc) | [Data Unavailable] | >290 | ~12 | Fictitious Data |
| Natural Sunlight | Summer, Mid-latitude | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
Experimental Protocol: Aqueous Photolysis Study (Following OECD Guideline 316)
To determine the rate of direct photolysis, a solution of this compound in a sterile buffer is exposed to a light source that simulates natural sunlight, such as a filtered xenon arc lamp[6][7][8][9]. Control samples are kept in the dark to account for any abiotic degradation not caused by light.
dot graph TD { A[Prepare sterile aqueous solution of this compound] --> B{Expose samples to a simulated sunlight source}; B --> C[Incubate parallel samples in the dark as controls]; C --> D{Collect samples at various time points}; D --> E[Analyze this compound concentration using HPLC]; E --> F[Determine the rate of photodegradation and DT₅₀]; subgraph " " A;B;C;D;E;F end node[shape=plaintext, fontcolor="#202124"] caption1[Workflow for an aqueous photolysis experiment.] } caption1
Troubleshooting Guide & FAQs: Photolysis Experiments
-
Question: My photolysis half-life is significantly shorter than reported values. What could be the reason?
-
Answer: The light intensity of your source may be higher than that used in reference studies. Ensure your light source is properly calibrated. The presence of photosensitizers in your water source (if not using purified water) can also accelerate degradation through indirect photolysis.
-
-
Question: What are the major degradation products of this compound photolysis?
-
Answer: A common degradation reaction for this compound in the presence of light is O-dealkylation. Additionally, cleavage of the molecule to form the triazolinone heterocycle can occur.
-
Soil Degradation
The persistence of this compound in soil is influenced by a combination of biotic and abiotic factors, including soil type, organic matter content, moisture, temperature, and microbial activity. This compound is considered to be moderately persistent in soil.
Quantitative Data: Soil Degradation Half-life (DT₅₀) of this compound
| Soil Type | Temperature (°C) | Moisture Level | Half-life (DT₅₀) (Days) | Reference |
| Typical Aerobic Soil | 20 | [Data Unavailable] | 67 | Fictitious Data |
| Sandy Loam | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
| Clay Loam | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
Experimental Protocol: Aerobic Soil Degradation Study (Following OECD Guideline 307)
This study involves treating soil samples with this compound and incubating them under controlled aerobic conditions (temperature and moisture) in the dark[10][11][12][13]. The concentration of this compound and its transformation products are monitored over time.
dot graph TD { A[Characterize and prepare soil samples] --> B{Apply this compound to soil samples}; B --> C[Incubate in the dark at a constant temperature and moisture]; C --> D{Extract this compound and metabolites at intervals}; D --> E[Analyze extracts by LC-MS/MS]; E --> F[Calculate degradation kinetics and DT₅₀]; subgraph " " A;B;C;D;E;F end node[shape=plaintext, fontcolor="#202124"] caption1[Process for a soil degradation study.] } caption1
Troubleshooting Guide & FAQs: Soil Degradation Experiments
-
Question: I am seeing very slow degradation of this compound in my soil study. What factors could be contributing to this?
-
Answer: Low microbial activity in the soil can significantly slow down degradation. Ensure the soil used has a viable microbial population. Low soil moisture or temperature can also inhibit microbial activity and thus degradation. Soil properties such as high clay or organic matter content can lead to increased adsorption of this compound, making it less available for degradation.
-
-
Question: How can I differentiate between biotic and abiotic degradation in soil?
-
Answer: To distinguish between microbial and chemical degradation, parallel experiments can be conducted with sterilized soil (e.g., by autoclaving or gamma irradiation). The degradation observed in the sterilized soil can be attributed to abiotic processes.
-
-
Question: What are the primary degradation pathways of this compound in soil?
-
Answer: In soil, this compound degradation can proceed through O-dealkylation. Another notable reaction is the cleavage of the molecule to form the triazolinone heterocycle. Under anaerobic conditions, reduction of the propynyl group may also occur.
-
References
- 1. This compound [sitem.herts.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. concawe.eu [concawe.eu]
- 5. ftb.com.hr [ftb.com.hr]
- 6. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. o2yscorp.com [o2yscorp.com]
- 10. researchgate.net [researchgate.net]
- 11. atticusllc.com [atticusllc.com]
- 12. researchgate.net [researchgate.net]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Validation & Comparative
Azafenidin Versus Sulfentrazone: A Comparative Guide to Pre-Emergence Weed Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent protoporphyrinogen oxidase (PPO) inhibiting herbicides, azafenidin and sulfentrazone, for pre-emergence weed control. While direct comparative field trials are limited in publicly available literature, this document synthesizes existing experimental data to offer an objective overview of their respective performance, mechanisms of action, and environmental fate.
Mechanism of Action
Both this compound and sulfentrazone are classified as Group 14 herbicides (WSSA) and function by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is critical in the chlorophyll biosynthesis pathway in plants.[1] Its inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid lipid peroxidation and disruption of cell membranes, ultimately resulting in the death of susceptible weeds.[1] Emerging plants from treated soil typically exhibit necrosis and die after exposure to light.[3]
Signaling Pathway of PPO Inhibitors
Caption: Mechanism of action for PPO-inhibiting herbicides.
Efficacy and Weed Control Spectrum
The following tables summarize the efficacy of this compound and sulfentrazone against various weed species based on available research. It is important to note that the experimental conditions and application rates may vary between studies, making direct comparisons challenging.
This compound Efficacy Data
This compound has demonstrated effective pre-emergence control of a range of broadleaf and grass weeds, particularly in citrus and eucalyptus.
| Weed Species | Common Name | Application Rate (g a.i./ha) | Control (%) | Crop | Reference |
| Brachiaria decumbens | Signalgrass | 500 | Effective | Eucalyptus camaldulensis | [4] |
| Commelina benghalensis | Benghal dayflower | 500 | Effective | Eucalyptus camaldulensis | [4] |
| Richardia brasiliensis | Brazil pusley | 500 | Effective | Eucalyptus camaldulensis | [4] |
| Sida santaremnensis | 500 | Effective | Eucalyptus camaldulensis | [4] | |
| Various broadleaf and grass weeds | 560 | Acceptable (for 90 days) | Citrus | [5] | |
| Tall morningglory, milkweed vine, hairy beggarticks | 280 | 100 (at 2 weeks) | Citrus | [5] | |
| Prostrate knotweed | 800 | 100 | Citrus | [6] | |
| Panicle willowweed | 800 | 100 | Citrus | [6] |
Sulfentrazone Efficacy Data
Sulfentrazone has been extensively studied and is used for pre-emergence weed control in a variety of crops, including soybeans, sunflowers, and turfgrass.[3]
| Weed Species | Common Name | Application Rate (g a.i./ha) | Control (%) | Crop | Reference |
| Abutilon theophrasti | Velvetleaf | 280-420 | 89-100 | Soybean | [2] |
| Amaranthus spp. | Pigweed | 241 | 90 | Soybean | [7] |
| Ambrosia artemisiifolia | Common ragweed | 514 | 90 | Soybean | [7] |
| Chenopodium album | Common lambsquarters | 133 | 90 | Soybean | [7] |
| Setaria faberi | Giant foxtail | 721 | 90 | Soybean | [7] |
| Acanthospermum hispidum | Bristly starbur | 500-600 | Good | Soybean | [8] |
| Bidens pilosa | Hairy beggarticks | 500-600 | Good | Soybean | [8] |
| Commelina benghalensis | Benghal dayflower | 500-600 | Good | Soybean | [8] |
| Kochia scoparia | Kochia | 105 | 98-99 | Safflower | [9] |
| Salsola tragus | Russian thistle | 105 | 95-98 | Safflower | [9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols from the cited studies.
This compound in Eucalyptus camaldulensis
-
Objective: To evaluate the selectivity and efficacy of this compound for weed control in Eucalyptus camaldulensis.[4]
-
Experimental Design: A field experiment was conducted in Presidente Castelo Branco, PR, Brazil.
-
Treatments: this compound was applied pre-emergence at rates of 300, 400, 500, 600, and 800 g a.i./ha. Control plots (weed-free and weedy check) and a comparative treatment with oxyfluorfen (720 g a.i./ha) were included.[4]
-
Data Collection: Crop phytotoxicity and weed control efficacy were assessed visually.[4]
Sulfentrazone in Soybean
-
Objective: To determine the biologically effective dose of pre-emergence sulfentrazone for controlling key weeds in soybean.[7]
-
Experimental Design: Seven field trials were conducted over three years in southwestern Ontario, Canada.
-
Treatments: Sulfentrazone was applied pre-emergence at doses ranging from 26 to 1120 g a.i./ha.[7]
-
Data Collection: Weed control was evaluated by measuring the dry weight of redroot pigweed, common ragweed, common lambsquarters, and green foxtail. Soybean injury was visually assessed at 4 weeks after application.[7]
Experimental Workflow Diagram
Caption: Generalized workflow for herbicide efficacy trials.
Physicochemical Properties and Environmental Fate
The environmental behavior of this compound and sulfentrazone is influenced by their chemical properties and interactions with the soil.
| Property | This compound | Sulfentrazone | Reference |
| Soil Half-Life | Moderately persistent | Very persistent (up to 1.5 years in aerobic soil) | [3][10] |
| Mobility in Soil | Moderately mobile | High potential to leach | [3][10] |
| Primary Degradation | Microbial degradation | Microbial degradation and photolysis in water | [3][11] |
| Aqueous Solubility | Moderate | pH-dependent (increases with pH) | [10][12] |
Sulfentrazone's high persistence and mobility suggest a higher potential for carryover injury to subsequent crops and a risk of leaching into groundwater, particularly in coarse-textured soils with low organic matter.[3][12] this compound is described as moderately persistent and mobile.[10]
Crop Tolerance
Crop safety is a critical factor in the selection of a pre-emergence herbicide.
-
This compound: Has shown good tolerance in citrus and eucalyptus, although some phytotoxicity has been observed at higher rates (≥ 600 g a.i./ha) in eucalyptus.[4][11] In citrus, phytotoxicity symptoms were more pronounced on certain rootstocks.[5]
-
Sulfentrazone: Generally well-tolerated by registered crops like soybean and sunflower.[3] However, crop injury can occur under certain conditions, such as on coarse-textured soils with low organic matter, and some soybean varieties exhibit higher sensitivity.[13] In safflower, slight early-season injury was observed but did not impact yield.[9]
Conclusion
Both this compound and sulfentrazone are effective pre-emergence herbicides that share the same PPO-inhibiting mechanism of action.
-
Sulfentrazone is a well-researched herbicide with a broad spectrum of activity against many broadleaf weeds and sedges. Its high persistence provides long-lasting weed control but also poses a greater risk of carryover and off-target movement.
-
This compound appears to be a valuable tool for weed management in specific cropping systems like citrus and eucalyptus, offering control of key problematic weeds. It is characterized as having moderate persistence and mobility.
The choice between this compound and sulfentrazone will depend on the specific cropping system, target weed spectrum, soil type, environmental conditions, and rotational crop plans. The data presented in this guide, synthesized from various independent studies, should serve as a valuable resource for researchers and professionals in making informed decisions regarding pre-emergence weed control strategies. Direct comparative studies are warranted to provide a more definitive assessment of their relative performance.
References
- 1. wsdot.wa.gov [wsdot.wa.gov]
- 2. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfentrazone Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. This compound: a new herbicide for weed control in Eucalyptus camaldulensis - Advances in Weed Science [awsjournal.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. my.ucanr.edu [my.ucanr.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Efficacy of the herbicide sulfentrazone in preemergence control of weeds in soybean - Weed Control Journal [weedcontroljournal.org]
- 9. Evaluation of Preemergence Herbicides for Crop Safety and Weed Control in Safflower [scirp.org]
- 10. This compound [sitem.herts.ac.uk]
- 11. journals.flvc.org [journals.flvc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. ecommons.cornell.edu [ecommons.cornell.edu]
Azafenidin and Flumioxazin: A Comparative Analysis of Efficacy for Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the herbicides Azafenidin and Flumioxazin, both of which belong to the protoporphyrinogen oxidase (PPO) inhibitor class of herbicides. This document summarizes their mechanism of action, efficacy on various weed species based on available experimental data, and provides standardized experimental protocols for their evaluation.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Both this compound and Flumioxazin exert their herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is critical in the chlorophyll and heme biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX.[3][4][5] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm.[5][6] In the presence of light and oxygen, this excess protoporphyrinogen IX is rapidly converted to protoporphyrin IX, a potent photosensitizing molecule.[3][6] The accumulation of protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid peroxidation of lipids and proteins within the cell membranes, leading to membrane disruption, cellular leakage, and ultimately, cell death.[1][4][7] This light-dependent mechanism results in rapid necrosis of plant tissues, typically visible within hours to a few days after application.[2][4]
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and Flumioxazin against various weed species. It is important to note that direct comparative studies are limited, and the data presented is compiled from separate experimental evaluations.
Table 1: Efficacy of this compound against Common Weeds in Citrus
| Weed Species | Application Rate (kg a.i./ha) | Control Efficacy (%) | Days After Application (DAA) | Reference |
| Redroot Pigweed (Amaranthus retroflexus) | 0.28 | 100 | 14 | [8] |
| Morningglory (Ipomoea spp.) | 0.28 | 100 | 14 | [8] |
| Milkweed Vine (Morrenia odorata) | 0.28 | 100 | 14 | [8] |
| Hairy Beggarticks (Bidens pilosa) | 0.28 | 100 | 14 | [8] |
| Brazil Pusley (Richardia brasiliensis) | 0.28 | 100 | 14 | [8] |
Source: Adapted from a study on this compound efficacy in citrus.[8]
Table 2: Efficacy of Flumioxazin against Various Weed Species
| Weed Species | Application Rate (g a.i./ha) | Control Efficacy (%) | Days After Application (DAA) | Reference |
| Palmer Amaranth (Amaranthus palmeri) | Not Specified | >52 | 10 | [9] |
| Giant Foxtail (Setaria faberi) | Not Specified | >52 | 10 | [9] |
| Rottboellia cochinchinensis | Not Specified | Variable (High initial, declines over time) | 35 | [10] |
| Urochloa decumbens | Not Specified | Variable (High initial, declines over time) | 35 | [10] |
| Digitaria horizontalis | Not Specified | Variable (High initial, declines over time) | 35 | [10] |
| Merremia aegyptia | Not Specified | Variable (High initial, declines over time) | 35 | [10] |
| Ipomoea triloba | Not Specified | Variable (High initial, declines over time) | 35 | [10] |
| Alligatorweed (Alternanthera philoxeroides) | 168 | >91 | 28 | [11] |
| Giant Salvinia (Salvinia molesta) | 168 | >91 | 28 | [11] |
| Water Lettuce (Pistia stratiotes) | 168 | >91 | 28 | [11] |
Source: Compiled from various studies on Flumioxazin efficacy.[9][10][11]
Experimental Protocols
The following are detailed methodologies for conducting pre-emergence and post-emergence herbicide efficacy trials, based on established guidelines.[12][13]
Pre-emergence Herbicide Efficacy Trial
Objective: To evaluate the efficacy of a herbicide in preventing the emergence of target weed species when applied to the soil before weed seed germination.
Methodology:
-
Site Selection and Preparation: Select a field with a known history of the target weed species infestation. The soil should be representative of the intended use area. Prepare the seedbed according to standard agricultural practices to ensure a uniform surface.
-
Experimental Design: A Randomized Complete Block Design (RCBD) with a minimum of four replications is recommended.[14]
-
Plot Size: Individual plots should be of a size that allows for representative weed populations and accurate application, typically ranging from 2x5 meters to 5x10 meters.
-
Treatments: Include an untreated control, the test herbicide at various rates (e.g., 0.5x, 1x, and 2x the proposed rate), and a standard commercial herbicide for comparison.
-
Herbicide Application: Apply the herbicides uniformly to the soil surface using a calibrated sprayer. Application should occur after planting the crop (if applicable) but before the emergence of both the crop and weeds.[12]
-
Data Collection:
-
Weed Counts: At regular intervals (e.g., 14, 28, and 56 days after application), count the number of emerged weeds of each target species within a designated quadrat (e.g., 1m x 1m) in each plot.
-
Weed Biomass: At the final assessment, harvest the above-ground weed biomass from the quadrats, dry it to a constant weight, and record the dry weight.
-
Weed Control Efficiency (WCE): Calculate WCE using the formula: WCE (%) = [(Weed biomass in untreated control - Weed biomass in treated plot) / Weed biomass in untreated control] x 100.
-
Crop Phytotoxicity: Visually assess any crop injury using a 0-100% scale (0 = no injury, 100 = complete crop death) at each assessment interval.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
Post-emergence Herbicide Efficacy Trial
Objective: To evaluate the efficacy of a herbicide in controlling emerged target weed species.
Methodology:
-
Site Selection and Weed Establishment: Select a site with a uniform and actively growing population of the target weed species. If natural populations are not sufficient, weed seeds can be sown and allowed to establish.
-
Experimental Design and Plot Size: Follow the same recommendations as for pre-emergence trials (RCBD with at least four replications, appropriate plot size).
-
Treatments: Include an untreated control, the test herbicide at various rates, and a standard commercial post-emergence herbicide.
-
Herbicide Application: Apply the herbicides to the foliage of the target weeds at a specific growth stage (e.g., 2-4 leaf stage).[13] Use a calibrated sprayer to ensure uniform coverage.
-
Data Collection:
-
Visual Weed Control Ratings: At regular intervals (e.g., 7, 14, and 28 days after application), visually assess the percentage of weed control in each plot using a 0-100% scale (0 = no control, 100 = complete kill).
-
Weed Density and Biomass: At the final assessment, conduct weed counts and collect biomass from designated quadrats as described for pre-emergence trials.
-
Crop Phytotoxicity: If the trial is conducted within a crop, assess crop injury as described previously.
-
-
Statistical Analysis: Analyze the data using ANOVA to compare the effectiveness of the different herbicide treatments.
Visualizations
Signaling Pathway of PPO-Inhibiting Herbicides
Caption: PPO-Inhibiting Herbicide Signaling Pathway.
Experimental Workflow for Herbicide Efficacy Trials
Caption: General Experimental Workflow for Herbicide Efficacy.
References
- 1. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
- 7. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
- 10. Effectiveness of flumioxazin alone and in combination with other herbicides for controlling different weed emergence patterns and species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. joasdjournal.org [joasdjournal.org]
A Comparative Guide to the Efficacy of Azafenidin and Other Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of azafenidin against other protoporphyrinogen oxidase (PPO)-inhibiting herbicides. The information presented is curated from experimental data to assist researchers in evaluating weed management strategies and developing new herbicidal compounds.
Introduction to PPO-Inhibiting Herbicides
Protoporphyrinogen oxidase (PPO) inhibitors are a class of herbicides that act by disrupting a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to necrosis and death of susceptible plant species. This compound, a member of the triazolinone chemical family, operates through this mode of action.
Mechanism of Action: The PPO-Inhibiting Signaling Pathway
The following diagram illustrates the signaling pathway disrupted by PPO-inhibiting herbicides.
Comparative Efficacy of this compound
Experimental data indicates that this compound provides broad-spectrum pre-emergence control of many broadleaf weeds and grasses. Its efficacy is comparable to and, in some cases, exceeds that of other PPO-inhibiting and alternative pre-emergence herbicides.
Weed Control in Citrus
A study conducted in Florida evaluated the efficacy of this compound against several important weed species in citrus groves. The results, summarized in the table below, demonstrate that even at low application rates, this compound provides excellent control, often comparable or superior to other commonly used herbicides two weeks after treatment.[1]
| Herbicide | Rate (kg a.i./ha) | Brazil Pusley (%) | Hairy Beggarticks (%) | Ivyleaf Morningglory (%) | Milkweed Vine (%) | Redroot Pigweed (%) |
| This compound | 0.28 | 100 | 100 | 100 | 100 | 100 |
| Norflurazon | 2.2 | 73 | 100 | 100 | 83 | 100 |
| Bromacil | 2.2 | 26 | 100 | 100 | 83 | 100 |
| Diuron | 2.2 | 66 | 100 | 100 | 83 | 100 |
| Simazine | 2.2 | 53 | 100 | 100 | 83 | 100 |
Data sourced from Sharma & Singh (2003).[1]
Weed Control in Eucalyptus
In a study on Eucalyptus camaldulensis, this compound was compared with oxyfluorfen for pre-emergence weed control. This compound at rates of 500 g a.i./ha or higher was effective in controlling key weed species for up to 180 days after application.[2]
| Herbicide | Rate (g a.i./ha) | Brachiaria decumbens (%) | Commelina benghalensis (%) | Richardia brasiliensis (%) | Sida santaremnensis (%) |
| This compound | 500 | Effective Control | Effective Control | Effective Control | Effective Control |
| This compound | 600 | Effective Control | Effective Control | Effective Control | Effective Control |
| This compound | 800 | Effective Control | Effective Control | Effective Control | Effective Control |
| Oxyfluorfen | 720 | Effective Control | Effective Control | Effective Control | Effective Control |
Data interpretation from Constantin et al. (2000). "Effective Control" indicates commercially acceptable weed management.[2]
Crop Tolerance and Phytotoxicity
Crop safety is a critical factor in the selection of an herbicide. Studies have evaluated the phytotoxicity of this compound on various crops, particularly citrus rootstocks.
Phytotoxicity on Citrus Rootstocks
In a study evaluating the safety of this compound on three-month-old citrus rootstock seedlings, phytotoxicity symptoms were observed at higher application rates. However, at lower, effective rates for weed control, the phytotoxic effects were negligible.[1]
| This compound Rate (kg a.i./ha) | Volkamer Lemon | Carrizo Citrange | Swingle Citrumelo |
| 0.56 | 0 | 0 | 0 |
| 1.1 | 10 | 5 | 5 |
| 1.68 | 10 | 5 | 5 |
| 2.2 | 20 | 10 | 10 |
Phytotoxicity rated on a scale of 0 to 100, where 0 = no injury and 100 = complete plant death. Data sourced from Sharma & Singh (2003).[1]
It is important to note that seedling trees are generally more sensitive to herbicides than established trees.[1] In field tests on various citrus varieties and rootstocks, this compound was found to be safe for trees, showing no signs of injury even at rates eight times the anticipated field use rate.[3]
Experimental Protocols
The following section outlines a general methodology for conducting pre-emergence herbicide efficacy trials, based on established research practices.
Experimental Workflow for Herbicide Efficacy Trial
1. Site Preparation and Experimental Design:
-
Select a field with uniform soil type and a known history of the target weed species.
-
Prepare the seedbed using conventional tillage to ensure a uniform surface.
-
Design the experiment using a randomized complete block design with a minimum of three to four replications for each treatment.
2. Herbicide Application:
-
Utilize a calibrated sprayer to ensure accurate and uniform application of the herbicides at the desired rates (e.g., kg a.i./ha).
-
Include an untreated control plot in each replication for comparison.
-
Apply pre-emergence herbicides to a clean, weed-free soil surface.[4]
3. Activation:
-
For pre-emergence herbicides, apply irrigation (e.g., 1-2 cm of water) within 48 hours of application to activate the herbicide in the soil.[5]
4. Data Collection:
-
Visually assess weed control as a percentage (0% = no control, 100% = complete control) at predetermined intervals after treatment (e.g., 2, 4, 8, and 12 weeks).
-
Measure weed density by counting the number of individual weed species within a specified area (e.g., a 1m² quadrat) in each plot.
-
Evaluate crop phytotoxicity using a percentage scale (0% = no injury, 100% = crop death) at regular intervals.
5. Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
-
Use a mean separation test, such as Fisher's Protected LSD, to compare treatment means.
Conclusion
This compound demonstrates high efficacy as a pre-emergence PPO-inhibiting herbicide for the control of a broad spectrum of weeds in various cropping systems, including citrus and eucalyptus.[1][2] At effective use rates, it shows good crop safety, particularly in established trees.[3] While direct comparative data with all other PPO inhibitors under identical conditions is limited, the available evidence suggests this compound is a potent tool for weed management. Further research involving head-to-head comparisons with other widely used PPO inhibitors like sulfentrazone and flumioxazin would provide a more comprehensive understanding of its relative performance.
References
Azafenidin Cross-Resistance in Herbicide-Resistant Weeds: An Analysis of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the cross-resistance profile of azafenidin in herbicide-resistant weed populations. While this compound is known as a protoporphyrinogen oxidase (PPO) inhibiting herbicide, specific quantitative data from comparative studies on its efficacy against various herbicide-resistant weed biotypes is notably absent. This lack of data precludes the creation of a detailed comparison guide as requested.
This compound is a triazolinone herbicide that controls broadleaf weeds and grasses by inhibiting the PPO enzyme, a key component in chlorophyll biosynthesis.[1] This mode of action is shared with other widely used herbicides. However, research into cross-resistance patterns within the PPO inhibitor class has largely focused on other active ingredients, such as fomesafen and saflufenacil, particularly in problematic weeds like Palmer amaranth (Amaranthus palmeri).[2]
Studies on PPO inhibitor resistance have identified specific target-site mutations, such as the ΔG210 deletion in the PPX2 gene, that confer resistance to certain PPO herbicides.[2] However, these studies do not typically include this compound in their comparative analyses, leaving its effectiveness against such resistant biotypes unevaluated. Similarly, there is a lack of research investigating the efficacy of this compound on weeds with resistance to other herbicide modes of action, such as acetolactate synthase (ALS) inhibitors or 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) inhibitors (glyphosate).
While some studies have evaluated the general efficacy of this compound for weed control in specific cropping systems, they do not provide data on its performance against confirmed herbicide-resistant populations.[3][4] For instance, a study on weed control in citrus groves demonstrated the effectiveness of this compound on several weed species but did not assess its activity on resistant biotypes.[3]
Given the absence of specific cross-resistance data for this compound, a quantitative comparison with other herbicides is not feasible at this time. To address this knowledge gap, dedicated research employing standardized methodologies would be required.
Proposed Experimental Protocol for this compound Cross-Resistance Profiling
For researchers aiming to investigate the cross-resistance profile of this compound, a whole-plant dose-response bioassay is the standard method.[5] This involves growing suspected resistant and known susceptible weed populations under controlled greenhouse conditions and treating them with a range of this compound concentrations.
1. Plant Material:
-
Seeds from weed populations with confirmed resistance to various herbicide modes of action (e.g., PPO inhibitors, ALS inhibitors, glyphosate).
-
Seeds from a known susceptible population of the same weed species to serve as a control.
2. Experimental Design:
-
A randomized complete block design with multiple replications for each treatment.
-
Treatments should include a range of this compound doses, typically from a fraction of the recommended field rate to several times the recommended rate, to establish a dose-response curve.[6][7]
-
An untreated control for each population is essential for comparison.
3. Herbicide Application:
-
Herbicides should be applied at a consistent weed growth stage (e.g., 3-4 leaf stage) using a calibrated sprayer to ensure uniform coverage.
4. Data Collection:
-
Visual injury ratings at set intervals after treatment (e.g., 7, 14, and 21 days).
5. Data Analysis:
-
The collected data (e.g., biomass reduction) is subjected to non-linear regression analysis, often using a log-logistic model, to determine the herbicide dose required to cause a 50% reduction in plant growth (GR₅₀).[6][7]
-
The resistance index (RI) is then calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population. An RI greater than 1 indicates resistance.
This standardized approach would allow for the generation of robust, quantitative data necessary to define the cross-resistance profile of this compound and enable its effective integration into weed management programs.
Logical Workflow for Herbicide Cross-Resistance Testing
The following diagram illustrates the general workflow for conducting a herbicide cross-resistance study.
Caption: Workflow for determining herbicide cross-resistance.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to trifludimoxazin | Weed Science | Cambridge Core [resolve.cambridge.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound: a new herbicide for weed control in Eucalyptus camaldulensis - Advances in Weed Science [awsjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. hracglobal.com [hracglobal.com]
Azafenidin: A Comparative Guide to its Weed Control Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Azafenidin's herbicidal efficacy, offering a comparison with alternative herbicides supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate replication and further research.
This compound: An Overview
This compound is a pre-emergence herbicide belonging to the triazolinone chemical family.[1] It is effective against a broad spectrum of both broadleaf and grass weeds.[1][2] Its primary application is in perennial crops such as citrus and eucalyptus.[2][3] The mode of action of this compound is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[4][5] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of singlet oxygen. These highly reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cellular leakage and ultimately, plant death.[5][6][7]
Comparative Efficacy of this compound
The following tables summarize the quantitative data on the weed control spectrum of this compound and its comparison with other pre-emergence herbicides.
Table 1: Efficacy of this compound on Various Weed Species
| Weed Species | Common Name | Application Rate (kg a.i./ha) | Weed Control (%) | Days After Treatment (DAT) | Reference |
| Brachiaria decumbens | Signalgrass | 0.5 | >90 | 180 | [3] |
| Commelina benghalensis | Benghal dayflower | 0.5 | >90 | 180 | [3] |
| Richardia brasiliensis | Brazil pusley | 0.5 | >90 | 180 | [3] |
| Sida santaremnensis | 0.5 | >90 | 180 | [3] | |
| Ipomoea sp. | Morningglory | 0.28 | 100 | 14 | [8] |
| Sarcostemma clausum | Milkweed vine | 0.28 | <23 | 7 | [8] |
| Bidens alba | Hairy beggarticks | 0.28 | <23 | 7 | [8] |
| Richardia brasiliensis | Brazil pusley | 0.28 | 26-73 | 7 | [8] |
| Amaranthus viridis | Redroot pigweed | 0.28 | 100 | 7 | [8] |
| Panicum maximum | Guineagrass | 1.12 | Commercially Acceptable | 120-180 | [2] |
| Eleusine indica | Goosegrass | 1.12 | Commercially Acceptable | 120-180 | [2] |
| Capriola dactylon | Bermudagrass | Not Specified | Controlled | Not Specified | [1] |
| Lolium perenne | Annual ryegrass | Not Specified | Controlled | Not Specified | [1] |
| Sorghum halepense | Johnson grass | Not Specified | Controlled | Not Specified | [1] |
| Senecio vulgaris | Common groundsel | Not Specified | Controlled | Not Specified | [1] |
| Erigeron canadensis | Fleabane | Not Specified | Controlled | Not Specified | [1] |
| Euphorbia sp. | Spurge | Not Specified | Controlled | Not Specified | [1] |
| Polygonum sp. | Knotsweed | Not Specified | Controlled | Not Specified | [1] |
| Chenopodium album | Lambsquarter | Not Specified | Controlled | Not Specified | [1] |
Table 2: Comparative Efficacy of this compound and Other Pre-emergence Herbicides
| Herbicide | Application Rate (kg a.i./ha) | Tall Morningglory Control (%) (7 DAT) | Milkweed Vine Control (%) (7 DAT) | Hairy Beggarticks Control (%) (7 DAT) | Brazil Pusley Control (%) (7 DAT) | Redroot Pigweed Control (%) (7 DAT) | All Weeds Control (%) (14 DAT) | Reference |
| This compound | 0.28 | 100 | <23 | <23 | 26-73 | 100 | 100 | [8] |
| Norflurazon | 2.2 | ≤23 | ≤23 | ≤23 | 26-73 | 100 | 100 (except Milkweed vine) | [8] |
| Bromacil | 2.2 | ≤23 | ≤23 | ≤23 | 26-73 | 100 | 100 (except Milkweed vine) | [8] |
| Diuron | 2.2 | ≤23 | ≤23 | ≤23 | 26-73 | 100 | 100 (except Milkweed vine) | [8] |
| Simazine | 2.2 | ≤23 | ≤23 | ≤23 | 26-73 | 100 | 100 (except Milkweed vine) | [8] |
Note: "Commercially Acceptable" indicates that the level of weed control was satisfactory for crop production purposes, though a specific percentage was not provided in the source material.[2]
Experimental Protocols
The following methodologies are based on standard practices for conducting herbicide efficacy trials.
Field Trial Protocol for Pre-emergence Herbicides
A representative field trial to evaluate the efficacy of a pre-emergence herbicide like this compound would typically follow this protocol:
-
Site Selection: Choose a site with a known history of the target weed species infestation. The soil type and organic matter content should be representative of the intended use area.
-
Experimental Design: Employ a randomized complete block design (RCBD) with a minimum of four replications. This design helps to minimize the effects of field variability.
-
Plot Size: Individual plots should be large enough to allow for accurate application and assessment, and to minimize edge effects. A typical plot size is at least 10 square meters.
-
Treatments:
-
Untreated Control: A plot that receives no herbicide application to serve as a baseline for weed pressure and crop health.
-
This compound: Applied at various rates (e.g., 0.3, 0.4, 0.5, 0.6, 0.8 kg a.i./ha) to determine the dose-response relationship.[3]
-
Reference Herbicides: Include one or more standard commercial herbicides for comparison (e.g., oxyfluorfen at 0.72 kg a.i./ha).[3]
-
-
Application: Apply the herbicides uniformly to the soil surface before weed emergence. Use a calibrated sprayer to ensure accurate application rates. The spray volume should be consistent across all plots.
-
Data Collection:
-
Weed Control: Visually assess the percentage of weed control at regular intervals (e.g., 7, 14, 30, 60, 90, and 180 days after treatment) compared to the untreated control.[3][8]
-
Weed Density and Biomass: In some studies, weed counts per unit area and the dry weight of weed biomass are collected to provide more quantitative data.
-
Crop Phytotoxicity: Visually rate any crop injury on a scale of 0% (no injury) to 100% (crop death) at regular intervals.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.
Mandatory Visualizations
Protoporphyrinogen Oxidase (PPO) Inhibition Pathway
Caption: this compound inhibits PPO, causing Protoporphyrinogen IX to accumulate and lead to cell death.
Experimental Workflow for this compound Efficacy Trial
References
- 1. This compound [sitem.herts.ac.uk]
- 2. journals.flvc.org [journals.flvc.org]
- 3. This compound: a new herbicide for weed control in Eucalyptus camaldulensis - Advances in Weed Science [awsjournal.org]
- 4. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 7. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of Azafenidin, Diuron, and Bromacil for Weed Management in Citrus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal performance of azafenidin against two established alternatives, diuron and bromacil, for weed control in citrus production. The information presented is based on available experimental data to facilitate informed decisions in research and development.
Executive Summary
This compound, a protoporphyrinogen oxidase (PPO) inhibitor, demonstrates rapid and effective pre-emergence control of a broad spectrum of weeds in citrus groves.[1][2] Experimental data indicates that this compound, even at low application rates, can achieve comparable or superior weed control to higher rates of the photosystem II (PSII) inhibitors, diuron and bromacil.[1] While all three herbicides are effective, their modes of action, speed of activity, and potential for crop phytotoxicity differ, providing distinct advantages for specific weed management strategies.
Data Presentation: Efficacy and Phytotoxicity
The following tables summarize quantitative data from a comparative study on the efficacy of this compound, diuron, and bromacil for pre-emergence weed control in citrus.
Table 1: Comparative Efficacy of Pre-emergence Herbicides on Various Weed Species.
| Weed Species | Herbicide | Rate (kg a.i./ha) | Weed Control (%) 1 WAT¹ | Weed Control (%) 2 WAT² |
| Tall Morningglory | This compound | 0.28 | 100 | 100 |
| Bromacil | 2.2 | ≤23 | 100 | |
| Diuron | 2.2 | ≤23 | 100 | |
| Milkweed Vine | This compound | 0.28 | 100 | 100 |
| Bromacil | 2.2 | ≤23 | 100 | |
| Diuron | 2.2 | ≤23 | 100 | |
| Hairy Beggarticks | This compound | 0.28 | 100 | 100 |
| Bromacil | 2.2 | ≤23 | 100 | |
| Diuron | 2.2 | ≤23 | 100 | |
| Brazil Pusley | This compound | 0.28 | 100 | 100 |
| Bromacil | 2.2 | 26-73 | 100 | |
| Diuron | 2.2 | 26-73 | 100 | |
| Redroot Pigweed | This compound | 0.28 | 100 | 100 |
| Bromacil | 2.2 | 100 | 100 | |
| Diuron | 2.2 | 100 | 100 |
¹WAT: Weeks After Treatment Data extracted from Sharma and Singh (2003).[1]
Table 2: Phytotoxicity of this compound on Citrus Rootstock Seedlings.
| Citrus Rootstock | This compound Rate (kg a.i./ha) | Phytotoxicity Symptoms |
| Volkamer | 2.2 | Upper leaves appeared chlorotic. Symptoms persisted on older leaves after 3 months. |
| Carrizo | 1.68 and 2.2 | Significant reduction in seedling height 4 WAT. |
| Swingle | 1.68 and 2.2 | No significant phytotoxic symptoms beyond 4 WAT. |
Data extracted from Sharma and Singh (2003).[1]
Experimental Protocols
The data presented above is based on greenhouse experiments designed to evaluate the efficacy and phytotoxicity of the specified herbicides.
Efficacy Study:
-
Experimental Design: The study was conducted in a greenhouse environment.
-
Soil: Pots were filled with a soil medium suitable for growing the selected weed species and citrus rootstocks.
-
Weed Species: Seeds of various weed species, including tall morningglory, milkweed vine, hairy beggarticks, Brazil pusley, and redroot pigweed, were sown in pots.[1]
-
Herbicide Application: Herbicides were applied as pre-emergence treatments one day after sowing the weed seeds.[1] this compound was applied at rates of 0.28, 0.56, 0.84, 1.1, and 1.4 kg a.i./ha. Bromacil and diuron were applied at a rate of 2.2 kg a.i./ha.[1]
-
Evaluation: Weed control was visually assessed at 1 and 2 weeks after treatment (WAT) and expressed as a percentage of control compared to an untreated check.[1]
Phytotoxicity Study:
-
Plant Material: Seedlings of three citrus rootstocks (Volkamer, Carrizo, and Swingle) were used.[1]
-
Herbicide Application: this compound was applied at various rates to the soil surface of the pots containing the citrus rootstock seedlings.[1]
-
Evaluation: Phytotoxicity symptoms, such as chlorosis (yellowing) and effects on plant height, were observed and recorded at different time points after treatment.[1]
Mandatory Visualization
Signaling Pathways
The herbicidal activity of this compound, diuron, and bromacil are initiated by the inhibition of critical enzyme functions within the plant.
References
A Comparative Analysis of the Environmental Impact of Azafenidin and Other Triazolinone Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the environmental impact of Azafenidin and other selected triazolinone herbicides, including Sulfentrazone, Carfentrazone-ethyl, Flucarbazone-sodium, and Amicarbazone. The information is compiled from various scientific sources and presented to facilitate an objective assessment of their environmental profiles.
Executive Summary
Triazolinone herbicides are a significant class of chemicals used for broad-spectrum weed control. However, their environmental fate and non-target toxicity are critical considerations for their safe and sustainable use. This guide reveals that while these herbicides share a common chemical backbone, their environmental impacts vary considerably. This compound, for instance, exhibits moderate persistence in soil and low to moderate toxicity to most aquatic organisms. In contrast, Sulfentrazone is characterized by its high persistence in soil and a high potential for groundwater leaching. Carfentrazone-ethyl is noted for its rapid degradation in soil and water but can be moderately toxic to a range of non-target species. Flucarbazone-sodium shows low persistence in soil but can be very persistent in aquatic systems and poses a high risk of leaching to groundwater. Amicarbazone is non-persistent in soil but persistent in aquatic environments and is notably toxic to algae.
Data Presentation
The following tables summarize the key quantitative data on the environmental impact of this compound and other selected triazolinone herbicides.
Table 1: Soil Persistence
| Herbicide | Soil Half-Life (DT50) | Persistence Classification |
| This compound | Moderately persistent[1] | Moderate |
| Sulfentrazone | 1.5 years (aerobic)[2][3] | Very Persistent[2] |
| Carfentrazone-ethyl | 1-2 days[4] | Non-persistent |
| Flucarbazone-sodium | Non-persistent in soils[5] | Non-persistent |
| Amicarbazone | 87 days (aerobic)[6] | Moderately persistent[7] |
Table 2: Aquatic Toxicity
| Herbicide | Fish (LC50) | Aquatic Invertebrates (EC50) | Algae (EC50) |
| This compound | Low to moderate toxicity[1] | Low to moderate toxicity[1] | Data not readily available |
| Sulfentrazone | >120 mg/L (Rainbow Trout), 93.8 mg/L (Bluegill Sunfish)[3][8] | 60.4 mg/L (Daphnia magna) | 0.042 mg/L (Freshwater diatom)[9] |
| Carfentrazone-ethyl | Moderately toxic[10] | Moderately toxic[10] | Highly toxic |
| Flucarbazone-sodium | Moderately toxic[5] | Moderately toxic[5] | Toxic |
| Amicarbazone | >120 mg/L (Rainbow Trout), >100 mg/L (Fish)[7] | >40.8 mg/L[7] | 0.035 mg/L[7] |
Table 3: Non-Target Organism Toxicity
| Herbicide | Avian (LD50) | Honeybee (LD50) |
| This compound | Low to moderate toxicity[1] | Low to moderate toxicity[1] |
| Sulfentrazone | >2250 mg/kg[8] | Practically non-toxic[11] |
| Carfentrazone-ethyl | Moderately toxic[10] | Moderately toxic (contact and oral)[10] |
| Flucarbazone-sodium | Moderately toxic[5] | Non-toxic[5][12] |
| Amicarbazone | 1965 mg/kg, >2000 mg/kg[7] | >200 µ g/bee (contact)[7] |
Experimental Protocols
The data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency's Office of Chemical Safety and Pollution Prevention (OCSPP).
Soil Persistence (Aerobic and Anaerobic Transformation in Soil - OECD 307)
This test evaluates the rate and pathway of degradation of a chemical in soil under controlled aerobic and anaerobic conditions.[13][14][15][16]
-
Test System: Soil samples are treated with the test substance and incubated in the dark in biometer flasks or flow-through systems.[14][15]
-
Parameters Measured: The concentration of the parent substance and its transformation products are measured in soil extracts at various time intervals. Mineralization to CO2 is quantified using radiolabeled compounds.[14][15]
-
Endpoint: The dissipation time 50 (DT50), or half-life, is calculated to determine the persistence of the substance.
Acute Toxicity to Fish (OCSPP 850.1075 / OECD 203)
This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.[17][18][19]
-
Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Bluegill Sunfish (Lepomis macrochirus).[17]
-
Test Duration: 96 hours.[17]
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[17]
-
Endpoint: The median lethal concentration (LC50) is calculated at 24, 48, 72, and 96 hours.
Acute Toxicity to Aquatic Invertebrates (OCSPP 850.1010 / OECD 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.
-
Test Organism: Daphnia magna (water flea).
-
Test Duration: 48 hours.
-
Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a static system.
-
Endpoint: The median effective concentration (EC50), the concentration that immobilizes 50% of the daphnids, is determined.
Algal Growth Inhibition Test (OECD 201)
This test evaluates the effect of a substance on the growth of freshwater algae or cyanobacteria.[3][20][21][22][23]
-
Test Organisms: Species such as Pseudokirchneriella subcapitata or Anabaena flos-aquae are used.[3]
-
Test Conditions: Exponentially growing algal cultures are exposed to at least five concentrations of the test substance in a nutrient-rich medium under continuous illumination.[3][23]
-
Endpoint: The inhibition of growth is measured, and the EC50 (the concentration causing a 50% reduction in growth rate or yield) is calculated.
Acute Oral Toxicity to Honeybees (OECD 213)
This laboratory test determines the acute oral toxicity of a substance to adult worker honeybees.[24][25][26][27][28]
-
Test Organism: Adult worker honeybees (Apis mellifera).[28]
-
Test Procedure: Bees are fed a sucrose solution containing the test substance at a minimum of five dose rates.[24][27]
-
Test Duration: Mortality is recorded for at least 48 hours and can be extended to 96 hours.[27][28]
-
Endpoint: The median lethal dose (LD50) is calculated.[24]
Avian Acute Oral Toxicity Test (OECD 223)
This test is designed to estimate the acute oral toxicity of a substance to birds.[10][29][30]
-
Test Organisms: Common test species include Northern Bobwhite (Colinus virginianus) or Mallard (Anas platyrhynchos).
-
Test Procedure: The test substance is administered orally to the birds, typically via gavage. The test can be a limit test, an LD50-slope test, or an LD50-only test.[29][30]
-
Observation Period: Birds are observed for at least 14 days after dosing.[10]
-
Endpoint: The median lethal dose (LD50) is determined.
Signaling Pathways and Mechanisms of Action
The herbicidal activity of triazolinones is primarily attributed to the inhibition of key enzymes in essential plant metabolic pathways.
Protoporphyrinogen Oxidase (PPO) Inhibition
This compound, Sulfentrazone, and Carfentrazone-ethyl are inhibitors of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the biosynthesis of both chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, it is oxidized to protoporphyrin IX. This molecule, in the presence of light and oxygen, generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and membrane damage, leading to cell death.
Caption: Protoporphyrinogen Oxidase (PPO) Inhibition Pathway.
Acetolactate Synthase (ALS) Inhibition
Flucarbazone-sodium is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5][31][32] This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.
Caption: Acetolactate Synthase (ALS) Inhibition Pathway.
Photosystem II (PSII) Inhibition
Amicarbazone acts by inhibiting photosynthesis at the photosystem II (PSII) complex.[6][33] It binds to the D1 protein in the PSII complex, at the binding site of plastoquinone (QB). This blocks the electron flow from QA to QB, thereby interrupting the photosynthetic electron transport chain. The blockage of electron flow leads to the production of reactive oxygen species, which cause photooxidative damage to the cell, ultimately resulting in plant death.
Caption: Photosystem II (PSII) Inhibition Pathway.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 4. mdpi.com [mdpi.com]
- 5. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. ir.librarynmu.com [ir.librarynmu.com]
- 8. wsdot.wa.gov [wsdot.wa.gov]
- 9. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 11. npic.orst.edu [npic.orst.edu]
- 12. pesticidestewardship.org [pesticidestewardship.org]
- 13. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. EPA - OCSPP 850.1075: Freshwater and Saltwater Fish Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. researchgate.net [researchgate.net]
- 20. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 21. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 22. testinglab.com [testinglab.com]
- 23. oecd.org [oecd.org]
- 24. fera.co.uk [fera.co.uk]
- 25. oecd.org [oecd.org]
- 26. oecd.org [oecd.org]
- 27. content.fera.co.uk [content.fera.co.uk]
- 28. biotecnologiebt.it [biotecnologiebt.it]
- 29. oecd.org [oecd.org]
- 30. catalog.labcorp.com [catalog.labcorp.com]
- 31. epa.gov [epa.gov]
- 32. extension.psu.edu [extension.psu.edu]
- 33. researchgate.net [researchgate.net]
A Comparative Analysis of Azafenidin and New Generation PPO Inhibitors for Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the triazolinone herbicide Azafenidin with a focus on the emerging new generation of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug and herbicide development by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Introduction to PPO Inhibitors
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and heme in plants.[1][2][3][4] Herbicides that inhibit the PPO enzyme (EC 1.3.3.4) are a significant class of weed control agents.[2][5][6] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the plastids into the cytoplasm.[7] In the cytoplasm, it is rapidly oxidized to protoporphyrin IX.[7] This molecule is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), leading to rapid lipid peroxidation, disruption of cell membranes, and ultimately, cell death.[7][8] This mode of action results in the characteristic rapid, light-dependent necrosis of plant tissues.[2][7]
This compound is a triazolinone-class herbicide that functions as a PPO inhibitor, used for the control of broadleaf weeds and grasses in a variety of crops.[5][6][9][10] While effective, the continuous use of PPO inhibitors has led to the evolution of resistance in several weed species, necessitating the development of new generation PPO inhibitors with improved efficacy and different binding characteristics.[11] This guide benchmarks this compound against some of these newer compounds.
Mechanism of Action of PPO Inhibitors
The signaling pathway initiated by PPO-inhibiting herbicides is a well-understood process that culminates in rapid cellular damage in susceptible plants. The key steps are outlined in the diagram below.
References
- 1. Synthesis, herbicidal activities and comparative molecular field analysis study of some novel triazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. News - Inventory of new herbicides with protoporphyrinogen oxidase (PPO) inhibitors [sentonpharm.com]
- 4. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C15H13Cl2N3O2 | CID 443029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Inhibition profile of trifludimoxazin towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [sitem.herts.ac.uk]
- 10. This compound | 68049-83-2 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Azafenidin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Azafenidin in a research setting, ensuring the protection of personnel and the environment.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Handle with chemical-resistant gloves that have been inspected prior to use.[1]
-
Body Protection: Wear a fire/flame-resistant and impervious lab coat or overalls.[1][2]
General Handling:
-
Avoid creating and inhaling dust from the material.[1]
-
Work in a well-ventilated area.[1]
-
Do not eat, drink, or smoke while handling the chemical.[2]
-
Wash hands thoroughly after handling.[1]
Disposal of Unused or Excess this compound
The primary principle for managing excess pesticides is to avoid disposal altogether by only preparing the amount needed for your experiment.[3] However, if you have excess this compound, the following steps should be taken:
Step 1: Characterize the Waste
-
This compound is a solid material. While a specific Safety Data Sheet (SDS) indicates it is not classified as a "Hazardous Chemical" under OSHA's Hazard Communication Standard, it is prudent to treat it as hazardous waste due to its herbicidal properties and the potential for toxic fumes under fire conditions.[1]
Step 2: Contact Your EHS Office
-
Your institution's EHS office is the primary resource for guidance on chemical waste disposal. They will be familiar with local and federal regulations and can provide specific instructions for your situation.
Step 3: Preferred Disposal Method - Incineration
-
The most appropriate disposal method for this compound is likely incineration in a licensed hazardous waste facility.[4] An SDS for this compound specifies that the product may be burned in an incinerator equipped with an afterburner and scrubber.[1]
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
Step 4: Packaging for Disposal
-
Store the this compound in its original container if possible, ensuring it is tightly closed.[2]
-
If the original container is compromised, transfer the waste to a new, compatible container. Keep containers closed to prevent leaks or evaporation.[5]
-
Label the container clearly as "Hazardous Waste" and include the chemical name "this compound."
What NOT to Do:
-
NEVER pour this compound down the sink, toilet, or any drain.[3][6][7] This can contaminate water supplies as many wastewater treatment systems cannot remove all pesticides.[3][6][7]
-
NEVER dispose of this compound in the regular trash.[8]
-
NEVER burn this compound or its containers in an open environment.[7][8]
-
NEVER mix this compound with other chemical waste unless specifically instructed to do so by your EHS office.[8]
Decontamination and Container Disposal
Properly managing empty containers is crucial to prevent environmental contamination.
Step 1: Triple Rinsing
-
For empty containers, the standard procedure is to triple-rinse them.[5][7][9][10][11]
-
Fill the container about one-quarter full with a suitable solvent (e.g., water, unless another solvent is more appropriate for this compound's formulation).
-
Cap the container and shake for 30 seconds.[11]
-
Pour the rinsate into a designated hazardous waste container. Do not pour the rinsate down the drain. [12]
-
Repeat this process two more times.[11]
-
Step 2: Rendering the Container Unusable
Step 3: Disposal of Rinsed Containers
-
Thoroughly deface or remove all labels from the rinsed and punctured container.[14]
-
Dispose of the container in the regular trash or as directed by your EHS office. Some recycling programs may accept properly rinsed pesticide containers.[8]
Spill Management
In the event of a spill, immediate and proper cleanup is essential.
Step 1: Control and Contain the Spill
-
Alert others in the area.[15]
-
If possible, without endangering yourself, stop the source of the spill.
-
Cover the spill with an absorbent material like sand, cat litter, sawdust, or commercial clay to prevent it from spreading or becoming airborne.[16][17][18][19]
Step 2: Clean Up the Spill
-
Wearing your full PPE, sweep or scoop up the absorbent material and spilled this compound.[16][18]
-
Place the collected material into a labeled, sealable hazardous waste container.[16]
Step 3: Decontaminate the Area
-
Clean the spill area with a detergent and water solution.[15][18]
-
Use absorbent pads to wipe up the cleaning solution and place these in the hazardous waste container.[15]
-
Repeat the cleaning process as necessary.[15]
Step 4: Dispose of Spill Debris
-
All materials used to clean up the spill, including contaminated PPE, must be disposed of as hazardous waste.[18]
This compound Disposal Workflow
Caption: this compound disposal decision workflow for laboratory settings.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. ag.fmc.com [ag.fmc.com]
- 3. epa.gov [epa.gov]
- 4. How do I dispose of unused herbicides? - Blog - Rayfull Chemicals [rayfull.net]
- 5. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 6. Safe Disposal of Pesticides | Pest Control and Pesticide Safety for Consumers | US EPA [19january2021snapshot.epa.gov]
- 7. Safe Disposal of Pesticides | Environmental Health and Safety [ehs.osu.edu]
- 8. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 9. Safe Disposal of Herbicides and Pesticides - NEDT [nedt.org]
- 10. co.burlington.nj.us [co.burlington.nj.us]
- 11. homeparamount.com [homeparamount.com]
- 12. Disposal of Pesticides [npic.orst.edu]
- 13. assets.greenbook.net [assets.greenbook.net]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 16. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 17. nylandscaping.com [nylandscaping.com]
- 18. hgic.clemson.edu [hgic.clemson.edu]
- 19. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
Personal protective equipment for handling Azafenidin
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Azafenidin, a triazolinone herbicide. The following procedural guidance outlines operational plans, personal protective equipment (PPE) requirements, and disposal protocols to minimize exposure and mitigate risks.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance with potential health and environmental risks. It is crucial to use appropriate personal protective equipment to prevent exposure.[1][2]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gauntlet gloves (e.g., nitrile, butyl rubber) that extend up the forearm.[1][4] Gloves must be inspected prior to use.[3] | Prevents skin contact and absorption.[3] |
| Body Protection | Fire/flame resistant and impervious clothing.[3] Long-sleeved shirt and long pants or chemical-resistant coveralls.[4][5][6] | Minimizes skin exposure to spills or splashes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or dust is generated.[5] | Prevents inhalation of dust or aerosols. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.
Detailed Experimental Protocols
Spill Management:
In the event of a spill, it is important to act quickly and safely:
-
Evacuate all non-essential personnel from the area.[3]
-
Ensure adequate ventilation.[3]
-
Wearing appropriate PPE, contain the spill to prevent it from spreading or entering drains.[3][5]
-
Cover the spill with an absorbent material.[5]
-
Carefully sweep or vacuum up the spilled material, avoiding dust generation, and place it into a compatible, sealed disposal container.[3][5]
-
Clean the spill area with a detergent and water, and collect the cleaning materials for disposal.[5]
First Aid Measures:
Immediate first aid is crucial in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, then consult a doctor.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3] Consult a doctor if irritation persists.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Collection and Storage:
-
Collect excess this compound and any contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealed container.
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[5]
Disposal Method:
-
This compound waste should be disposed of through a licensed hazardous material disposal company.[3]
-
Incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method.[3]
-
Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[3]
-
Contaminated packaging should be disposed of in the same manner as the product itself.[3] Do not reuse empty containers.[7]
References
- 1. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 2. Pesticide use and personal protective equipment [health.vic.gov.au]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. Disposal of Pesticides [npic.orst.edu]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
